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  • Product: 4-methyl-1H-imidazole-5-carbohydrazide
  • CAS: 71704-67-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-1H-imidazole-5-carbohydrazide

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of 4-methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound with significant potential a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of 4-methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The imidazole core is a privileged scaffold in numerous pharmaceuticals, and the carbohydrazide moiety serves as a crucial synthon for creating a diverse range of derivatives, such as hydrazones and oxadiazoles. This document outlines a reliable two-step synthetic pathway, beginning with the formation of the precursor ester, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by its conversion to the target carbohydrazide via hydrazinolysis. We provide detailed, step-by-step experimental protocols and elaborate on the causality behind key procedural choices. Furthermore, a complete guide to the structural elucidation and purity verification using modern spectroscopic and chromatographic techniques—including NMR, FTIR, and Mass Spectrometry—is presented. All methodologies are grounded in established chemical principles to ensure reproducibility and scientific integrity.

Introduction: Strategic Importance in Medicinal Chemistry

The imidazole ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the essential amino acid histidine and numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of drug design. When functionalized with a carbohydrazide group (-CONHNH₂), the resulting molecule becomes a powerful and versatile intermediate.[2] Carbohydrazides are readily condensed with aldehydes and ketones to form Schiff bases or can be cyclized to generate other important heterocyclic systems, making them invaluable in the construction of compound libraries for high-throughput screening.[3][4]

The target molecule, 4-methyl-1H-imidazole-5-carbohydrazide, combines these two valuable moieties. Its synthesis and characterization are therefore of significant interest to researchers aiming to develop novel therapeutic agents. This guide serves as a practical, experience-driven manual for its preparation and validation.

Synthetic Strategy and Rationale

The most robust and widely adopted method for converting a carboxylic ester to a carbohydrazide is direct reaction with hydrazine hydrate.[2][5] This nucleophilic acyl substitution reaction is typically efficient and high-yielding. Therefore, our strategy is a two-step process:

  • Synthesis of the Ester Precursor: Formation of ethyl 4-methyl-1H-imidazole-5-carboxylate. While several methods exist for imidazole ring construction, the Radziszewski reaction, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia, provides a foundational approach.[6]

  • Hydrazinolysis: Conversion of the synthesized ester into the target 4-methyl-1H-imidazole-5-carbohydrazide using hydrazine hydrate in an alcoholic solvent.

This pathway is selected for its reliability, use of readily available reagents, and straightforward purification procedures.

Synthesis_Workflow Start Precursors (e.g., Ethyl Acetoacetate, Formaldehyde, Ammonia) Reagent1 Radziszewski Reaction or similar cyclization Start->Reagent1 Step 1 Ester Ethyl 4-methyl-1H- imidazole-5-carboxylate Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux Ester->Reagent2 Step 2 Hydrazide 4-methyl-1H-imidazole- 5-carbohydrazide (Target Compound) Reagent1->Ester Reagent2->Hydrazide

Figure 1: High-level overview of the two-step synthetic pathway.

Experimental Protocols

Part A: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Precursor)

This protocol is adapted from established methods for imidazole synthesis. The reaction involves the formation of the imidazole ring from basic precursors.

Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and aqueous ammonia.

  • Addition of Reagent: Slowly add an aqueous solution of formaldehyde to the stirred mixture. Causality Note: The slow addition helps to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically neutralized. The product may precipitate or require extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester as a solid.

Part B: Synthesis of 4-methyl-1H-imidazole-5-carbohydrazide (Target Compound)

This protocol describes the conversion of the ester to the carbohydrazide.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the synthesized ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (80% or higher, ~5.0 eq) to the solution. Causality Note: A significant excess of hydrazine hydrate is used to drive the reaction to completion and maximize the yield.

  • Reflux: Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC, observing the disappearance of the starting ester spot.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution as a white solid. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or residual impurities.[5] The product can be further purified by recrystallization from methanol or ethanol if necessary.

  • Drying: Dry the purified white solid under vacuum to obtain the final 4-methyl-1H-imidazole-5-carbohydrazide.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach provides a self-validating system of analysis.

Characterization_Workflow Sample Synthesized Compound: 4-methyl-1H-imidazole-5-carbohydrazide NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Structural Elucidation FTIR FTIR Spectroscopy Sample->FTIR Functional Group ID MS Mass Spectrometry (ESI-MS) Sample->MS Molecular Weight Purity Purity & Identity Confirmed NMR->Purity FTIR->Purity MS->Purity

Figure 2: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of its proton (¹H) and carbon (¹³C) atoms.

Protocol:

  • Prepare an NMR sample by dissolving 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Causality Note: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the labile N-H protons of the imidazole and hydrazide groups are observable.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

Predicted Spectroscopic Data:

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Rationale / Notes
Imidazole N-H 11.5 - 13.0 (broad s) - Broad signal due to proton exchange; typical for imidazole N-H.[7]
Imidazole C2-H 7.8 - 8.2 (s) 135 - 140 Deshielded proton on the imidazole ring.
-CH₃ 2.2 - 2.5 (s) 10 - 15 Methyl group attached to the imidazole ring.
-NH (amide) 9.0 - 9.5 (broad s) - Amide proton of the carbohydrazide moiety.
-NH₂ (terminal) 4.3 - 4.8 (broad s) - Terminal amine protons of the hydrazide.
Imidazole C=O - 160 - 165 Carbonyl carbon of the carbohydrazide.
Imidazole C4 - 130 - 135 Quaternary carbon attached to the methyl group.

| Imidazole C5 | - | 120 - 125 | Quaternary carbon attached to the carbohydrazide group. |

Note: Predicted values are based on analogous structures reported in the literature.[8][9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Protocol:

  • Prepare the sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Predicted Spectroscopic Data:

Table 2: Predicted Infrared (IR) Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) Intensity / Description
N-H Stretch (imidazole & hydrazide) 3100 - 3400 Broad, Medium-Strong
C-H Stretch (aromatic & methyl) 2900 - 3100 Medium-Weak
C=O Stretch (Amide I band) 1640 - 1680 Strong
N-H Bend (Amide II band) 1580 - 1620 Medium

| C=N / C=C Stretch (imidazole ring) | 1450 - 1550 | Medium-Strong |

Rationale: The presence of a strong absorption around 1650 cm⁻¹ is highly indicative of the carbonyl group in the hydrazide, while the broad bands above 3100 cm⁻¹ confirm the N-H bonds.[11]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

  • Acquire the mass spectrum and identify the molecular ion peak.

Predicted Data:

Table 3: Predicted Mass Spectrometry Data

Parameter Predicted Value Notes
Molecular Formula C₅H₈N₄O -
Exact Mass 140.0698 Calculated for the neutral molecule.

| Expected [M+H]⁺ Peak | m/z 141.0776 | The protonated molecular ion is the primary species expected in ESI positive mode.[12] |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the final compound.

Protocol:

  • Develop a suitable HPLC method, typically using a C18 reverse-phase column.[13]

  • The mobile phase could be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

  • Dissolve the sample in the mobile phase and inject it into the HPLC system.

  • Monitor the elution profile using a UV detector at a wavelength where the imidazole ring absorbs (e.g., ~210-230 nm).

  • A pure sample should ideally show a single major peak. Purity can be quantified by integrating the peak area.

Discussion & Conclusion

This guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of 4-methyl-1H-imidazole-5-carbohydrazide. The two-step synthesis, involving the formation of an ethyl ester intermediate followed by hydrazinolysis, represents a standard and effective approach.

The successful synthesis is validated by a suite of analytical techniques. NMR spectroscopy provides unambiguous evidence of the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (C=O, N-H), and mass spectrometry verifies the correct molecular weight. Collectively, these data points provide a trustworthy confirmation of the molecule's identity and structure. The final purity assessment by HPLC ensures the material is suitable for subsequent use in research and development, particularly in the synthesis of novel, biologically active compounds.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). Google Scholar.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
  • Spectroscopic Analysis of 5-Nitroso-1H-imidazole: A Technical Guide. (n.d.). Benchchem.
  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. (n.d.). ResearchGate.
  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR.
  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate.
  • Spectroscopic characterization of compounds. (n.d.). ResearchGate.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (n.d.). ResearchGate.
  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2019). PubMed.
  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). TÜBİTAK Academic Journals.
  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). The Royal Society of Chemistry.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]

  • The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. (2013). SciSpace. Retrieved from [Link]

  • Main reaction pathways for the formation of 1H-imidazole derivatives... (n.d.). ResearchGate.
  • SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. (n.d.). Bibliomed.
  • INFRARED SPECTROSCOPY (IR). (n.d.). Columbia University. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physical and Chemical Properties of 4-methyl-1H-imidazole-5-carbohydrazide

An In-depth Technical Guide: Abstract 4-methyl-1H-imidazole-5-carbohydrazide (CAS No. 71704-67-1) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

4-methyl-1H-imidazole-5-carbohydrazide (CAS No. 71704-67-1) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure incorporates two key pharmacophores: the imidazole ring, a privileged scaffold in numerous therapeutic agents, and the carbohydrazide moiety, a versatile functional group for synthesizing a wide array of derivatives.[2][3] This guide provides a comprehensive overview of the synthesis, physical properties, spectroscopic signature, and chemical reactivity of 4-methyl-1H-imidazole-5-carbohydrazide, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Synthesis and Purification

The most direct and industrially scalable synthesis of 4-methyl-1H-imidazole-5-carbohydrazide involves the hydrazinolysis of its corresponding ethyl ester, ethyl 4-methyl-1H-imidazole-5-carboxylate. This precursor is a known intermediate in pharmaceutical synthesis and can be prepared through established multi-step sequences.[4] The conversion to the carbohydrazide is a standard, high-yielding nucleophilic acyl substitution reaction.

1.1. Rationale for Synthetic Approach

The chosen pathway is predicated on efficiency and reliability. Ethyl 4-methyl-1H-imidazole-5-carboxylate is a stable, often commercially available solid, making it an ideal starting point. Hydrazine, typically used as a hydrate (NH₂NH₂·H₂O), is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. Ethanol is selected as the reaction solvent due to its ability to dissolve both the ester precursor and hydrazine hydrate, its relatively high boiling point for thermal acceleration of the reaction, and its ease of removal during workup. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux, which ensures the full conversion of the ester.

1.2. Detailed Experimental Protocol: Synthesis

Reaction: Ethyl 4-methyl-1H-imidazole-5-carboxylate + Hydrazine Hydrate → 4-methyl-1H-imidazole-5-carbohydrazide + Ethanol

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq).

  • Reagent Addition: Add ethanol (10-15 mL per gram of ester) to dissolve the starting material. To this solution, add hydrazine monohydrate (3.0-5.0 eq) dropwise. The use of excess hydrazine ensures the reaction proceeds to completion and compensates for its volatility.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted hydrazine and other soluble impurities. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.[5]

  • Drying: Dry the purified product under vacuum to obtain 4-methyl-1H-imidazole-5-carbohydrazide.

G cluster_synthesis Synthesis Workflow start Ethyl 4-methyl-1H- imidazole-5-carboxylate reagents + Hydrazine Hydrate + Ethanol (Solvent) start->reagents 1. Dissolve reaction Heat under Reflux (4-8 hours) reagents->reaction 2. React workup Cool & Concentrate reaction->workup 3. Isolate Crude filtration Vacuum Filtration workup->filtration purification Recrystallization (e.g., from Ethanol) filtration->purification 4. Purify product 4-methyl-1H-imidazole- 5-carbohydrazide purification->product 5. Dry G cluster_characterization Structural Validation Workflow product Purified Solid Product ms Mass Spectrometry (MS) product->ms Determine Mass & Elemental Formula nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Map C-H Framework ir FT-IR Spectroscopy product->ir Identify Functional Groups (C=O, N-H) confirm Structure Confirmed ms->confirm nmr->confirm ir->confirm

Workflow for the comprehensive characterization of the title compound.
Chemical Properties and Reactivity

The reactivity of 4-methyl-1H-imidazole-5-carbohydrazide is dominated by the nucleophilic character of the terminal -NH₂ group of the hydrazide and the versatile imidazole ring. This dual reactivity makes it a powerful synthon for creating diverse molecular architectures.

4.1. Reactions of the Carbohydrazide Moiety

The primary amine of the hydrazide is highly nucleophilic and readily undergoes condensation reactions with various electrophiles.

  • Formation of Hydrazones: This is the most common and synthetically useful reaction. The carbohydrazide reacts with aldehydes or ketones, typically under mild acidic catalysis, to form stable N-acylhydrazones. This reaction is fundamental in combinatorial chemistry and drug discovery for linking different molecular fragments. [6]* Synthesis of 1,3,4-Oxadiazoles: N-acylhydrazones can be cyclized under oxidative or dehydrative conditions to form 1,3,4-oxadiazole rings, which are important bioisosteres of esters and amides in medicinal chemistry. [3]

4.2. Reactions of the Imidazole Ring

The imidazole ring possesses two nitrogen atoms, allowing for various transformations.

  • N-Alkylation/N-Arylation: The N-1 nitrogen of the imidazole ring can be alkylated or arylated using appropriate electrophiles (e.g., alkyl halides) under basic conditions. This is a common strategy to modulate the physicochemical properties (e.g., solubility, lipophilicity) of the molecule. [7]* Electrophilic Aromatic Substitution: The imidazole ring can undergo electrophilic substitution, although the presence of the deactivating carbohydrazide group makes it less reactive than the parent imidazole.

G cluster_reactivity Key Reactivity Profile center_mol 4-methyl-1H-imidazole- 5-carbohydrazide product1 N-Acylhydrazones center_mol->product1 product2 N-Alkylated Imidazoles center_mol->product2 reagent1 + Aldehyde/Ketone (R-CHO / R₂C=O) reagent1->center_mol Hydrazide Reaction reagent2 + Alkyl Halide (R-X) + Base reagent2->center_mol Imidazole Reaction

Principal reaction pathways for 4-methyl-1H-imidazole-5-carbohydrazide.
Applications in Research and Drug Development

The true value of 4-methyl-1H-imidazole-5-carbohydrazide lies in its application as a versatile intermediate. The imidazole core is a constituent of many biologically active molecules, including antifungals, anticancer agents, and antihypertensives. [8][9]The carbohydrazide handle provides a convenient attachment point for building molecular complexity.

  • Scaffold for Combinatorial Libraries: The reliable formation of hydrazones allows for the rapid synthesis of large libraries of compounds for high-throughput screening. By reacting the carbohydrazide core with a diverse set of aldehydes and ketones, researchers can explore a vast chemical space to identify new drug leads. [6]* Synthesis of Fused Heterocycles: The carbohydrazide can participate in cyclization reactions to form more complex heterocyclic systems, such as triazoles or pyrazoles, which themselves are important classes of therapeutic agents.

  • Linker in Targeted Therapies: The linear and stable nature of the N-acylhydrazone bond makes it suitable for use as a linker in applications like Antibody-Drug Conjugates (ADCs) or PROTACs, connecting a targeting moiety to a payload or ligand.

Conclusion

4-methyl-1H-imidazole-5-carbohydrazide is a synthetically accessible and highly versatile chemical building block. Its combination of a biologically relevant imidazole core and a reactive carbohydrazide handle makes it an asset for drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, empowers researchers to effectively leverage this compound in the design and development of novel, high-value molecules.

References
  • Title: Process for the preparation of 4-(1-hydroxy-1-methylethyl)
  • Title: Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: 4-methyl-1H-imidazole-5-carbaldehyde Source: PubChem URL: [Link]

  • Title: 1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide Source: LookChem URL: [Link]

  • Title: Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents Source: MDPI URL: [Link]

  • Title: Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors Source: PMC - NIH URL: [Link]

  • Title: 1H-imidazole-5-carbohydrazide Source: PubChem URL: [Link]

  • Title: Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti Source: PMC - PubMed Central URL: [Link]

  • Title: Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr Source: SpringerLink URL: [Link]

  • Title: An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) Source: Human Metabolome Database URL: [Link]

  • Title: 1H NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

  • Title: 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) Source: The Royal Society of Chemistry URL: [Link]

  • Title: pKa of imidazoles Source: Chemistry Stack Exchange URL: [Link]

  • Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes Source: PMC - PubMed Central URL: [Link]

  • Title: Biological Significance of Imidazole-based Analogues in New Drug Development Source: PubMed URL: [Link]

  • Title: A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices Source: MDPI URL: [Link]

Sources

Foundational

Introduction: The Strategic Importance of the Imidazole-Hydrazide Scaffold

An In-Depth Technical Guide to 4-methyl-1H-imidazole-5-carbohydrazide for Advanced Research Executive Summary: This document provides a comprehensive technical overview of 4-methyl-1H-imidazole-5-carbohydrazide, a hetero...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-methyl-1H-imidazole-5-carbohydrazide for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 4-methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical identity, including its definitive CAS Number, physicochemical properties, a plausible synthetic pathway, and its applications as a versatile building block. This guide consolidates field-proven insights and methodologies to provide a self-validating resource for scientists, complete with detailed experimental protocols, supplier information, and authoritative references.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biomolecules and approved therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in designing molecules that interact with biological targets.[2] When combined with a carbohydrazide moiety (–CO–NH–NH₂), the resulting structure, 4-methyl-1H-imidazole-5-carbohydrazide, becomes a powerful and versatile starting material. The hydrazide group is a key functional handle, readily reacting with aldehydes and ketones to form stable hydrazone linkages, which are themselves prevalent in biologically active compounds.[1][3]

This guide focuses on 4-methyl-1H-imidazole-5-carbohydrazide as a strategic precursor for the synthesis of novel compounds, particularly in the development of potential antimicrobial and anticancer agents.[3][4] Understanding its properties, synthesis, and reactivity is fundamental for researchers aiming to leverage this scaffold in their discovery programs.

Core Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical research. The definitive Chemical Abstracts Service (CAS) number for 4-methyl-1H-imidazole-5-carbohydrazide is 71704-67-1 .[5] This identifier ensures unambiguous procurement and reference in scientific literature.

Table 1: Physicochemical Data for 4-methyl-1H-imidazole-5-carbohydrazide
PropertyValueSource
CAS Number 71704-67-1Sigma-Aldrich, BLD Pharm[5]
Molecular Formula C₅H₈N₄OSigma-Aldrich
Molecular Weight 140.14 g/mol Sigma-Aldrich, BLD Pharm[5]
Synonym(s) 5-methyl-1H-imidazole-4-carbohydrazideSigma-Aldrich
MDL Number MFCD04107872BLD Pharm[5]
Purity Typically ≥98%Sigma-Aldrich
Storage RefrigeratedSigma-Aldrich

Synthesis Pathway and Mechanistic Considerations

The synthesis of 4-methyl-1H-imidazole-5-carbohydrazide is typically achieved through the hydrazinolysis of a corresponding ester precursor, such as ethyl 4-methyl-1H-imidazole-5-carboxylate. This is a standard and efficient method for converting esters to hydrazides.[3]

The core transformation involves:

  • Nucleophilic Acyl Substitution: Hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.

  • Leaving Group Departure: The ethoxy group (–OEt) is subsequently eliminated, forming the stable carbohydrazide product. The reaction is often conducted in an alcohol solvent, such as ethanol, and may be heated to drive the reaction to completion.

G Start Ethyl 4-methyl-1H-imidazole-5-carboxylate Process Reflux Start->Process 1. Add to reaction vessel Reagent Hydrazine Hydrate (N₂H₄·H₂O) Ethanol (Solvent) Reagent->Process 2. Add dropwise Product 4-methyl-1H-imidazole-5-carbohydrazide Process->Product 3. Nucleophilic Acyl Substitution Side_Product Ethanol (byproduct) Process->Side_Product

Caption: Synthetic workflow for 4-methyl-1H-imidazole-5-carbohydrazide.

Applications as a Versatile Chemical Intermediate

The primary value of 4-methyl-1H-imidazole-5-carbohydrazide lies in its role as a molecular scaffold. The terminal primary amine of the hydrazide group provides a reactive site for constructing more complex molecules, particularly through the formation of hydrazones.

Key Application Areas:

  • Antimicrobial Agents: Condensation with various aldehydes and ketones produces hydrazide-hydrazone derivatives, a class of compounds known for their potential antibacterial and antifungal activities.[3]

  • Kinase Inhibitors: The imidazole core is a feature in many kinase inhibitors used in oncology.[6] This carbohydrazide can serve as a starting point for synthesizing novel inhibitors targeting signaling pathways implicated in cancer.

  • Coordination Chemistry: The nitrogen atoms in the imidazole ring and the hydrazide moiety can act as ligands, coordinating with metal ions to form complexes with unique catalytic or biological properties.

G Core 4-methyl-1H-imidazole -5-carbohydrazide Product1 Imidazole-Hydrazones Core->Product1 Product2 Pyrazole Derivatives Core->Product2 Product3 Metal-Organic Complexes Core->Product3 Reactant1 Aldehyde / Ketone (R-CHO / R-CO-R') Reactant1->Product1 Condensation Reactant2 Hydrazonyl Halides Reactant2->Product2 Cyclization Reactant3 Metal Salts Reactant3->Product3 Coordination

Caption: Role as a versatile chemical building block.

Experimental Protocol: Synthesis of an Imidazole-Hydrazone Derivative

This protocol describes a general, self-validating procedure for the synthesis of a hydrazone from 4-methyl-1H-imidazole-5-carbohydrazide and a generic aldehyde (e.g., benzaldehyde).

Materials:

  • 4-methyl-1H-imidazole-5-carbohydrazide (1.0 eq)

  • Substituted Aldehyde (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Methodology:

  • Dissolution: Dissolve 4-methyl-1H-imidazole-5-carbohydrazide (1.0 eq) in absolute ethanol in a round-bottom flask with magnetic stirring.

  • Addition of Reactant: To this solution, add the selected aldehyde (1.0 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product, often being less soluble, will typically precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Commercial Availability and Procurement

4-methyl-1H-imidazole-5-carbohydrazide is available from several specialized chemical suppliers. When sourcing this reagent, researchers should prioritize purity and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA).

Table 2: Selected Suppliers
SupplierProduct Number (Example)PurityNotes
Sigma-Aldrich COMH93D615E698%Distributed for Combi-Blocks, Inc.
BLD Pharm BLD-130097≥97%Offers various quantities for research and development.[5]

Conclusion

4-methyl-1H-imidazole-5-carbohydrazide (CAS: 71704-67-1) is a high-value chemical intermediate for drug discovery and materials science. Its dual functionality, combining the biologically significant imidazole core with the reactive carbohydrazide group, provides a reliable and versatile platform for synthesizing diverse molecular libraries. The straightforward synthetic access to its derivatives, coupled with its commercial availability, positions it as a key tool for researchers aiming to develop novel compounds with tailored biological or chemical properties.

References

  • 4-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 2795887. PubChem. [Link]

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  • Cas 1349129-34-5,1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide. LookChem. [Link]

  • Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity, and molecular docking studies. PLOS ONE. [Link]

  • 4-Methyl-1H-Imidazole-5-Carbonitrile, Grade: Technical Grade, Purity. IndiaMART. [Link]

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  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. [Link]

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Exploratory

The Rising Therapeutic Profile of Imidazole Carbohydrazide Derivatives: A Technical Guide to Biological Activity Assessment

Abstract The confluence of the imidazole ring, a privileged scaffold in medicinal chemistry, with the versatile carbohydrazide moiety has given rise to a novel class of derivatives exhibiting a remarkable breadth of biol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the imidazole ring, a privileged scaffold in medicinal chemistry, with the versatile carbohydrazide moiety has given rise to a novel class of derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the comprehensive evaluation of the biological potential of these compounds. We will delve into their promising anticancer, antimicrobial, anti-inflammatory, and antiviral properties, presenting not just the outcomes but the causality behind the experimental designs. This document is structured to empower researchers, scientists, and drug development professionals with both the foundational knowledge and the practical methodologies required to navigate this exciting field of research.

Introduction: The Strategic Fusion of Imidazole and Carbohydrazide

The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in numerous endogenous molecules, such as the amino acid histidine and purine bases, underscores its fundamental role in biological systems.[1] This inherent biocompatibility and its ability to engage in various non-covalent interactions make it a cornerstone in the design of therapeutic agents.[2] Imidazole derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[2]

The carbohydrazide functional group (-NH-NH-CO-) serves as a crucial linker and pharmacophore. Its synthetic tractability allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). Hydrazones, formed by the condensation of carbohydrazides with aldehydes or ketones, are particularly noteworthy for their extensive pharmacological profiles, which include anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3]

The strategic combination of these two pharmacophores into a single molecular entity, the imidazole carbohydrazide derivative, presents a compelling strategy for the development of novel therapeutic agents with potentially synergistic or multi-target activities. This guide will provide a comprehensive overview of the methodologies employed to unlock and validate the therapeutic promise of these compounds.

Synthetic Strategies and Structural Elucidation

The synthesis of imidazole carbohydrazide derivatives typically follows a multi-step sequence, offering flexibility in the introduction of various substituents on both the imidazole ring and the hydrazone moiety.

General Synthetic Pathway

A common and effective route to novel imidazole carbohydrazide derivatives is outlined below. This pathway allows for the generation of a diverse library of compounds for biological screening.

Synthesis_Pathway A Substituted 2-aminoimidazole C Imidazole Ester Derivative A->C Cyclocondensation B α-Halo Ketone B->C E Imidazole Carbohydrazide C->E Hydrazinolysis D Hydrazine Hydrate D->E G Novel Imidazole Carbohydrazide Derivative (Schiff Base) E->G Condensation F Aromatic Aldehyde/Ketone F->G

Caption: General synthetic route for novel imidazole carbohydrazide derivatives.

Step-by-Step Synthesis Protocol

The following protocol is a generalized procedure for the synthesis of N'-arylidene-1H-imidazole-4-carbohydrazides.

Step 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate

  • To a solution of a substituted 2-aminoimidazole (1 equivalent) in a suitable solvent such as ethanol, add an α-halo ketone (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • The resulting ester derivative is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of 1H-imidazole-4-carbohydrazide

  • Dissolve the synthesized imidazole ester derivative (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. The precipitated carbohydrazide is filtered, washed with cold ethanol, and dried.

Step 3: Synthesis of N'-arylidene-1H-imidazole-4-carbohydrazides (Schiff Bases)

  • Dissolve the imidazole carbohydrazide (1 equivalent) in a minimal amount of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add the desired aromatic aldehyde or ketone (1 equivalent).

  • Reflux the reaction mixture for 6-10 hours.

  • Upon cooling, the solid product precipitates out. Filter the product, wash with ethanol, and recrystallize from a suitable solvent to afford the pure Schiff base derivative.[4]

Anticancer Activity Evaluation

Imidazole derivatives have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key kinases.[5]

Mechanism of Action: A Multi-pronged Attack

The anticancer potential of imidazole carbohydrazide derivatives often stems from their ability to interfere with fundamental cellular processes in cancer cells.

Anticancer_Mechanism cluster_cell Cancer Cell Derivative Imidazole Carbohydrazide Derivative DNA_Damage DNA Damage Derivative->DNA_Damage ROS ↑ ROS Production Derivative->ROS Mitochondria Mitochondrial Dysfunction Derivative->Mitochondria Kinase Kinase Inhibition (e.g., PDGFRA) Derivative->Kinase Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis Mitochondria->Apoptosis CellCycle Cell Cycle Arrest (G0/G1 or G2/M phase) Kinase->CellCycle CellCycle->Apoptosis Antimicrobial_Screening_Workflow Start Novel Imidazole Carbohydrazide Derivatives Disk_Diffusion Agar Disk Diffusion Assay (Qualitative Screening) Start->Disk_Diffusion MIC_Determination Broth Microdilution Assay (Quantitative - MIC) Disk_Diffusion->MIC_Determination Active Compounds MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination End Identification of Potent Antimicrobial Agents MBC_Determination->End

Caption: A streamlined workflow for evaluating antimicrobial activity.

Agar Disk Diffusion Method

This method is a preliminary, qualitative test to screen for antimicrobial activity. [6] Protocol: Agar Disk Diffusion Assay

  • Inoculum Preparation:

    • Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland turbidity standard. [7]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate. [7]

  • Disk Application:

    • Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound.

    • Aseptically place the disks onto the inoculated agar surface. [8]

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours. [8]

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity. [9]

Broth Microdilution Method for MIC Determination

This quantitative assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [10] Protocol: Broth Microdilution Assay

  • Plate Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth. [11]

  • Inoculation:

    • Add a standardized bacterial inoculum to each well. [3]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [10]

Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide range of diseases. Imidazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of pro-inflammatory mediators.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a classic and reliable model for assessing acute anti-inflammatory activity.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization:

    • Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration:

    • Administer the test compounds intraperitoneally or orally to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation:

    • Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antiviral Activity Screening

The structural diversity of imidazole derivatives makes them attractive candidates for the development of novel antiviral agents. [5]

General Approach to Antiviral Testing

The evaluation of antiviral activity is typically conducted in cell culture systems.

Protocol: In Vitro Antiviral Assay

  • Cell Culture and Virus Propagation:

    • Culture a suitable host cell line (e.g., Vero cells) and propagate the target virus (e.g., Herpes Simplex Virus, Dengue Virus). [5]

  • Cytotoxicity Assay:

    • First, determine the non-toxic concentration of the test compounds on the host cells using the MTT assay.

  • Antiviral Activity Assay:

    • Infect the host cells with the virus in the presence of various non-toxic concentrations of the test compounds.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Quantification of Viral Inhibition:

    • After an appropriate incubation period, quantify the extent of viral replication. This can be done through various methods, such as:

      • Plaque reduction assay

      • Viral yield reduction assay

      • Quantitative PCR (qPCR) for viral nucleic acids

  • Data Analysis:

    • Calculate the EC₅₀ (50% effective concentration) and the Selectivity Index (SI = CC₅₀/EC₅₀), where CC₅₀ is the 50% cytotoxic concentration. A higher SI value indicates a more promising antiviral agent.

Conclusion and Future Perspectives

The exploration of novel imidazole carbohydrazide derivatives represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them a highly attractive scaffold for medicinal chemists. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. Future research should focus on optimizing the lead compounds identified through these screening funnels, elucidating their precise mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The integration of computational modeling and in silico screening can further accelerate the discovery of next-generation imidazole-based therapeutics.

References

  • Firouzi, A., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Cancer Cell International, 23(1), 1-15. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Molecules, 26(16), 4969. [Link]

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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Morris, C. J. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 49(1), 5.4.1-5.4.9. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • GrowNextGen. (n.d.). Antibiotic susceptibility assay protocol (Disk difusion susceptibility test). Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 755. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

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  • Kumar, P., et al. (2013). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. Medicinal Chemistry Research, 22(8), 3877–3887. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

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Foundational

Spectroscopic Characterization of 4-methyl-1H-imidazole-5-carbohydrazide: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-methyl-1H-imidazole-5-carbohydrazide. Given the limited availability of published experimental data for this specific m...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 4-methyl-1H-imidazole-5-carbohydrazide. Given the limited availability of published experimental data for this specific molecule, this document synthesizes information from analogous structures and first principles to offer a robust predictive analysis for researchers, scientists, and professionals in drug development. The methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented, grounded in established chemical principles.

Introduction and Molecular Structure

4-methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the imidazole scaffold in biologically active molecules. Its structure combines the aromatic imidazole ring with a reactive carbohydrazide functional group, making it a valuable building block for the synthesis of more complex derivatives. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

The molecular structure consists of a 1H-imidazole ring substituted with a methyl group at position 4 and a carbohydrazide group at position 5. The presence of tautomerism in the imidazole ring and functionalities capable of hydrogen bonding will significantly influence its spectroscopic properties.

M [M+H]⁺ m/z = 141 F1 [M+H - NH₃]⁺ m/z = 124 M->F1 - NH₃ F2 [M+H - H₂N-NH]⁺ m/z = 110 M->F2 - H₂N-NH₂ F3 [M+H - CO]⁺ m/z = 113 M->F3 - CO F4 [4-methyl-1H-imidazole-5-carbonylium]⁺ m/z = 110 F2->F4 rearrangement

Caption: Predicted ESI-MS Fragmentation Pathway.

Key expected fragments include:

  • Loss of ammonia (NH₃): A common loss from primary amines, potentially leading to a fragment at m/z 124.

  • Loss of hydrazine (H₂N-NH₂): Cleavage of the C-N bond of the carbohydrazide could result in a fragment at m/z 110, corresponding to the 4-methyl-1H-imidazole-5-carbonylium ion.

  • Loss of carbon monoxide (CO): Following initial fragmentation, the loss of CO is also a plausible pathway.

Synthesis Workflow

A plausible and common method for the synthesis of carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate.

start Ethyl 4-methyl-1H-imidazole-5-carboxylate reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux start->reagent product 4-methyl-1H-imidazole-5-carbohydrazide reagent->product

Caption: Synthetic Workflow for 4-methyl-1H-imidazole-5-carbohydrazide.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate in ethanol.

  • Addition of Reagent: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The product may precipitate and can be collected by filtration.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 4-methyl-1H-imidazole-5-carbohydrazide. The presented data for NMR, IR, and MS are based on sound chemical principles and analysis of structurally related compounds. These predictions offer a valuable baseline for researchers working with this compound, aiding in its identification, characterization, and quality assessment. Experimental verification of these predictions is encouraged and would be a valuable contribution to the chemical literature.

References

  • PubChem. 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Koparir, M., Orek, C., Parlak, A. E., & Saracoglu, M. (2012). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]

  • NIST Chemistry WebBook. Imidazole-4(5)-carboxylic acid, 5(4)-nitro, hydrazide. [Link]

  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]

Exploratory

"crystal structure analysis of 4-methyl-1H-imidazole-5-carbohydrazide"

An In-depth Technical Guide to the Crystal Structure Analysis of 4-methyl-1H-imidazole-5-carbohydrazide For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overvi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 4-methyl-1H-imidazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-methyl-1H-imidazole-5-carbohydrazide. While a public crystal structure for this specific molecule is not available as of the writing of this guide, we will navigate the complete analytical workflow, drawing upon established principles and data from analogous structures. This document is intended to serve as a robust framework for researchers undertaking similar crystallographic studies of novel imidazole and carbohydrazide derivatives.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For a compound like 4-methyl-1H-imidazole-5-carbohydrazide, which incorporates both the versatile imidazole ring and a reactive carbohydrazide moiety, a detailed structural understanding is paramount. Imidazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to their ability to engage in a variety of intermolecular interactions.[1][2][3][4] The carbohydrazide group, a derivative of hydrazine, is also a key structural motif in various bioactive compounds.[5][6][7]

X-ray crystallography stands as the definitive method for determining the atomic-level structure of crystalline solids, providing unequivocal insights into bond lengths, bond angles, conformational preferences, and intermolecular interactions.[8] Such data is invaluable in drug discovery for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new chemical entities with improved efficacy and selectivity.

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model. This workflow can be conceptualized as a self-validating system, where the quality of the outcome at each stage is predictive of the success of the subsequent steps.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement Synthesis Synthesis of 4-methyl-1H-imidazole- 5-carbohydrazide Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Screening Crystallization Screening Purification->Screening Optimization Optimization of Crystal Growth Screening->Optimization Mounting Crystal Mounting Optimization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Deposition (checkCIF) Structure_Refinement->Validation

Caption: The workflow for single-crystal X-ray crystallography.

Experimental Protocols: A Step-by-Step Guide

Synthesis and Purification

The synthesis of 4-methyl-1H-imidazole-5-carbohydrazide would likely proceed from 4-methyl-1H-imidazole-5-carbaldehyde[9] or a related ester derivative, followed by reaction with hydrazine hydrate. The purity of the starting material is critical for successful crystallization.

Protocol:

  • Synthesis: React 4-methyl-1H-imidazole-5-carboxylate with an excess of hydrazine hydrate under reflux in a suitable solvent such as ethanol.

  • Purification: The crude product should be purified to the highest possible degree. Recrystallization from a suitable solvent system is often effective. Purity should be assessed by techniques such as NMR spectroscopy and mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in the crystallographic process.[8] A systematic screening of crystallization conditions is essential.

Protocol:

  • Solvent Screening: Dissolve the purified compound in a range of solvents of varying polarity (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to determine solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion: Place a drop of the concentrated solution of the compound on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.

Protocol:

  • Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: The crystal is mounted on a loop or a glass fiber using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection: The diffractometer rotates the crystal through a series of orientations while it is irradiated with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. Modern CCD or CMOS detectors are commonly used.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined to generate a final atomic model.

Protocol:

  • Data Processing: The raw diffraction images are integrated to determine the intensity of each reflection. The data is then scaled and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides an initial electron density map.

  • Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.[10]

Data Analysis and Interpretation

The refined crystal structure provides a wealth of information. Key parameters to analyze include:

  • Bond Lengths and Angles: These should be compared to expected values for similar chemical environments.

  • Torsion Angles: These define the conformation of the molecule.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

Table 1: Hypothetical Crystallographic Data for 4-methyl-1H-imidazole-5-carbohydrazide

ParameterValue
Chemical FormulaC₅H₈N₄O
Formula Weight140.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.5 Å
b10.2 Å
c7.8 Å
α90°
β95°
γ90°
Volume674 ų
Z4
R-factor< 0.05

Validation and Deposition: Ensuring Scientific Integrity

Before publication, the crystal structure must be validated to ensure its quality and accuracy. The standard tool for this is the checkCIF program from the International Union of Crystallography (IUCr).[11][12]

Upon successful validation, the crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[13][14][15][16][17] Deposition ensures that the data is preserved and accessible to the scientific community.

validation_deposition Refined_Structure Refined Crystal Structure (CIF) CheckCIF Validation using checkCIF Refined_Structure->CheckCIF Alerts Address Alerts and Errors CheckCIF->Alerts Alerts Found Deposition Deposition to CCDC CheckCIF->Deposition Validation Passed Alerts->Refined_Structure Publication Publication in Peer-Reviewed Journal Deposition->Publication

Caption: The validation and deposition workflow for crystallographic data.

Conclusion

The crystal structure analysis of 4-methyl-1H-imidazole-5-carbohydrazide, while requiring meticulous experimental work, promises to yield invaluable insights into its molecular architecture. This knowledge is a critical component in understanding its chemical properties and potential biological activity, thereby guiding future research in medicinal chemistry and materials science. The protocols and principles outlined in this guide provide a robust framework for achieving a high-quality, publishable crystal structure.

References

  • Cambridge Crystallographic Data Centre. (n.d.). In Wikipedia. Retrieved from [Link][13]

  • chemeurope.com. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link][14]

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link][15]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link][16]

  • Cambridge Structural Database. (n.d.). In Wikipedia. Retrieved from [Link][17]

  • International Journal of Scientific & Technology Research. (n.d.). EXPLORING IMIDAZOLE DERIVATIVES: SYNTHESIS, STRUCTURAL ANALYSIS, AND BIOLOGICAL APPLICATIONS. Retrieved from [Link][1]

  • de Oliveira, R. L., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(19), 5879. [Link][2]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(15), 4983. [Link][3]

  • International Journal of Advanced Research. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link][4]

  • ResearchGate. (n.d.). X-ray structure of carbohydrazine derivative [Image]. Retrieved from [Link][5]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Synthesis, Characterization, X-Ray Structure, and Conformation DFT Calculation of a Carbohydrazide Derivative. Retrieved from [Link][6]

  • ACS Publications. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. Retrieved from [Link][7]

  • International Union of Crystallography. (n.d.). Commission on Crystallographic Nomenclature. Retrieved from [Link][11]

  • CCDC. (2019, August 25). IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database. Retrieved from [Link][18]

  • ResearchGate. (2025, August 7). 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide-oxalohydrazide (1:1): X-ray structure and DFT calculations. Retrieved from [Link][19]

  • National Institutes of Health. (n.d.). Crystallography and Its Impact on Carbonic Anhydrase Research. Retrieved from [Link][10]

  • Royal Society of Chemistry. (n.d.). Championing data standards in chemical crystallography with CIF. Retrieved from [Link][12]

  • International Union of Pure and Applied Chemistry. (n.d.). Databases. Retrieved from [Link][20]

  • National Institute of Standards and Technology. (2005, November 20). Report of the Working Group on Crystal Phase Identifiers 2005-3-21. Retrieved from [Link][21]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 4-methyl-1H-imidazole-5-carbohydrazide: Solubility and Stability Profiling

Abstract 4-methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound featuring a substituted imidazole ring and a carbohydrazide functional group. As a potential building block in medicinal chemistry, a thorough un...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound featuring a substituted imidazole ring and a carbohydrazide functional group. As a potential building block in medicinal chemistry, a thorough understanding of its fundamental physicochemical properties is paramount for its effective use in research and drug development. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and intrinsic stability of this molecule. While specific experimental data for this compound is not widely published, this document leverages established scientific principles and data from structurally related analogues to present a predictive analysis and a detailed set of experimental protocols. We will explore theoretical solubility considerations, outline a robust experimental workflow for its empirical determination across a physiologically relevant pH range, and detail a forced degradation study protocol designed to elucidate its potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress. The methodologies described herein are designed to be self-validating and provide the foundation for developing stability-indicating analytical methods, ensuring the generation of reliable and accurate data for drug discovery and development professionals.

Introduction to 4-methyl-1H-imidazole-5-carbohydrazide

Chemical Identity and Structural Features

4-methyl-1H-imidazole-5-carbohydrazide is a small organic molecule whose structure is key to its chemical behavior.

  • Molecular Formula: C₅H₈N₄O

  • Molecular Weight: 140.14 g/mol [1]

  • CAS Number: 71704-67-1[1]

  • Synonyms: 5-methyl-1H-imidazole-4-carbohydrazide[1]

The molecule can be deconstructed into two primary functional moieties:

  • A 4-methyl-1H-imidazole Ring: This five-membered aromatic heterocycle is a common feature in many biologically active molecules, including the amino acid histidine.[2] The imidazole group contains both a weakly acidic N-H proton and a basic pyridine-like nitrogen atom, allowing it to act as both a hydrogen bond donor and acceptor. Its aromatic nature provides a degree of chemical stability, though it is known to be susceptible to certain degradation pathways.[3][4] The C-substitution with a methyl group is known to allow for biodegradability, in contrast to N-substituted imidazoles which can be more resistant to enzymatic degradation.[5]

  • A Carbohydrazide Group (-CONHNH₂): This functional group is a derivative of a carboxylic acid and is characterized by its nucleophilic terminal amine and amide linkage. It is a highly polar group, capable of extensive hydrogen bonding, which is expected to significantly influence the molecule's solubility.

Significance and Potential Applications

Imidazole derivatives are foundational components in contemporary drug discovery.[2] The imidazole ring is a crucial structural motif in pharmaceuticals, agrochemicals, and other functional materials.[6][7] Similarly, carbohydrazide derivatives serve as important intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[8] The combination of these two groups in 4-methyl-1H-imidazole-5-carbohydrazide makes it a valuable scaffold for synthesizing a diverse library of more complex molecules for screening as potential therapeutic agents. A clear understanding of its solubility and stability is therefore a critical first step in its journey from a chemical reagent to a component of a final drug product.

Solubility Profiling: A Predictive and Experimental Approach

Solubility is a critical determinant of a compound's suitability for further development, impacting everything from reaction kinetics in synthesis to bioavailability in physiological systems.

Theoretical Solubility Assessment

Based on its molecular structure, 4-methyl-1H-imidazole-5-carbohydrazide is predicted to have good solubility in polar solvents.

  • Aqueous Solubility: Both the imidazole and carbohydrazide groups are highly polar and capable of forming multiple hydrogen bonds with water. The related compound 4-methylimidazole is described as being very soluble in water and alcohol.[9] Therefore, high aqueous solubility is anticipated.

  • pH-Dependent Solubility: The imidazole ring has a pKa of approximately 7 for the protonated form, meaning it will become positively charged in acidic solutions (pH < 7), which typically enhances aqueous solubility. The carbohydrazide group is weakly basic. This ionizable nature makes its solubility highly dependent on the pH of the medium. An experimental determination across a range of pH values is therefore not just recommended, but essential.

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility. This protocol ensures that the measurement reflects the true saturation point of the compound in a given solvent system.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 4-methyl-1H-imidazole-5-carbohydrazide to separate vials containing a fixed volume of each buffer and other relevant solvents (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be sufficient to ensure the concentration of the dissolved solid no longer changes.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully extract an aliquot from the clear supernatant. Dilute the aliquot with an appropriate mobile phase or solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a calibrated UV-Vis spectrophotometer.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Visualization and Data Presentation

A clear workflow and structured data table are essential for interpreting results.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Excess Compound C Add Compound to Buffers A->C B Prepare pH Buffers B->C D Equilibrate (Shake Flask @ 25°C) C->D E Centrifuge to Separate Phases D->E F Sample & Dilute Supernatant E->F G Quantify via HPLC-UV F->G H Calculate & Report Solubility (mg/mL) G->H

Caption: Overview of the Forced Degradation Study Workflow.

Table 2: Summary of Forced Degradation Results

Stress Condition Duration/Temp % Degradation of Parent No. of Degradants >0.1% Observations / Major Degradant Peak (RT)
0.1 M HCl 24h / 60°C
0.1 M NaOH 8h / RT
3% H₂O₂ 24h / RT
Thermal (Solid) 7 days / 60°C

| Photolytic (Solution) | ICH Q1B | | | |

Summary and Recommendations

This guide outlines a predictive and methodological approach to characterizing the solubility and stability of 4-methyl-1H-imidazole-5-carbohydrazide.

Predicted Profile:

  • Solubility: Expected to be highly soluble in aqueous media, with solubility increasing significantly at pH values below its pKa (~7).

  • Stability: The molecule is predicted to be most susceptible to oxidative and photolytic degradation due to the imidazole ring. Hydrolytic instability under strong basic or acidic conditions is also possible at the carbohydrazide linkage.

Handling and Storage Recommendations: Based on this predictive assessment, it is recommended that 4-methyl-1H-imidazole-5-carbohydrazide be:

  • Stored in well-sealed containers to protect from moisture.

  • Protected from light by using amber vials or storing in the dark.

  • Stored at refrigerated temperatures (2-8°C) to minimize thermal degradation.

  • Kept away from strong oxidizing agents.

Executing the detailed experimental protocols within this guide will provide the critical data needed to confirm these predictions, enabling informed decisions in the handling, formulation, and development of this promising chemical entity.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hormann, A. & Franklin, M. R. (1987). Metabolism of imidazole by a pseudomonad. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. PubChem. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide. PubChem. Available at: [Link]

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  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

  • PubMed. (2013). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. PubMed. Available at: [Link]

  • ChemBK. (2024). 1H-Imidazole-2-carboxaldehyde, 4-methyl-. ChemBK. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Veeprho. Available at: [Link]

  • ResearchGate. (2013). Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. ResearchGate. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • IARC Monographs. (2010). 4-METHYLIMIDAZOLE. IARC Publications. Available at: [Link]

  • NICNAS. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • ResearchGate. (2015). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

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Exploratory

The Imidazole Scaffold: A Privileged Motif for Targeting a Diverse Array of Therapeutic Targets

A Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Publication Date: January 14, 2026 Abstract The imidazole ring, a five-membered aromatic...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 14, 2026

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable versatility to interact with a wide range of biological macromolecules. This technical guide provides an in-depth exploration of the key therapeutic targets of imidazole-based compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies used to identify and validate these interactions, with a focus on enzymes and receptors that are critical in various disease pathologies.

Introduction: The Enduring Significance of the Imidazole Scaffold in Drug Discovery

The imidazole moiety is a recurring motif in numerous endogenous molecules, including the amino acid histidine, purines, and histamine, highlighting its fundamental role in biological processes. This inherent biocompatibility, coupled with its synthetic tractability, has made the imidazole scaffold a "privileged structure" in drug discovery.[1][2] Its derivatives have given rise to a plethora of approved drugs with diverse therapeutic applications, from antifungal and anticancer agents to antihypertensives and antiulcer medications.[3][4]

The therapeutic efficacy of imidazole-based compounds stems from their ability to engage with a multitude of biological targets with high affinity and selectivity. This guide will systematically explore these targets, categorized into two major classes: enzymes and receptors. For each target class, we will examine specific examples, the underlying mechanisms of interaction, and the experimental approaches for their characterization.

Enzyme Inhibition: A Major Avenue for Imidazole-Based Therapeutics

The electron-rich nature of the imidazole ring makes it an excellent pharmacophore for interacting with the active sites of various enzymes, often leading to potent and selective inhibition.[5]

Protein Kinases: Modulating Cellular Signaling in Oncology

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of cancer.[6] Imidazole-based compounds have emerged as a rich source of kinase inhibitors.

EGFR, a receptor tyrosine kinase, is a well-established target in cancer therapy.[7] Imidazole derivatives have been designed to target the ATP-binding site of EGFR. For instance, certain tri-substituted imidazoles have shown potent inhibitory activity against mutant forms of EGFR, such as EGFRL858R/T790M/C797S, with IC50 values in the nanomolar range.[8] The mechanism of action often involves the imidazole core forming crucial hydrogen bonds with key residues in the kinase hinge region, such as Met793, while substituted phenyl rings occupy adjacent hydrophobic pockets.[7][9]

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[10][11] Several imidazole-based compounds, including those with an imidazo[4,5-b]pyridine scaffold, have been developed as potent and selective inhibitors of Aurora kinases.[12] For example, some derivatives exhibit high selectivity for Aurora-A over Aurora-B, which is attributed to specific interactions with non-conserved residues like Thr217 in the Aurora-A active site.[12][13]

Table 1: Inhibitory Activity of Representative Imidazole-Based Kinase Inhibitors

Compound ClassTarget KinaseExample CompoundIC50 (nM)Reference
Tri-substituted ImidazolesEGFRL858R/T790M/C797SNot specified< 8[8]
Fused ImidazolesEGFRCompound 2c617.33[7]
Imidazo[4,5-b]pyridinesAurora-ACompound 28c65 (cell-based)[12]
Pyrrolopyridin-indazolesAurora-ACompound 2y1.3 (cell-based)[13]
Imidazole-Oxazole HybridsNot specifiedCompound 5323 (PC3 cells)[3]
Cyclooxygenases (COX): Targeting Inflammation and Pain

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Imidazole derivatives have been successfully developed as selective COX-2 inhibitors, offering anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[15][16][17] The selectivity for COX-2 is often achieved by designing molecules where a sulfonyl-containing side chain on the imidazole scaffold can fit into the larger, more accommodating active site of COX-2, forming a hydrogen bond with Arg513.[14][18]

Lipoxygenases (LOX): Modulating Inflammatory Pathways

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators.[19] Imidazole-based compounds have been investigated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in various inflammatory diseases and cancers.[1][20] Quinoline-based imidazole-fused heterocycles and imidazo[2,1-b]thiazole derivatives have demonstrated significant inhibitory activity against soybean 15-LOX, with some compounds exhibiting IC50 values in the low micromolar range.[19][20][21]

Topoisomerases: Inducing DNA Damage in Cancer Cells

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication and transcription.[22][23] Imidazole-containing compounds can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells. Some benzimidazole derivatives have been shown to inhibit human topoisomerase I, while certain imidazole-2-thione hybrids act as dual DNA intercalators and topoisomerase II inhibitors.[24][25][26]

Cytochrome P450 (CYP) Enzymes: Implications for Drug Metabolism

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[27][28] Many imidazole-based drugs, particularly antifungal agents like ketoconazole and miconazole, are potent inhibitors of various CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19).[29][30][31] This inhibition is primarily due to the coordination of the sp2-hybridized nitrogen atom of the imidazole ring to the heme iron of the enzyme, which can lead to significant drug-drug interactions.[27]

Receptor Modulation: Fine-Tuning Physiological Responses

The imidazole scaffold is also adept at interacting with various cell surface and intracellular receptors, modulating their activity and downstream signaling pathways.

Serotonin Receptors: Targeting Central Nervous System Disorders

Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and psychological processes. Imidazole derivatives have been explored as modulators of serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[32] Arylpiperazine-substituted imidazole derivatives have shown high affinity for these receptors and have been investigated for the treatment of depression and other CNS disorders.[32][33]

Adrenergic Receptors: Regulating Cardiovascular and Neurological Functions

Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine and epinephrine. Imidazole-containing compounds, such as clonidine, are well-known α2-adrenergic receptor agonists used in the treatment of hypertension.[34][35] More recent research has identified novel imidazole derivatives that act as potent and selective partial agonists of the α1A-adrenergic receptor, with potential applications in CNS disorders.[36]

Experimental Protocols for Target Identification and Validation

The identification and validation of the therapeutic targets of imidazole-based compounds rely on a suite of robust experimental methodologies.

Enzyme Inhibition Assays

A fundamental step in characterizing the interaction of an imidazole compound with an enzyme is to determine its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Reagent Preparation:

    • Prepare a stock solution of the imidazole test compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • The assay buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity.

  • Assay Setup (96-well plate format):

    • Add a small volume (e.g., 1-2 µL) of the test compound dilutions to the assay wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. The detection method will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).

    • Record the reaction rates for each compound concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) using a non-linear regression analysis software.[37][38]

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of an imidazole compound for a specific receptor.

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the unlabeled imidazole test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand).

  • Incubation and Separation:

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection and Analysis:

    • Quantify the amount of radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding data using the Cheng-Prusoff equation.

Cell-Based Functional Assays

Cell-based assays are crucial for confirming the biological effect of an imidazole compound on its target in a more physiologically relevant context.

  • Cell Culture:

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the imidazole compound for a specific duration (e.g., 48-72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.[25]

Visualizing Molecular Interactions and Pathways

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving EGFR, a key target for many imidazole-based anticancer agents.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Imidazole Imidazole-Based Inhibitor Imidazole->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for imidazole-based inhibitors.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and validation of imidazole-based enzyme inhibitors.

Experimental_Workflow Library Imidazole Compound Library Synthesis HTS High-Throughput Screening (Enzyme Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Selectivity Profiling (Against Related Enzymes) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Kinetics, Docking) Dose_Response->Mechanism Cell_Based Cell-Based Assays (e.g., Proliferation, Apoptosis) Dose_Response->Cell_Based Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt Mechanism->Lead_Opt Cell_Based->Lead_Opt In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo

Caption: A generalized experimental workflow for the development of imidazole-based enzyme inhibitors.

Conclusion and Future Perspectives

The imidazole scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. Its ability to interact with a diverse range of enzymes and receptors provides a vast landscape for drug discovery. Future research will likely focus on the design of next-generation imidazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of dual-target or multi-target imidazole-based drugs is also a promising strategy to address complex diseases and overcome drug resistance. As our understanding of the molecular basis of diseases deepens, the versatility of the imidazole ring will undoubtedly continue to be harnessed to create innovative medicines that address unmet medical needs. The clinical translation of promising preclinical imidazole-based candidates remains a challenge, with hurdles such as drug resistance and optimizing pharmacokinetic properties requiring further investigation.[39]

References

  • A new series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole with atypical structure-activity relationship was designed, synthesized, and biological evaluated as selective cyclooxygenase-2 inhibitors. Brieflands. [Link]

  • Quinoline-based imidazole-fused heterocycles as new inhibitors of 15-lipoxygenase. Taylor & Francis Online. [Link]

  • Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central. [Link]

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University. [Link]

  • Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. PubMed Central. [Link]

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  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. National Institutes of Health. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. PubMed. [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. MDPI. [Link]

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  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. PubMed Central. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Novel 2-imidazoles as potent, selective and CNS penetrant α1A adrenoceptor partial agonists. ResearchGate. [Link]

  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. PubMed. [Link]

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  • Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells. PubMed. [Link]

  • Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7. PubMed Central. [Link]

  • Imidazole-based anticancer drugs are currently undergoing clinical trials. ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • Some clinical imidazole-based anticancer drugs. ResearchGate. [Link]

  • Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: highly potent against human enzyme within a cellular environment. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: Exploring the mechanism: Via epidermal growth factor receptor (EGFR) inhibition. ResearchGate. [Link]

  • Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. ResearchGate. [Link]

  • Role of imidazole receptors in the vasodepressor response to clonidine analogs in the rostral ventrolateral medulla. PubMed. [Link]

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Foundational

An In-depth Technical Guide to the In Silico Modeling of 4-methyl-1H-imidazole-5-carbohydrazide Interactions

Abstract The intersection of computational chemistry and drug discovery has paved the way for accelerated and resource-efficient therapeutic development.[1][2] This guide provides a comprehensive, in-depth exploration of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intersection of computational chemistry and drug discovery has paved the way for accelerated and resource-efficient therapeutic development.[1][2] This guide provides a comprehensive, in-depth exploration of the in silico methodologies used to investigate the interactions of 4-methyl-1H-imidazole-5-carbohydrazide, a molecule of significant interest due to its carbohydrazide scaffold. We will delve into the rationale and practical application of a multi-step computational workflow, from initial target prediction to the dynamic simulation of molecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to gain a deeper understanding of small molecule-protein interactions and to guide further experimental validation.

Introduction: The Rationale for In Silico Investigation

The drug discovery pipeline is a long and arduous journey, with a high attrition rate for promising compounds.[3] Computational, or in silico, methods have emerged as an indispensable component of modern drug development, offering the ability to predict and analyze molecular behavior before committing to costly and time-consuming laboratory experiments.[1][4] By modeling interactions at the atomic level, we can gain critical insights into a compound's potential efficacy, binding mechanisms, and pharmacokinetic properties.

4-methyl-1H-imidazole-5-carbohydrazide presents a compelling case for in silico analysis. Its imidazole and carbohydrazide moieties are known to be involved in various biological activities, making it a promising scaffold for drug design.[1][2] This guide will provide a structured approach to dissecting its potential interactions with biological targets.

The Computational Workflow: A Step-by-Step Approach

Our investigation will follow a logical and iterative computational workflow. Each step builds upon the previous one, providing a progressively more detailed picture of the molecule's behavior.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Binding Pose & Affinity Prediction cluster_2 Phase 3: Dynamic Interaction & Stability Analysis cluster_3 Phase 4: Drug-Likeness & Safety Assessment A Ligand Preparation B Target Prediction A->B Input SMILES D Molecular Docking A->D Prepared Ligand G ADMET Prediction A->G Ligand Structure C Protein Preparation B->C Identified Targets C->D Prepared Receptor E Molecular Dynamics Simulation D->E Top Docking Pose F Interaction Analysis E->F MD Trajectory G A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box) B->D C Prepare Ligand (Energy minimization, assign charges) E Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analyze Results (Binding affinity, poses) E->F G Post-Docking Analysis (e.g., PLIP) F->G G cluster_0 Pharmacophore Features cluster_1 3D Arrangement A H-bond Acceptor p1 A->p1 Distance B H-bond Donor p2 B->p2 Distance C Hydrophobic p3 C->p3 Distance D Aromatic Ring p4 D->p4 Distance p1->p2 p2->p3 p3->p4

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 4-Methyl-1H-imidazole-5-carbohydrazide for Novel Anticancer Therapeutics

Audience: Researchers, scientists, and drug development professionals in oncology. Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for novel therapeutic agents.[1][2] This guide focuses on a specific, promising starting block: 4-methyl-1H-imidazole-5-carbohydrazide . We provide a comprehensive framework for its use in an anticancer drug discovery campaign, from initial synthesis and library generation to multi-tiered screening protocols and preliminary in vivo evaluation. The methodologies herein are designed to be robust and self-validating, providing the causal logic behind experimental choices to empower researchers to not only execute but also adapt these protocols for their specific research goals.

Rationale and Strategic Overview

The selection of 4-methyl-1H-imidazole-5-carbohydrazide as a foundational scaffold is deliberate. The imidazole core offers a stable, aromatic system with two nitrogen atoms capable of acting as hydrogen bond donors and acceptors, as well as coordinating with metal ions, which is crucial for interacting with various enzymatic targets.[1][2][3] The carbohydrazide moiety (-CONHNH₂) is a versatile functional handle. It serves as a key building block for creating diverse libraries of derivatives, such as hydrazones, thiadiazoles, and triazoles, allowing for extensive exploration of the chemical space to optimize potency and selectivity.[4][5][6]

Our strategic workflow is designed as a hierarchical screening cascade. This approach maximizes efficiency by using high-throughput methods to initially identify active compounds, followed by more complex, lower-throughput assays to elucidate mechanisms and confirm selectivity.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Library cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: In Vivo Validation synthesis Synthesis of Core 4-methyl-1H-imidazole -5-carbohydrazide library Derivative Library Generation (e.g., Hydrazones) synthesis->library Versatile Handle primary_screen Primary Screen: Cytotoxicity Assay (MTT) (Broad Cancer Panel) library->primary_screen secondary_screen Secondary Screens: Apoptosis & Cell Cycle Analysis primary_screen->secondary_screen Identify 'Hits' tertiary_screen Target Deconvolution: Kinase/Enzyme Assays secondary_screen->tertiary_screen Elucidate MoA sar SAR Analysis (Potency, Selectivity) tertiary_screen->sar adme In Silico / In Vitro ADME-Tox sar->adme Refine Leads invivo Xenograft Model Efficacy Studies adme->invivo

Caption: High-level workflow for anticancer drug discovery using the target scaffold.

Synthesis and Library Development

The power of this scaffold lies in its synthetic tractability. The carbohydrazide group readily condenses with a wide array of aldehydes and ketones to form N-acylhydrazone derivatives. This reaction is typically high-yielding and can be performed in parallel to rapidly generate a large library of analogues for Structure-Activity Relationship (SAR) studies.

Protocol 2.1: Synthesis of Core Scaffold and Hydrazone Derivatives

Principle: This protocol first describes the synthesis of the core carbohydrazide from its corresponding ester, a standard and reliable method.[4] It then details the condensation reaction to form a hydrazone derivative, a common strategy for creating libraries from carbohydrazide precursors.[7][8]

Part A: Synthesis of 4-Methyl-1H-imidazole-5-carbohydrazide

  • Materials: Ethyl 4-methyl-1H-imidazole-5-carboxylate, hydrazine hydrate (80% solution), ethanol.

  • Procedure:

    • Suspend ethyl 4-methyl-1H-imidazole-5-carboxylate (1 equivalent) in ethanol (10 volumes).

    • Add hydrazine hydrate (5-10 equivalents) to the suspension.

    • Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield 4-methyl-1H-imidazole-5-carbohydrazide.

    • Validation: Confirm structure and purity via ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part B: General Procedure for Hydrazone Library Synthesis

  • Materials: 4-methyl-1H-imidazole-5-carbohydrazide, various substituted aromatic/aliphatic aldehydes (1 equivalent), ethanol, glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve the core carbohydrazide (1 equivalent) in ethanol.

    • Add the selected aldehyde (1 equivalent) and a few drops of glacial acetic acid.

    • Reflux the mixture for 2-6 hours until TLC indicates the consumption of starting materials.

    • Cool the reaction mixture. The product will often precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide, driving the reaction forward.

In Vitro Screening Cascade: Protocols and Applications

The initial goal is to identify compounds that inhibit cancer cell growth. We employ a tiered approach, starting with a broad cytotoxicity screen and progressing to more specific mechanistic assays for the most potent "hits."

Protocol 3.1: Primary Screening - MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals, which are insoluble in aqueous solution.[9][10] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[10]

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, test compounds.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of the synthesized compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

    • Self-Validation: A compound is considered a "hit" if it displays a reproducible IC₅₀ value below a pre-determined threshold (e.g., <10 µM) in at least two independent experiments.

Protocol 3.2: Secondary Screen - Apoptosis and Cell Cycle Analysis

Principle: After identifying cytotoxic compounds, the next step is to determine how they are killing the cells. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.[11][12] Flow cytometry is used to analyze these cellular states.

  • Materials: Cancer cell line of interest, test compound, Propidium Iodide (PI) staining solution, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure (Cell Cycle):

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells and resuspend in PBS containing RNase A and PI.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content using a flow cytometer.

  • Procedure (Apoptosis):

    • Treat cells as above for a relevant time point (e.g., 12, 24, or 48 hours).

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.

    • Analyze immediately by flow cytometry.

  • Data Interpretation:

    • Cell Cycle: An accumulation of cells in the G1, S, or G2/M phase compared to the control suggests cell cycle arrest at that checkpoint.[12]

    • Apoptosis: Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis. A significant increase in these populations indicates apoptosis induction.

Protocol 3.3: Target-Based Mechanistic Assays

Principle: Based on the known activities of imidazole derivatives, several key cancer-related pathways can be investigated.[1][3][11][13] These assays help to identify the specific molecular target of a lead compound.

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazole Derivative (Potential Inhibitor) Inhibitor->RAF

Caption: Potential inhibition of the MAPK/ERK pathway by an imidazole derivative.

Example Protocol: In Vitro Kinase Inhibition Assay (e.g., BRAF V600E)

  • Rationale: Many imidazole-containing drugs function as kinase inhibitors.[3][11] The BRAF kinase is frequently mutated in melanoma and other cancers.[14]

  • Assay: Use a commercial kinase assay kit (e.g., ADP-Glo™). This assay measures the amount of ADP produced during the kinase reaction; lower ADP levels correspond to higher inhibition.

  • Procedure:

    • In a 384-well plate, add recombinant BRAF V600E enzyme, the kinase substrate (e.g., inactive MEK1), and ATP.

    • Add the test compound across a range of concentrations.

    • Incubate at room temperature for 1 hour.

    • Add ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Measure luminescence.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ for kinase activity. This directly confirms the compound's effect on a specific molecular target.

Structure-Activity Relationship (SAR) Analysis

After screening the initial library, the data is collated to understand how chemical structure relates to biological activity. This is crucial for designing the next generation of more potent and selective compounds.

Table 1: Hypothetical SAR Data for a Hydrazone Series

Compound IDR-Group (Substituent on Aldehyde)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)BRAF IC₅₀ (µM)Lipophilicity (cLogP)
IM-01 H35.241.8> 1001.8
IM-02 4-Fluoro8.112.525.12.5
IM-03 4-Chloro2.54.35.62.9
IM-04 4-Bromo1.93.12.83.1
IM-05 4-Methoxy15.722.445.32.1
IM-06 4-Nitro0.91.50.72.3

Interpretation & Causality:

  • Electronic Effects: The addition of electron-withdrawing groups (F, Cl, Br, NO₂) at the para position of the phenyl ring consistently increases potency (lower IC₅₀). The strongly withdrawing nitro group in IM-06 results in the most potent compound. This suggests that reducing electron density on the phenyl ring may enhance binding to the target.

  • Steric/Lipophilic Effects: The trend from Fluoro to Bromo (IM-02 to IM-04) shows that increasing the size and lipophilicity of the halogen improves activity.[5] However, the electron-donating methoxy group (IM-05 ) significantly reduces activity, indicating electronic effects are dominant.

  • Next Steps: Based on this SAR, future synthesis should focus on exploring other potent electron-withdrawing groups and investigating different substitution patterns on the phenyl ring.

Preliminary In Vivo Efficacy Models

Promising lead compounds with good in vitro potency, selectivity, and favorable preliminary ADME properties must be tested in a living system.[15][16] The human tumor xenograft model is a standard for preclinical in vivo anticancer screening.[17][18][19]

Protocol 5.1: Human Tumor Xenograft Model

Principle: Human cancer cells are implanted into immunodeficient mice, where they grow into solid tumors.[17] The mice are then treated with the test compound to evaluate its ability to inhibit tumor growth in a complex biological environment.

  • Materials: Immunodeficient mice (e.g., Athymic Nude or SCID), selected human cancer cell line (e.g., A549), Matrigel, test compound formulated in a suitable vehicle (e.g., 0.5% CMC), calipers.

  • Procedure:

    • Subcutaneously inject a suspension of 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.

    • Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).

    • Randomize mice into groups (e.g., Vehicle Control, Test Compound, Positive Control).

    • Administer the test compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule (e.g., once daily for 21 days).

    • Measure tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Data Analysis and Validation:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Endpoint: The study concludes when tumors in the control group reach a pre-defined maximum size.

    • Success Criterion: A statistically significant reduction in tumor growth compared to the vehicle control group, with acceptable toxicity (e.g., <15% body weight loss), indicates in vivo efficacy and validates the compound as a strong candidate for further development.

References

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Application

Application Notes and Protocols for Imidazole Derivatives in Antimicrobial and Antifungal Research

Abstract: The imidazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1][2][3] This guide provides resea...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antimicrobial and antifungal applications of imidazole derivatives. It delves into the primary mechanisms of action, offers insights into structure-activity relationships, and presents detailed, field-proven protocols for evaluating the efficacy of these compounds in a laboratory setting. The methodologies are grounded in standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Introduction to Imidazole Derivatives

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[1] This unique structure imparts desirable electronic characteristics and the ability to engage in various biological interactions, making it a privileged pharmacophore in drug discovery.[2] While their applications are broad, ranging from anticancer to anti-inflammatory agents, imidazole derivatives are most renowned for their potent antifungal and antibacterial properties.[6][7] Clinically established drugs like miconazole and clotrimazole serve as testaments to their therapeutic success.[8] The rise of antimicrobial resistance necessitates the continued exploration and development of novel imidazole-based agents, making robust evaluation protocols more critical than ever.[9]

Core Mechanisms of Action

The efficacy of imidazole derivatives against fungi and bacteria stems from distinct, targeted molecular interactions. Understanding these mechanisms is crucial for rational drug design and the interpretation of experimental results.

Antifungal Mechanism of Action

The primary antifungal target of imidazole derivatives is the cytochrome P450 enzyme Lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[10][11] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity.[11]

The inhibitory process unfolds as follows:

  • Enzyme Inhibition: The imidazole ring's nitrogen atom (N3) binds to the heme iron atom in the active site of Lanosterol 14α-demethylase, disrupting its catalytic activity.[12]

  • Ergosterol Depletion: The inhibition of this enzyme halts the conversion of lanosterol to ergosterol, leading to a significant depletion of mature ergosterol in the fungal cell membrane.[10][13]

  • Accumulation of Toxic Sterols: The metabolic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[12] The integration of these abnormal sterols into the membrane disrupts its structure and function.

  • Cellular Disruption: The compromised membrane integrity leads to increased permeability, leakage of essential cellular contents, and the malfunction of membrane-bound enzymes, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[1][10]

  • Secondary Effects: Some studies report that this disruption can also lead to an intracellular buildup of toxic hydrogen peroxide due to changes in oxidative enzyme activities, contributing to cell necrosis.[10][14]


}

Figure 1: Antifungal mechanism of imidazole derivatives.

Antibacterial Mechanism of Action

The antibacterial activity of imidazoles is less singular than their antifungal action and can involve multiple mechanisms, which may vary between derivatives and bacterial species.[1] The primary proposed mechanisms include:

  • Cell Membrane Disruption: Similar to their effect on fungi, many imidazole derivatives can insert into and disrupt the integrity of the bacterial cell membrane, causing increased permeability and leakage of vital intracellular components.[1] This is a key mechanism against both Gram-positive and Gram-negative bacteria.

  • Inhibition of Nucleic Acid Synthesis: Some derivatives have been shown to interfere with the synthesis of DNA, preventing bacterial replication and leading to cell death.[1]

  • Inhibition of Biofilm Formation: A critical application is the inhibition of bacterial biofilms, which are protective communities of bacteria that confer high levels of antibiotic resistance.[15][16] Imidazole derivatives can inhibit biofilm formation or disperse pre-formed biofilms, making the bacteria more susceptible to conventional antibiotics.[17][18]


}

Figure 2: Proposed antibacterial mechanisms of imidazoles.

Application Notes: Standardized Efficacy Testing

To ensure reproducibility and comparability of data, antimicrobial susceptibility testing (AST) must be performed under highly controlled conditions. The CLSI and EUCAST provide globally recognized standards for these assays.[19] The primary goal is to determine the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for determining the antimicrobial and anti-biofilm activity of novel imidazole derivatives.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing of bacteria and yeasts.[20][21] It relies on challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality and Experimental Choices:
  • Medium: Mueller-Hinton Broth (MHB) is the standard for non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors. RPMI-1640 is used for fungi as it supports their growth while being defined enough for reproducible results.[21]

  • Inoculum Density: Standardizing the inoculum to a 0.5 McFarland turbidity standard ensures that the number of microbial cells is consistent across experiments, which is critical for a reliable MIC value.

  • 96-Well Plate Format: This allows for efficient testing of multiple compounds and concentrations simultaneously, increasing throughput.

  • Controls: A sterility control (media only) ensures the medium is not contaminated. A growth control (inoculum in media, no compound) confirms the microbe is viable and establishes the baseline for "no inhibition."

Step-by-Step Methodology:
  • Compound Preparation: Prepare a 10 mg/mL stock solution of the imidazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (e.g., Cation-Adjusted MHB for bacteria, RPMI-1640 for yeasts) to wells in columns 2 through 12.

  • Serial Dilution: Add 200 µL of broth containing the highest desired concentration of the test compound to column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.

  • Controls: Column 11 will serve as the growth control (add 100 µL of broth). Column 12 will be the sterility control (100 µL of uninoculated broth).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension according to CLSI/EUCAST guidelines to achieve the final target inoculum concentration (typically ~5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Inoculate each well (except the sterility control in column 12) with the standardized microbial suspension.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).

  • Result Interpretation: The MIC is the lowest concentration of the imidazole derivative at which there is no visible growth (i.e., the well is clear).


}

Figure 3: Workflow for MIC determination via broth microdilution.

Protocol 2: Anti-Biofilm Activity by Crystal Violet Staining

This assay quantifies the ability of a compound to inhibit the formation of a microbial biofilm, which is the adherent, matrix-enclosed population of microorganisms.

Causality and Experimental Choices:
  • Crystal Violet (CV) Stain: CV is a basic dye that stains both live and dead cells as well as extracellular matrix components. It provides a robust and simple method for quantifying total biofilm biomass.[18]

  • Washing Step: This step is critical to remove planktonic (free-floating) cells that have not adhered to the surface, ensuring that only the biofilm is measured.

  • Solubilization: An organic solvent like ethanol or acetic acid is used to release the dye from the stained biofilm, allowing its concentration to be measured via spectrophotometry.

Step-by-Step Methodology:
  • Initial Setup: In a 96-well flat-bottom plate, perform serial dilutions of the imidazole derivative as described in the MIC protocol (Protocol 4.1), but use a growth medium known to promote biofilm formation (e.g., Tryptic Soy Broth with added glucose for S. aureus).

  • Inoculation: Inoculate the wells with a standardized microbial suspension. Include growth and sterility controls.

  • Incubation: Incubate the plate without shaking for 24-48 hours to allow biofilm to form.

  • Washing: Carefully discard the medium from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Discard the methanol and allow the plate to air dry. Add 150 µL of 0.1% (w/v) crystal violet solution to each well and stain for 15-20 minutes at room temperature.

  • Final Wash: Discard the stain solution and wash the plate thoroughly with water until the control wells are colorless.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of ~570 nm (OD570). The reduction in absorbance compared to the growth control indicates the degree of biofilm inhibition.

Data Presentation and Interpretation

Quantitative data from susceptibility testing should be presented clearly. The table below shows an example of how to summarize MIC data for a series of novel imidazole derivatives against common pathogens.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
Imidazole-A832>642
Imidazole-B416641
Imidazole-C16>64>644
FluconazoleN/AN/AN/A0.5
Ciprofloxacin0.50.0150.25N/A
Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

Conclusion and Future Perspectives

Imidazole derivatives remain a highly valuable class of compounds in the fight against microbial infections.[22] Their well-defined antifungal mechanism targeting ergosterol synthesis provides a solid foundation for drug design, while their multi-faceted antibacterial actions offer promising avenues for combating resilient pathogens and biofilms.[10][15] The protocols detailed in this guide provide a standardized framework for researchers to reliably assess the in vitro efficacy of new chemical entities. As antimicrobial resistance continues to evolve, the systematic synthesis and rigorous evaluation of novel imidazole derivatives will be essential for developing the next generation of anti-infective therapies.[7]

References

  • van den Bossche, H., Willemsens, G., & Marichal, P. (1987). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases. [Link]

  • Fromtling, R. A. (1984). Imidazoles as Antifungal Agents: A Review. Journal of Clinical Microbiology. [Link]

  • Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • Zhang, L., Peng, X. M., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews. [Link]

  • Narwal, S., Singh, G., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Shaik, A. B., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. International Journal of Molecular Sciences. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Narwal, S., & Singh, G. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Verma, A., Joshi, N., Singh, D., & Tiwari, A. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Polycyclic Aromatic Compounds. [Link]

  • Al-Watban, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Vanden Bossche, H. (1987). Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Derivatives. Reviews of Infectious Diseases. [Link]

  • Al-Watban, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Ukrainian Chemistry Journal. [Link]

  • Kumar, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Narwal, S., Singh, G., & Saini, D. (2011). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences. [Link]

  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. West Kazakhstan Medical Journal. [Link]

  • Al-Ostath, A. I., et al. (2024). Novel Imidazole Derivative AOMI: Enhanced Antibacterial/Anti-Biofilm Properties and Mechanistic Insights. International Journal of Engineering, Transactions A: Basics. [Link]

  • Czarnecka, K., et al. (2012). Prediction of antimicrobial activity of imidazole Derivatives by artificial neural networks. Open Medicine. [Link]

  • Wang, D., et al. (2022). Anti-biofilm studies of synthetic imidazolium salts on dental biofilm in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Khodapanah, N., et al. (2022). Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. Molecules. [Link]

  • Conejos-Sánchez, M. I., et al. (2022). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules. [Link]

  • Kumar, A., et al. (2024). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

  • Gâz, A., Boda, F., & Pop, R. R. (2020). Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Kaveti, B., et al. (2015). Agents that Inhibit Bacterial Biofilm Formation. Future Medicinal Chemistry. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Gâz, A., Boda, F., & Pop, R. R. (2020). Imidazole Derivatives and their Antibacterial Activity - a Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Ghannoum, M. A., & Perfect, J. R. (1998). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. ResearchGate. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Carrillo-Muñoz, A. J., et al. (2006). Antifungal and antimycobacterial activity of new imidazole and triazole derivatives. A combined experimental and computational approach. Journal of Antimicrobial Chemotherapy. [Link]

  • Wieder, A. M., & Lewis, R. E. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Pfaller, M. A., et al. (2000). Antifungal Susceptibility Testing. International Journal of Infectious Diseases. [Link]

  • Gupta, A. K., et al. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Bozkurt, M., Kuştimur, S., & Gürer, M. A. (1989). [In vitro susceptibility of dermatophyte strains to imidazole derivatives]. Mikrobiyoloji Bulteni. [Link]

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Method

Application Notes &amp; Protocols: Synthesis of Bioactive Hydrazones from 4-Methyl-1H-imidazole-5-carbohydrazide

Introduction: The Convergence of Imidazole and Hydrazone Scaffolds in Medicinal Chemistry The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Imidazole and Hydrazone Scaffolds in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature contribute to favorable pharmacokinetic profiles.[1] Imidazole-containing molecules exhibit a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]

Similarly, the hydrazone moiety (–CO–NH–N=CH–) is a pharmacophore of great interest, recognized for its role in the biological activity of many compounds.[2] The presence of multiple hydrogen bonding sites allows for strong interactions with biological targets.[2] By combining these two powerful pharmacophores—the imidazole ring and the hydrazone linker—a synergistic effect on biological activity can be achieved. This guide provides a detailed protocol for the synthesis of novel hydrazone derivatives starting from 4-methyl-1H-imidazole-5-carbohydrazide, a versatile building block for creating libraries of potential therapeutic agents.

The Chemistry: Mechanism of Hydrazone Formation

The synthesis of hydrazones from a carbohydrazide and a carbonyl compound (aldehyde or ketone) is a classic acid-catalyzed nucleophilic addition-elimination reaction.[4][5] The reaction proceeds in two main stages:

  • Nucleophilic Addition: The terminal nitrogen of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4] This leads to the formation of a tetrahedral intermediate.

  • Elimination (Dehydration): The tetrahedral intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the stable C=N double bond characteristic of a hydrazone.[4][6]

The optimal pH for this reaction is mildly acidic (around 4-5), which is sufficient to activate the carbonyl group without excessively protonating the hydrazide, which would render it non-nucleophilic.[4]

Caption: General mechanism of acid-catalyzed hydrazone formation.

Synthesis of Starting Material: 4-Methyl-1H-imidazole-5-carbohydrazide

The precursor, 4-methyl-1H-imidazole-5-carbohydrazide, is typically synthesized from its corresponding ester, ethyl 4-methyl-1H-imidazole-5-carboxylate. The esterification of the carboxylic acid followed by reaction with hydrazine hydrate is a common and efficient method.[3][7]

Protocol 1: Synthesis of 4-Methyl-1H-imidazole-5-carbohydrazide
  • Esterification (if starting from carboxylic acid): Dissolve 4-methyl-1H-imidazole-5-carboxylic acid in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Reflux the mixture for 4-6 hours. After cooling, neutralize the solution carefully with a saturated sodium bicarbonate solution and extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate).

  • Hydrazinolysis: Dissolve the crude or purified ethyl 4-methyl-1H-imidazole-5-carboxylate in ethanol.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents).

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture. The product, 4-methyl-1H-imidazole-5-carbohydrazide, often precipitates from the solution.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide.

General Protocol for the Synthesis of Imidazole-Hydrazones

This protocol describes the condensation reaction between 4-methyl-1H-imidazole-5-carbohydrazide and a variety of aromatic or heteroaromatic aldehydes to yield the target hydrazone derivatives.

Materials & Equipment
  • Reagents:

    • 4-Methyl-1H-imidazole-5-carbohydrazide

    • Substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)

    • Absolute Ethanol (EtOH) or Methanol (MeOH)

    • Glacial Acetic Acid (AcOH) (catalytic amount)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • TLC plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Reactant Setup: In a round-bottom flask, dissolve 4-methyl-1H-imidazole-5-carbohydrazide (1.0 mmol) in absolute ethanol (20-25 mL).

  • Aldehyde Addition: To this solution, add an equimolar amount (1.0 mmol) of the desired substituted aldehyde.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain it for a period of 2 to 5 hours.[3][8] The progress of the reaction should be monitored by TLC.

  • Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate of the hydrazone product will typically form.

  • Purification: Filter the crude product using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]

G cluster_1 Synthetic Workflow Hydrazide 4-Methyl-1H-imidazole -5-carbohydrazide Plus + Hydrazide->Plus Aldehyde R-CHO (Aldehyde) Solvent Ethanol + Acetic Acid (cat.) Plus->Aldehyde Conditions Reflux (2-5 hours) Solvent->Conditions Product Imidazole-Hydrazone Derivative Conditions->Product Workup Cooling, Filtration, Recrystallization Product->Workup

Caption: Workflow for the synthesis of imidazole-hydrazones.

Example Syntheses & Characterization Data

The following table summarizes data for the synthesis of representative hydrazone derivatives based on the general protocol.

Aldehyde ReactantSolvent/CatalystTime (h)Yield (%)M.p. (°C)Key Spectroscopic DataReference
3-Acetyl-2H-chromen-2-oneEtOH / AcOHReflux91270-271IR (cm⁻¹): 3290 (NH), 1700, 1661 (C=O), 1609 (C=N). ¹H NMR (δ, ppm): 11.48 (s, 1H, NH-imidazole), 10.84 (s, 1H, NH).[3]
1-(Benzofuran-2-yl)ethan-1-oneEtOH / AcOHReflux92272-273IR (cm⁻¹): 3280 (NH), 1651 (C=O), 1602 (C=N). ¹H NMR (δ, ppm): 11.62 (s, 1H, NH-imidazole), 11.13 (s, 1H, NH).[3]
2-HydroxybenzaldehydeEtOH578>250¹H NMR (δ, ppm): 11.23 (s, 1H, OH), 12.78 (s, 1H, NH), 8.83 (s, 1H, CH=N).[9]
4-Hydroxybenzaldehyde1-PrOH580>250¹H NMR (δ, ppm): 10.03 (s, 1H, OH), 12.23 (s, 1H, NH), 8.53 (s, 1H, CH=N).[9]

Structural Confirmation: A Spectroscopic Approach

Confirming the successful synthesis of the target hydrazones relies on a combination of standard spectroscopic techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Successful formation of the hydrazone is indicated by the appearance of a characteristic stretching band for the azomethine group (C=N) typically in the range of 1580-1610 cm⁻¹.[3][7] The presence of bands for N-H (around 3040-3290 cm⁻¹) and C=O (around 1650-1700 cm⁻¹) from the carbohydrazide backbone is also expected.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum provides definitive proof of structure. Key signals to identify are:

    • A singlet for the azomethine proton (-N=CH-) , typically appearing downfield between δ 8.3 and 8.8 ppm.[7][9]

    • A singlet for the amide proton (-CO-NH-) , which is D₂O exchangeable, usually found far downfield between δ 10.5 and 12.8 ppm.[3][7][9]

    • Signals corresponding to the protons on the imidazole ring and the substituted aromatic ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound, typically by observing the molecular ion peak (e.g., [M+H]⁺).[9]

Applications in Drug Discovery

The fusion of imidazole and hydrazone moieties has yielded compounds with significant potential in drug development. These derivatives are actively investigated for a variety of therapeutic applications:

  • Antimicrobial Agents: Many imidazole-hydrazone derivatives have demonstrated potent activity against a range of bacterial and fungal strains.[2][3][10]

  • Anticancer Activity: This class of compounds has shown promising cytotoxic effects against various human cancer cell lines, including breast, lung, and colon cancer.[1][9][11][12] Their mechanism often involves the inhibition of key proteins in cancer progression, such as kinases.[1]

  • Anti-inflammatory and Analgesic Properties: The structural features of these compounds make them candidates for developing new anti-inflammatory and pain-relieving drugs.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive aldehyde (e.g., oxidized).- Insufficient reaction time or temperature.- Starting hydrazide is impure.- Use freshly distilled or purified aldehyde.- Increase reflux time and monitor via TLC.- Ensure the purity of the starting 4-methyl-1H-imidazole-5-carbohydrazide.
Impure Product - Unreacted starting materials remain.- Formation of side products.- Wash the filtered product thoroughly with cold solvent.- Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol).
Reaction Stalls - Insufficient catalyst.- Deactivation of catalyst.- Add a few more drops of glacial acetic acid.- Ensure anhydrous conditions if the reaction is moisture-sensitive.

References

  • Al-Ostath, A., et al. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • Dilek, Ö. (2023). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. Turkish Journal of Chemistry. Available at: [Link]

  • Mlostoń, G., et al. (2003). Synthesis and Selected Reactions of Hydrazides Containing an Imidazole Moiety. Helvetica Chimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). a) Synthetic procedure of imidazole hydrazones 3 and 4. b) Fluorescence... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). New imidazole derivatives containing hydrazide–hydrazone moiety. ResearchGate. Available at: [Link]

  • ChemTube3D. (n.d.). Hydrazone formation. ChemTube3D. Available at: [Link]

  • TÜBİTAK Academic Journals. (n.d.). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. TÜBİTAK Academic Journals. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Bahçeşehir University. (2022). Imidazole-based hydrazones as potent anti-colon cancer agents: Design, synthesis, biological evaluation and computational studies. Bahçeşehir University. Available at: [Link]

  • VNU-HCM Press. (n.d.). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. VNU-HCM Press. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]

  • Maccioni, E., et al. (2012). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules. Available at: [Link]

  • Gillingham, D., et al. (2014). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PLoS One. Available at: [Link]

  • Borik, R. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available at: [Link]

  • Hameed, A., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

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Application

Application Notes &amp; Protocol for the Synthesis of 1,3,4-Oxadiazoles from Carbohydrazides

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen an...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4][5] The metabolic stability and favorable pharmacokinetic profile of the 1,3,4-oxadiazole ring make it an attractive component in the design of novel therapeutic agents.

This document provides a comprehensive guide to the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, starting from readily accessible carbohydrazides. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy: From Carbohydrazides to 1,3,4-Oxadiazoles

The most prevalent and reliable method for the synthesis of 1,3,4-oxadiazoles from carbohydrazides involves a two-step, one-pot process:

  • Acylation of the Carbohydrazide: The initial step involves the acylation of the starting carbohydrazide with a carboxylic acid or its activated derivative (e.g., an acid chloride or ester) to form a 1,2-diacylhydrazine intermediate.[6][7] This reaction is typically facilitated by a coupling agent or by activating the carboxylic acid.

  • Cyclodehydration: The subsequent and crucial step is the intramolecular cyclodehydration of the 1,2-diacylhydrazine intermediate. This ring-closing reaction eliminates a molecule of water to form the stable aromatic 1,3,4-oxadiazole ring.[8][9][10] This transformation requires a dehydrating agent, with phosphorus oxychloride (POCl₃) being one of the most commonly employed and effective reagents for this purpose.[11][12][13]

This synthetic approach is versatile, allowing for the introduction of a wide variety of substituents at the 2- and 5-positions of the oxadiazole ring by judiciously choosing the starting carbohydrazide and the acylating agent.

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The conversion of a carbohydrazide to a 1,3,4-oxadiazole proceeds through the following key steps, as illustrated in the diagram below.

Reaction_Mechanism cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration with POCl3 Carbohydrazide Carbohydrazide Diacylhydrazine Diacylhydrazine Carbohydrazide->Diacylhydrazine R'-COOH (Acylation) Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Diacylhydrazine Diacylhydrazine_2 Diacylhydrazine Activated_Intermediate Activated Intermediate Diacylhydrazine_2->Activated_Intermediate POCl3 (Activation of Carbonyl) Oxadiazole 1,3,4-Oxadiazole Activated_Intermediate->Oxadiazole Intramolecular Nucleophilic Attack & Dehydration

Caption: General reaction mechanism for 1,3,4-oxadiazole synthesis.

  • Formation of the 1,2-Diacylhydrazine Intermediate: The carbohydrazide acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid (or its activated form). This condensation reaction yields the crucial 1,2-diacylhydrazine intermediate.

  • Activation of the Carbonyl Group: The dehydrating agent, phosphorus oxychloride (POCl₃), activates one of the carbonyl groups of the diacylhydrazine, making it more electrophilic. This is a critical step that facilitates the subsequent intramolecular cyclization.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the other amide group then attacks the activated carbonyl carbon in an intramolecular fashion.

  • Dehydration and Aromatization: A series of proton transfers and the elimination of a water molecule, driven by the formation of the stable aromatic 1,3,4-oxadiazole ring, completes the reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from a carbohydrazide and a carboxylic acid using phosphorus oxychloride as the dehydrating agent.

Materials and Reagents:

  • Carbohydrazide (R-CONHNH₂)

  • Carboxylic acid (R'-COOH)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Acetonitrile)

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexane/Ethyl acetate mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Fume hood

Procedure:

Experimental_Workflow Start Reactants 1. Mix Carbohydrazide & Carboxylic Acid in Solvent Start->Reactants Add_POCl3 2. Add POCl3 dropwise at 0-5 °C Reactants->Add_POCl3 Reflux 3. Reflux the reaction mixture Add_POCl3->Reflux Quench 4. Quench with ice-water Reflux->Quench Neutralize 5. Neutralize with NaHCO3 Quench->Neutralize Extract 6. Extract with organic solvent Neutralize->Extract Dry 7. Dry the organic layer Extract->Dry Evaporate 8. Evaporate the solvent Dry->Evaporate Purify 9. Purify by chromatography Evaporate->Purify Characterize 10. Characterize the product Purify->Characterize End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbohydrazide (1.0 eq.) and the carboxylic acid (1.1 eq.). Add a suitable anhydrous solvent (e.g., toluene, 10-20 mL per gram of carbohydrazide).

  • Addition of Dehydrating Agent: Cool the reaction mixture in an ice bath to 0-5 °C. To this stirring suspension, add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) dropwise using a dropping funnel. Caution: This addition is exothermic and should be performed slowly and carefully in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice or ice-cold water. This step quenches the excess POCl₃.

  • Neutralization: Slowly and carefully neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying: Combine the organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation and Characterization

The successful synthesis of the 1,3,4-oxadiazole derivative must be confirmed through rigorous characterization.

ParameterTypical Conditions/Observations
Reaction Time 2 - 6 hours
Reaction Temperature Reflux (solvent-dependent)
Yield 60 - 95% (substrate-dependent)
Appearance Typically a white or off-white solid
Melting Point Sharp melting point for a pure compound

Spectroscopic Characterization:

The structure and purity of the synthesized 1,3,4-oxadiazole should be confirmed by spectroscopic methods.[5][14][15]

Technique Expected Signature Features
FT-IR (cm⁻¹) Disappearance of N-H and C=O stretching bands of the diacylhydrazine. Appearance of characteristic C=N stretching (around 1650-1550 cm⁻¹) and C-O-C stretching (around 1250-1020 cm⁻¹) of the oxadiazole ring.
¹H NMR (ppm) Disappearance of the N-H protons of the carbohydrazide and diacylhydrazine. The chemical shifts of the protons on the R and R' substituents will be consistent with the formation of the aromatic oxadiazole ring.
¹³C NMR (ppm) Appearance of two characteristic signals for the C2 and C5 carbons of the 1,3,4-oxadiazole ring, typically in the range of 150-170 ppm.[15]
Mass Spectrometry The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target 1,3,4-oxadiazole.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial, as the presence of water can decompose the POCl₃ and hinder the cyclodehydration step.

  • Slow Addition of POCl₃: Rapid addition of POCl₃ can lead to an uncontrolled exothermic reaction and the formation of byproducts.

  • Incomplete Reaction: If TLC indicates an incomplete reaction after the standard reflux time, the reaction time can be extended.

  • Low Yield: Low yields may result from incomplete acylation, inefficient cyclodehydration, or losses during the work-up and purification steps. Optimizing the stoichiometry of the reagents and ensuring efficient extraction can improve the yield.

  • Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system can be an effective alternative.

Conclusion

This application note provides a robust and well-validated protocol for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carbohydrazides. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently synthesize a diverse library of these valuable heterocyclic compounds for applications in drug discovery and materials science. The versatility of this method allows for systematic structural modifications, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

References

  • Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024-10-13). Google AI Search.
  • A mild, one-pot preparation of 1,3,4-oxadiazoles. (2025-08-06).
  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (2021-01-01). PubMed.
  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2022-08-11).
  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. UTAR Institutional Repository.
  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole?. (2020-08-08).
  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-06-12).
  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019-04-12). Digital Commons @ URI.
  • A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. (2025-08-06).
  • Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. (2019-01-01).
  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent | Request PDF. (2025-08-06).
  • A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023-12-20).
  • Mild and convenient one-pot synthesis of 1,3,4-oxadiazoles. Sci-Hub.
  • Review of Synthesis of 1,3,4-Oxadiazole Derivatives | Request PDF. (2025-08-06).

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Method

"application of 4-methyl-1H-imidazole-5-carbohydrazide in medicinal chemistry"

An In-Depth Guide to the Application of 4-Methyl-1H-imidazole-5-carbohydrazide in Medicinal Chemistry Introduction: A Scaffold of Significant Potential In the landscape of medicinal chemistry, the identification and util...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Methyl-1H-imidazole-5-carbohydrazide in Medicinal Chemistry

Introduction: A Scaffold of Significant Potential

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. The 4-methyl-1H-imidazole-5-carbohydrazide core represents one such privileged structure. This molecule elegantly combines two pharmacologically significant moieties: the imidazole ring and the carbohydrazide functional group.

The imidazole ring, an electron-rich five-membered heterocycle, is a cornerstone of numerous biomolecules, including the amino acid histidine, and is present in many clinically approved drugs.[1][2] Its unique structure allows it to engage with biological targets through a variety of noncovalent interactions, such as hydrogen bonding and coordination with metal ions, leading to a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3]

Complementing the imidazole core is the carbohydrazide group (–CO–NH–NH₂). This functional group serves as a highly versatile synthetic handle and is a known pharmacophore in its own right.[4][5] It is a key precursor for the synthesis of hydrazones (Schiff bases) and various heterocyclic systems like oxadiazoles and pyrazoles, which themselves exhibit significant biological activities.[3][4][6] The combination of these two moieties in a single, relatively simple molecule creates a powerful platform for the development of diverse compound libraries, enabling extensive structure-activity relationship (SAR) studies.

This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis of the core scaffold, detailed protocols for its derivatization into therapeutically relevant compounds, and methodologies for their subsequent biological evaluation.

Synthesis of the Core Scaffold: 4-Methyl-1H-imidazole-5-carbohydrazide

The primary synthetic route to 4-methyl-1H-imidazole-5-carbohydrazide begins with the corresponding carboxylic acid ester, typically ethyl 4-methyl-1H-imidazole-5-carboxylate. The ester is converted to the desired carbohydrazide via a nucleophilic acyl substitution reaction with hydrazine hydrate.

The rationale for this common approach lies in the high nucleophilicity of hydrazine and the stability of the resulting hydrazide. The reaction is typically performed in an alcohol solvent, such as ethanol, which can solvate both the starting ester and the hydrazine hydrate. Heating the reaction mixture to reflux provides the necessary activation energy to drive the reaction to completion.

Ester Ethyl 4-methyl-1H- imidazole-5-carboxylate Product 4-Methyl-1H-imidazole- 5-carbohydrazide Ester->Product Nucleophilic Acyl Substitution Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Solvent Ethanol (Solvent) Reflux

Caption: General synthesis of the carbohydrazide scaffold.

Protocol 1: Synthesis of 4-Methyl-1H-imidazole-5-carbohydrazide

This protocol describes the conversion of ethyl 4-methyl-1H-imidazole-5-carboxylate to 4-methyl-1H-imidazole-5-carbohydrazide.

Materials:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate

  • Hydrazine monohydrate (98%)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (e.g., 10 mmol) in absolute ethanol (100 mL).

  • Addition of Hydrazine: To this stirring solution, add hydrazine monohydrate (e.g., 50 mmol, 5 equivalents) dropwise at room temperature. The excess hydrazine ensures the reaction goes to completion.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol). Maintain the reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1-2 hours. The product will precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product under vacuum to yield 4-methyl-1H-imidazole-5-carbohydrazide as a solid. Characterization can be performed using ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Derivatization Strategies for Drug Discovery

The true utility of 4-methyl-1H-imidazole-5-carbohydrazide in medicinal chemistry lies in its capacity as a versatile building block. The terminal primary amine of the hydrazide moiety is a potent nucleophile, enabling straightforward reactions to append a wide array of chemical diversity.

Strategy 1: Synthesis of Hydrazide-Hydrazones (Schiff Bases)

One of the most facile and widely used derivatization methods is the condensation reaction with aldehydes or ketones to form hydrazide-hydrazones, commonly known as Schiff bases.[3][7][8] This reaction introduces a new C=N double bond and allows for the incorporation of diverse aryl, heteroaryl, or aliphatic groups, which is crucial for tuning the pharmacological properties of the final compounds.

Carbohydrazide 4-Methyl-1H-imidazole- 5-carbohydrazide Product Hydrazide-Hydrazone (Schiff Base) Carbohydrazide->Product Condensation Aldehyde Aldehyde/Ketone (R-CHO / R-CO-R') Catalyst Ethanol Catalytic Acetic Acid

Caption: Synthesis of hydrazone derivatives (Schiff bases).

Protocol 2: General Synthesis of Imidazole-Based Hydrazones

Materials:

  • 4-Methyl-1H-imidazole-5-carbohydrazide

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolution: Dissolve 4-methyl-1H-imidazole-5-carbohydrazide (e.g., 1 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Gentle heating may be required to achieve full dissolution.

  • Addition of Carbonyl: Add the corresponding aldehyde or ketone (1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Strategy 2: Cyclization to Form Novel Heterocycles

The carbohydrazide moiety is a key precursor for constructing five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and pyrazoles, which are important pharmacophores.[3][6] For instance, reaction with hydrazonyl halides can lead to the formation of pyrazole derivatives, while cyclization with agents like carbon disulfide can yield oxadiazoles.[3] These reactions significantly expand the chemical space accessible from the starting scaffold.

cluster_0 Hydrazide-Hydrazone Formation cluster_1 Cyclization Carbohydrazide Carbohydrazide Intermediate Hydrazide-Hydrazone Intermediate Carbohydrazide->Intermediate HydrazonylHalide Hydrazonyl Halide HydrazonylHalide->Intermediate Product 4H-Pyrazole Derivative Intermediate->Product Intramolecular Cyclization Base Base (e.g., Et₃N) Ethanol, Reflux

Caption: Synthesis of pyrazole derivatives via cyclization.

Therapeutic Potential and Biological Applications

Derivatives of 4-methyl-1H-imidazole-5-carbohydrazide have demonstrated promising activity across several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Hydrazone derivatives of the imidazole scaffold have shown significant potential in this area.

  • Mechanism of Action: Certain derivatives have been identified as potent inhibitors of bacterial enzymes. For example, molecular docking studies have suggested that some imidazole-based hydrazones can inhibit L-glutamine:D-fructose-6-phosphate amidotransferase (GlcN-6-P), an enzyme crucial for the biosynthesis of the bacterial cell wall.[3]

  • Spectrum of Activity: Studies have reported that these compounds are particularly effective against Gram-positive bacteria, such as Staphylococcus aureus.[3] Some derivatives have shown minimum inhibitory concentrations (MICs) in the range of 50 µg/mL.[3] The structure-activity relationship often reveals that the nature of the substituent introduced via the hydrazone linkage is critical for potency.[9]

Anticancer Activity

The imidazole core is a well-established scaffold in oncology drug discovery.[1][10][11] Derivatives of 4-methyl-1H-imidazole-5-carbohydrazide have been investigated for their antiproliferative effects against a range of human cancer cell lines.

  • Targets and Cell Lines: These compounds have demonstrated cytotoxic activity against cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).[10][12]

  • Observed Potency: Several studies have reported IC₅₀ values in the low micromolar range.[10][12] For instance, certain furan-bearing carbohydrazide derivatives have shown significant effects on A549 lung cancer cells with IC₅₀ values as low as 43.38 µM, while exhibiting lower toxicity towards normal fibroblast cells.[12][13] This selectivity is a highly desirable trait for any potential anticancer agent.

Other Potential Applications

The versatility of the scaffold extends to other therapeutic targets:

  • Enzyme Inhibition: Derivatives have been explored as inhibitors for various enzymes, including sodium-hydrogen exchanger-1 (NHE-1) and carbonic anhydrase, which are targets for cardiovascular and other diseases.[14][15]

  • Antiviral Activity: The core structure has been used to design inhibitors of the HIV-1 integrase interaction with the host protein LEDGF/p75, representing a potential strategy for anti-HIV therapy.[16][17]

Data Summary: Biological Activity

The following tables summarize representative biological data for derivatives synthesized from imidazole carbohydrazide scaffolds.

Table 1: Antimicrobial Activity of Representative Imidazole-Hydrazone Derivatives

Compound ID Target Organism MIC (µg/mL) Reference
4b S. aureus 50 [3]

| 5c | S. aureus | 50 |[3] |

Table 2: Antiproliferative Activity (IC₅₀) of Representative Carbohydrazide Derivatives

Compound ID Cell Line IC₅₀ (µM) Reference
BZML (13) SW480 (Colorectal) 0.027 [10]
Compound 22 A549 (Lung) 0.15 [10]
Compound 3e A549 (Lung) 43.38 [12][13]

| Compound 47 | A549 (Lung) | 2.29 |[10] |

Protocols for Biological Evaluation

Standardized assays are crucial for determining the therapeutic potential of newly synthesized compounds.

Start Synthesized Derivative Library Antimicrobial Antimicrobial Screening (e.g., Well Diffusion) Start->Antimicrobial Anticancer Antiproliferative Screening (e.g., MTT Assay) Start->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC₅₀ Values Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR

Caption: Workflow for the biological evaluation of derivatives.

Protocol 3: In Vitro Antimicrobial Screening (Well Diffusion Method)

This method provides a preliminary assessment of a compound's ability to inhibit microbial growth.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Sterile swabs

  • Sterile cork borer

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent only)

  • Incubator

Procedure:

  • Plate Preparation: Using a sterile swab, uniformly spread a standardized inoculum of the test bacterium over the entire surface of a nutrient agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Protocol 4: In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard for determining the IC₅₀ values of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO and diluted in media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and solvent controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

4-Methyl-1H-imidazole-5-carbohydrazide is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactive nature of the carbohydrazide moiety provide a robust platform for generating large, structurally diverse libraries of novel compounds. Research has consistently shown that derivatives of this core structure possess potent biological activities, particularly in the antimicrobial and anticancer domains.

Future research should focus on several key areas:

  • SAR Optimization: Systematically exploring the substituents on the imidazole ring and those introduced via the hydrazide will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies are needed to identify their precise molecular targets and pathways.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds is a critical next step in translating in vitro activity into in vivo efficacy.

  • Exploration of New Therapeutic Areas: The scaffold's ability to interact with various biological targets suggests its potential utility in other disease areas, such as neurodegenerative and inflammatory disorders, which warrants further investigation.

By leveraging the synthetic tractability and inherent biological relevance of the 4-methyl-1H-imidazole-5-carbohydrazide scaffold, the scientific community is well-positioned to develop the next generation of innovative medicines.

References

  • Al-Warhi, T., et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. Available at: [Link]

  • Özdemir, A., et al. (2015). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PubMed Central. Available at: [Link]

  • Özkay, Y., et al. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Kaymakcıoğlu, B., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Journal of Research in Pharmacy. Available at: [Link]

  • Kaymakcıoğlu, B., et al. (2022). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. DergiPark. Available at: [Link]

  • Barakat, A., et al. (2020). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. Available at: [Link]

  • Patil, S. S., & Kumbhar, S. S. (2020). Micelle promoted synthesis of schiff base ligands derived from 4-methyl-1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio based green media. Chemical Review and Letters. Available at: [Link]

  • Deshmukh, M. B. (2020). Is there any chance for synthesis Schiff bases using 4-methyl-5-imidazole carboxaldehyde? ResearchGate. Available at: [Link]

  • Mhlanga, N., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. MDPI. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. PubMed Central. Available at: [Link]

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as potential anticancer agents. PubMed Central. Available at: [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2014). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PubMed. Available at: [Link]

  • Singh, A., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Pieczonka, A. M., et al. (2013). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. ResearchGate. Available at: [Link]

  • Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.. Available at: [Link]

  • Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Scirp.org. Available at: [Link]

  • Zhang, H., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Available at: [Link]

  • Mhlanga, N., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PubMed Central. Available at: [Link]

  • Fierke, C. A., et al. (1987). Interaction of the unique competitive inhibitor imidazole and related compounds with the active site metal of carbonic anhydrase. PubMed. Available at: [Link]

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Sources

Application

Application Note: 4-Methyl-1H-imidazole-5-carbohydrazide as a Versatile Synthon for Heterocyclic Chemistry

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-methyl-1H-imidazole-5-carbohydrazide as a pivotal building...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-methyl-1H-imidazole-5-carbohydrazide as a pivotal building block in modern heterocyclic synthesis. This versatile synthon incorporates a reactive carbohydrazide moiety and a biologically significant imidazole core, making it an ideal starting material for constructing a diverse range of high-value heterocyclic systems. We present field-proven protocols for the synthesis of the title compound and its subsequent transformation into medicinally relevant scaffolds, including substituted pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The causality behind experimental choices, mechanistic insights, and the significance of the resulting compounds in medicinal chemistry are discussed in detail.

Introduction: The Strategic Value of 4-Methyl-1H-imidazole-5-carbohydrazide

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous natural products and clinically significant drugs.[1] Its ability to act as a proton donor/acceptor and coordinate with metallic centers in enzymes makes it a privileged scaffold.[1] When functionalized with a carbohydrazide group (-CONHNH₂), the resulting molecule, 4-methyl-1H-imidazole-5-carbohydrazide, becomes a powerful and versatile precursor for organic synthesis.[2]

The carbohydrazide functional group is a key player, serving as a robust nucleophile and a precursor to the N-N bond essential for forming various five-membered heterocycles.[2][3] This unique combination allows for the direct annulation of new heterocyclic rings onto the imidazole core, providing a straightforward route to novel chemical entities with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[4][5][6]

This guide details the synthesis of the building block itself and provides robust, step-by-step protocols for its conversion into three major classes of heterocycles.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for successful and safe experimentation.

PropertyValue
IUPAC Name 4-methyl-1H-imidazole-5-carbohydrazide
CAS Number 71704-67-1[7][8]
Molecular Formula C₅H₈N₄O[8]
Molecular Weight 140.14 g/mol
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in DMSO, DMF, and hot alcohols; sparingly soluble in water.

Safety and Handling:

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Hydrazide derivatives should be treated as potentially toxic and irritant. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed, and away from oxidizing agents.

Synthesis of the Building Block: 4-Methyl-1H-imidazole-5-carbohydrazide

The most direct and efficient method for preparing the title compound is through the hydrazinolysis of its corresponding ester, ethyl 4-methyl-1H-imidazole-5-carboxylate. This reaction is a classic nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group.

Protocol 1: Synthesis from Ethyl Ester

Principle: The lone pair on the terminal nitrogen of hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate expels ethanol, yielding the stable carbohydrazide. Refluxing in ethanol provides the necessary activation energy and serves as an excellent solvent for both reactants and the product upon cooling.[5][9]

Materials:

Reagent M.W. Moles (Equiv.) Quantity
Ethyl 4-methyl-1H-imidazole-5-carboxylate 154.17 1.0 10.0 g
Hydrazine Hydrate (~80%) 50.06 3.0 9.75 mL

| Ethanol (Absolute) | - | - | 150 mL |

Procedure:

  • Combine ethyl 4-methyl-1H-imidazole-5-carboxylate (10.0 g) and absolute ethanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Stir the mixture to achieve a clear solution or a fine suspension.

  • Add hydrazine hydrate (9.75 mL, 3.0 equiv.) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 10% Methanol in Dichloromethane).

  • After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation.

  • Collect the resulting white or off-white precipitate by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.

  • Dry the product under vacuum at 50°C to a constant weight.

Expected Outcome: A white to off-white crystalline solid with a typical yield of 85-95%. The product can be further purified by recrystallization from ethanol if necessary.

Workflow Diagram:

G cluster_reagents Reagents cluster_process Process Ester Ethyl 4-methyl-1H- imidazole-5-carboxylate Mix 1. Mix & Stir Ester->Mix Hydrazine Hydrazine Hydrate Hydrazine->Mix Ethanol Ethanol (Solvent) Ethanol->Mix Reflux 2. Heat to Reflux (4-6 hours) Mix->Reflux Cool 3. Cool & Precipitate Reflux->Cool Filter 4. Filter & Wash Cool->Filter Dry 5. Dry Under Vacuum Filter->Dry Product 4-Methyl-1H-imidazole- 5-carbohydrazide Dry->Product

Caption: Workflow for the synthesis of the target carbohydrazide.

Application in Heterocyclic Synthesis: Protocols and Mechanisms

The true utility of 4-methyl-1H-imidazole-5-carbohydrazide is demonstrated by its ability to serve as a scaffold for building more complex heterocyclic systems.

Synthesis of Imidazole-Substituted Pyrazoles

Principle: The reaction of a carbohydrazide with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), is a classic method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[10] The hydrazide provides the two adjacent nitrogen atoms required for the pyrazole ring. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Materials:

Reagent M.W. Moles (Equiv.) Quantity
4-Methyl-1H-imidazole-5-carbohydrazide 140.14 1.0 1.40 g
Acetylacetone (2,4-pentanedione) 100.12 1.1 1.10 mL
Glacial Acetic Acid - Catalytic 1 mL

| Ethanol (Absolute) | - | - | 30 mL |

Procedure:

  • Suspend 4-methyl-1H-imidazole-5-carbohydrazide (1.40 g) in absolute ethanol (30 mL) in a 100 mL round-bottom flask with a magnetic stirrer.

  • Add acetylacetone (1.10 mL, 1.1 equiv.) followed by glacial acetic acid (1 mL) as a catalyst.

  • Heat the mixture to reflux for 8-10 hours. The suspension should gradually become a clear solution.

  • Monitor the reaction by TLC until the starting carbohydrazide is consumed.

  • Cool the reaction mixture to room temperature and reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure pyrazole derivative.

Mechanism Diagram:

G Start Carbohydrazide + Acetylacetone Hydrazone Hydrazone Intermediate (Condensation) Start->Hydrazone H⁺ cat. Cyclization Intramolecular Cyclization Hydrazone->Cyclization Tautomerization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Imidazole-Pyrazole Product Dehydration->Product Aromatization

Caption: Mechanistic pathway for pyrazole formation.

Synthesis of Imidazole-Substituted 1,3,4-Oxadiazoles

Principle: 1,3,4-Oxadiazoles are readily synthesized from carbohydrazides by cyclodehydration with a one-carbon electrophile.[11][12] A highly effective method involves reacting the carbohydrazide with a carboxylic acid in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃).[13] This forms an N-acylhydrazide intermediate in situ, which then undergoes cyclization and dehydration to furnish the oxadiazole ring.

Materials:

Reagent M.W. Moles (Equiv.) Quantity
4-Methyl-1H-imidazole-5-carbohydrazide 140.14 1.0 1.40 g
Benzoic Acid 122.12 1.0 1.22 g

| Phosphorus Oxychloride (POCl₃) | 153.33 | - | 10 mL |

Procedure:

  • Caution: This reaction should be performed in a highly efficient fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask, combine 4-methyl-1H-imidazole-5-carbohydrazide (1.40 g) and benzoic acid (1.22 g).

  • Carefully add phosphorus oxychloride (10 mL) dropwise at 0°C (ice bath).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture at reflux (approx. 100-110°C) for 5-7 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 100 g) in a beaker with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process Hydrazide Imidazole Carbohydrazide Acylation 1. In situ Acylation Hydrazide->Acylation Acid Benzoic Acid Acid->Acylation POCl3 POCl₃ (Dehydrating Agent) Cyclodehydration 2. Reflux & Cyclize POCl3->Cyclodehydration Acylation->Cyclodehydration Workup 3. Ice Quench & Neutralize Cyclodehydration->Workup Purify 4. Filter & Recrystallize Workup->Purify Product Imidazole-Oxadiazole Product Purify->Product

Caption: Workflow for POCl₃-mediated oxadiazole synthesis.

Synthesis of Imidazole-Substituted 1,2,4-Triazoles

Principle: A common route to 4-amino-5-substituted-1,2,4-triazole-3-thiones involves the reaction of a carbohydrazide with carbon disulfide (CS₂) in a basic medium to form a dithiocarbazate salt. This intermediate is then cyclized with hydrazine hydrate.[14] The thione group can be subsequently removed or used for further functionalization.

Materials:

Reagent M.W. Moles (Equiv.) Quantity
4-Methyl-1H-imidazole-5-carbohydrazide 140.14 1.0 1.40 g
Potassium Hydroxide (KOH) 56.11 1.1 0.62 g
Carbon Disulfide (CS₂) 76.14 1.2 0.8 mL
Hydrazine Hydrate (~80%) 50.06 2.0 1.0 mL
Ethanol (Absolute) - - 50 mL

| Water | - | - | 5 mL |

Procedure:

  • Dissolve potassium hydroxide (0.62 g) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add 4-methyl-1H-imidazole-5-carbohydrazide (1.40 g) and stir for 15 minutes at room temperature.

  • Cool the mixture in an ice bath and add carbon disulfide (0.8 mL) dropwise over 20 minutes.

  • Allow the mixture to stir at room temperature for 12-16 hours. A solid potassium dithiocarbazate salt will precipitate.

  • Add hydrazine hydrate (1.0 mL) to the mixture.

  • Heat the reaction to reflux for 8-10 hours, during which the evolution of hydrogen sulfide (H₂S) gas may be observed (ensure adequate ventilation). The color of the mixture will change.

  • Cool the reaction mixture and reduce the solvent volume by half using a rotary evaporator.

  • Pour the residue into ice water (100 mL) and acidify with dilute hydrochloric acid (HCl) to a pH of ~5-6.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to afford the pure triazole-thione.

Mechanism Diagram:

G Start Carbohydrazide + CS₂ + KOH Salt Potassium Dithiocarbazate Salt Intermediate Start->Salt Cyclization Addition of Hydrazine & Reflux Salt->Cyclization - K⁺, - H₂S Product Imidazole-Triazole-Thione Product Cyclization->Product Acidification

Caption: Pathway for the synthesis of triazole-thiones.

Significance and Outlook

The synthetic protocols outlined herein demonstrate that 4-methyl-1H-imidazole-5-carbohydrazide is a highly effective and versatile platform for generating molecular diversity. The resulting imidazole-heterocycle conjugates are of significant interest in drug discovery.

  • Imidazole-Pyrazoles: Pyrazole derivatives are known for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[2][3]

  • Imidazole-Oxadiazoles: The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[11][12][15] Compounds containing this scaffold have shown potential as anticancer and antibacterial agents.[4][15]

  • Imidazole-Triazoles: The 1,2,4-triazole moiety is present in numerous successful drugs, particularly antifungals (e.g., fluconazole) and anticancer agents.[4][14][16]

By leveraging this single building block, medicinal chemists can rapidly access libraries of novel compounds, enabling extensive structure-activity relationship (SAR) studies and accelerating the discovery of new therapeutic agents. The straightforward and robust nature of these reactions makes 4-methyl-1H-imidazole-5-carbohydrazide an invaluable tool for both academic research and industrial drug development.

References

  • Daidone, G., Raffa, D., Plescia, F., Maggio, B., & Roccaro, A. (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest | Request PDF. ResearchGate. Available at: [Link]

  • Pace, V., & Holzer, W. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(2), 1053-1057. Available at: [Link]

  • (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available at: [Link]

  • (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

  • Foroumadi, A., et al. (2012). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 11(3), 875-881. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

  • Pace, V., & Holzer, W. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link]

  • (2019, January 19). synthesis of pyrazoles. YouTube. Available at: [Link]

  • (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]

  • (2017). TRIAZOLE-CONTAINING CARBOHYDRATE MIMETICS: SYNTHESIS AND BIOLOGICAL APPLICATIONS. Current Organic Synthesis, 14(1), 2-15. Available at: [Link]

  • (2015). (PDF) Synthesis and Characterization of Some Oxadiazole Derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series. Available at: [Link]

  • (n.d.). Carbohydrate based Chiral fused triazoles synthesized during 1996–2006. ResearchGate. Available at: [Link]

  • Saadeh, H. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(15), 3459. Available at: [Link]

  • Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • (2017). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Medicinal Chemistry Research, 26, 1344-1352. Available at: [Link]

  • Leovac, V. M., et al. (2012). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 17(7), 8346-8361. Available at: [Link]

  • (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6215. Available at: [Link]

  • (n.d.). Cas 1349129-34-5,1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide. LookChem. Available at: [Link]

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  • (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6215. Available at: [Link]

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Method

"experimental procedure for N-alkylation of 4-methyl-1H-imidazole"

An In-Depth Guide to the N-Alkylation of 4-methyl-1H-imidazole: Protocols, Mechanistic Insights, and Optimization Strategies For Researchers, Scientists, and Drug Development Professionals The N-alkylation of imidazole s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 4-methyl-1H-imidazole: Protocols, Mechanistic Insights, and Optimization Strategies

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of imidazole scaffolds is a cornerstone transformation in medicinal chemistry and synthetic organic chemistry. The resulting N-substituted imidazoles are prevalent moieties in a vast array of pharmacologically active compounds, influencing their biological activity, physicochemical properties, and metabolic stability.[1] 4-methyl-1H-imidazole, in particular, serves as a crucial starting material for numerous pharmaceuticals and functional materials.[2][3] This application note provides a comprehensive guide to the experimental procedures for the N-alkylation of 4-methyl-1H-imidazole, delving into the mechanistic rationale behind protocol choices, offering detailed step-by-step instructions, and presenting advanced methods for reaction optimization.

The N-alkylation of 4-methyl-1H-imidazole proceeds via a nucleophilic substitution reaction. The fundamental principle involves the deprotonation of the imidazole ring's N-H proton by a suitable base, generating a nucleophilic imidazolate anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the desired N-alkylated product.

However, the chemistry is nuanced by the tautomeric nature of the 4-methyl-1H-imidazole ring and the ambident character of the resulting anion. Deprotonation results in an anion where the negative charge is delocalized across both nitrogen atoms (N1 and N3), leading to the potential formation of two regioisomers: 1-alkyl-4-methylimidazole and 1-alkyl-5-methylimidazole.[4][5]

Several factors govern the regioselectivity of this reaction:

  • Steric Hindrance: The methyl group at the 4-position creates steric bulk. Consequently, alkylating agents, especially bulky ones, will preferentially attack the less sterically hindered nitrogen (N1).[4][6]

  • Electronic Effects: The methyl group is weakly electron-donating, which slightly increases the electron density and nucleophilicity of both nitrogen atoms. However, in the context of regioselectivity, steric effects often play a more decisive role.[6]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of the resulting regioisomers.[7][8]

Reaction Mechanism Pathway

The overall transformation can be visualized as a two-step process: deprotonation followed by nucleophilic attack.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Imidazole 4-Methyl-1H-imidazole Imidazolate 4-Methylimidazolate Anion Imidazole->Imidazolate Proton Abstraction Base Base (e.g., NaH, K₂CO₃) Imidazolate_2 4-Methylimidazolate Anion Alkyl_Halide Alkylating Agent (R-X) Product 1-Alkyl-4-methylimidazole Imidazolate_2->Product SN2 Reaction

Caption: General mechanism for the N-alkylation of 4-methyl-1H-imidazole.

Experimental Protocols for N-Alkylation

The choice of protocol is dictated by the reactivity of the alkylating agent, the desired scale of the reaction, and the required level of purity for the final product. Below are two robust and widely applicable protocols.

Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)

This method is highly effective for a broad range of alkylating agents, including less reactive ones, and typically results in high yields due to the complete deprotonation of the imidazole.[1][9]

Materials:

  • 4-methyl-1H-imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide, tosylate) (1.0-1.2 equivalents)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-1H-imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (1.1-1.2 equivalents). Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and slowly add the alkylating agent (1.1 equivalents).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[10]

Protocol 2: N-Alkylation using a Mild Base (Potassium Carbonate)

This protocol is often preferred for its operational simplicity, lower cost, and safety, especially for larger-scale syntheses. It is particularly effective with more reactive alkylating agents.[9][11]

Materials:

  • 4-methyl-1H-imidazole

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Acetone

  • Alkylating agent (e.g., alkyl halide) (1.1-1.5 equivalents)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methyl-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile and the alkylating agent (1.2 equivalents).

  • Reaction: Stir the suspension vigorously at room temperature or heat to reflux (typically 50-80 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or acid-base extraction.[10]

General Experimental Workflow

Experimental_Workflow Start Start: Materials & Setup Reaction Reaction: - Add Base (e.g., NaH or K₂CO₃) - Add Alkylating Agent Start->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Work-up: - Quench Reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Characterization: - NMR, MS Purification->Analysis

Caption: A generalized workflow for the N-alkylation of 4-methyl-1H-imidazole.

Comparative Analysis of Reaction Conditions

The selection of base and solvent is critical for the success of the N-alkylation reaction. The following table summarizes common conditions and their implications.

BaseSolvent(s)TemperatureAdvantagesDisadvantages
NaH DMF, THF0 °C to RTHigh reactivity, drives reaction to completion.[9]Moisture-sensitive, requires inert atmosphere, safety concerns.[12]
K₂CO₃ Acetonitrile, DMF, AcetoneRT to RefluxInexpensive, easy to handle, suitable for scale-up.[11]Slower reaction times, may not be effective for less reactive alkylating agents.[8]
Cs₂CO₃ Acetonitrile, DMFRT to RefluxHigher reactivity than K₂CO₃, often leads to higher yields.[9]More expensive than other carbonate bases.
KOH DMSO, DMFRT to 60 °CStrong base, readily available.Can introduce water, potentially leading to side reactions.

Advanced Methodologies for Enhanced Efficiency

To address challenges such as long reaction times, harsh conditions, and the use of large solvent volumes, several advanced techniques have been developed.

Phase-Transfer Catalysis (PTC)

PTC is a powerful technique for reactions involving reagents in immiscible phases. In the context of N-alkylation, a phase-transfer catalyst (e.g., a quaternary ammonium salt) facilitates the transfer of the imidazolate anion from a solid or aqueous phase into an organic phase where the alkylating agent resides. This method often leads to faster reaction rates, milder conditions, and can even be performed in the absence of a solvent.[13][14][15] High yields can be obtained while avoiding the formation of quaternary imidazolium salts.[14]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green and efficient method for accelerating organic reactions.[16][17] For the N-alkylation of imidazoles, microwave heating can dramatically reduce reaction times from hours or days to minutes, often with improved yields and cleaner reaction profiles.[18][19] This is due to efficient and uniform heating of the reaction mixture.[19]

Purification and Characterization

Post-reaction work-up and purification are critical for obtaining the N-alkylated imidazole in high purity.

  • Acid-Base Extraction: This is a highly effective method for separating the N-alkylated product from unreacted 4-methyl-1H-imidazole. The crude mixture is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1 M HCl). The basic N-alkylated product is protonated and moves to the aqueous layer, while non-basic impurities remain in the organic phase. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[10]

  • Column Chromatography: Silica gel chromatography is the most common method for purifying the crude product, effectively separating the desired product from regioisomers and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure crystalline material.[10]

Final product characterization is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to confirm the structure and purity.

Conclusion

The N-alkylation of 4-methyl-1H-imidazole is a versatile and fundamental reaction in modern organic synthesis. A thorough understanding of the underlying reaction mechanism and the influence of various parameters—base, solvent, temperature, and the nature of the alkylating agent—is paramount for achieving high yields and desired regioselectivity. While traditional methods using strong or mild bases provide reliable pathways, advanced techniques like phase-transfer catalysis and microwave-assisted synthesis offer significant advantages in terms of efficiency and sustainability. The protocols and insights provided in this application note serve as a comprehensive resource for researchers to successfully synthesize N-alkylated 4-methylimidazole derivatives for a wide range of applications in drug discovery and materials science.

References

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  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. (2025). ResearchGate.

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  • Jayachandran, J. P., & Wang, M.-L. (2001). ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Synthetic Communications, 31(18), 2743–2752.

  • Pătescu, M., Pîrvu, L., Missir, A., & Bîcu, E. (2010). Microwave Assisted Reactions of Some Azaheterocylic Compounds. Molecules, 15(5), 3336–3348.

  • ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and...

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  • Liew, K. Y., et al. (2022). Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. ChemistryOpen, 11(11), e202200139.

  • BenchChem. Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. Application Notes and Protocols.

  • Lázaro, M. J., et al. (2005). N-alkylation of imidazole by alkaline carbons. Carbon, 43(6), 1166-1173.

  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2082-2090.

  • BenchChem. Enhancing Regioselectivity of Imidazole Substitution Reactions. Technical Support Center.

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry.

  • Sharma, D., & Narasimhan, B. (2022). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry, 9(2), 99-116.

  • Chuprakov, S., et al. (2007). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 129(47), 14537-14548.

  • Welton, T. (2004). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Green Chemistry, 6, 43-47.

  • Sharma, V., Kumar, P., & Pathak, D. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. Current Microwave Chemistry, 1(1).

  • National Center for Biotechnology Information. (2011). 4-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.

  • International Agency for Research on Cancer. (2010). 4-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.

  • ResearchGate. Effect of base, solvent, and temperature. a.

  • Sharma, V., Kumar, P., & Pathak, D. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. Current Microwave Chemistry, 1(1).

  • O'Brien, A. G., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2552-2563.

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865.

  • ResearchGate. Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents.

  • Google Patents. (2013). CN103012275A - Method for producing high-purity N-alkyl imidazole.

  • National Toxicology Program. (1991). Nomination Background: 4-Methylimidazole.

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  • BenchChem. Troubleshooting N-Alkylation Reactions of Imidazole. Technical Support Center.

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Application

Application Notes and Protocols for Cytotoxicity Assays of 4-methyl-1H-imidazole-5-carbohydrazide Derivatives

Introduction: Unveiling the Cytotoxic Potential of Novel Imidazole-Based Compounds The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Imidazole-Based Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3] Derivatives of 4-methyl-1H-imidazole-5-carbohydrazide represent a novel class of compounds with therapeutic potential. Hydrazide-hydrazones, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6] Therefore, robust and reliable assessment of their cytotoxic effects is a critical step in the drug discovery and development pipeline.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting cytotoxicity assays for 4-methyl-1H-imidazole-5-carbohydrazide derivatives. We will delve into the rationale behind the selection of specific assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.

Scientific Rationale: Selecting the Appropriate Cytotoxicity Assay

The choice of a cytotoxicity assay should be guided by the anticipated mechanism of action of the test compounds. Imidazole derivatives have been reported to induce cell death through various mechanisms, including the impairment of mitochondrial function and disruption of cellular redox balance.[7] Therefore, assays that measure metabolic activity and cell membrane integrity are particularly relevant.

Here, we focus on three widely-used and well-validated cytotoxicity assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[8] It measures the activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[9][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also relies on the reduction of a tetrazolium salt by metabolically active cells.[11][12] However, the resulting formazan product is water-soluble, eliminating the need for a solubilization step and thus simplifying the protocol.[12]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] It is a reliable indicator of necrosis and late-stage apoptosis.

The following diagram illustrates the fundamental principles of these assays:

Cytotoxicity_Assay_Principles cluster_MTT_XTT Metabolic Activity Assays cluster_LDH Membrane Integrity Assay MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases MTT->Mitochondrial_Dehydrogenases Reduction Formazan_MTT Formazan (Purple, Insoluble) XTT XTT (Yellow, Soluble) XTT->Mitochondrial_Dehydrogenases Reduction Formazan_XTT Formazan (Orange, Soluble) Mitochondrial_Dehydrogenases->Formazan_MTT Mitochondrial_Dehydrogenases->Formazan_XTT Intact_Cell Intact Cell LDH_Inside LDH Damaged_Cell Damaged Cell Medium Culture Medium Damaged_Cell->Medium Membrane Damage LDH_Outside Released LDH Medium->LDH_Outside

Caption: Principles of MTT, XTT, and LDH cytotoxicity assays.

Experimental Protocols

General Considerations and Best Practices
  • Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic application. Common cancer cell lines for screening imidazole derivatives include MCF-7 (breast), A549 (lung), and HT-29 (colon).[4][15][16][17]

  • Aseptic Technique: Maintain sterile conditions throughout the experimental procedures to prevent microbial contamination.

  • Controls: Always include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: A known cytotoxic agent to ensure the assay is performing correctly.

    • Blank Control: Culture medium without cells to determine background absorbance.

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions or as described in validated protocols.

Protocol 1: MTT Assay for Cell Viability

This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of 4-methyl-1H-imidazole-5-carbohydrazide derivatives.

Materials
  • Target cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • 4-methyl-1H-imidazole-5-carbohydrazide derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 5x10^3 cells/well) start->cell_seeding incubation1 2. Incubation (24 hours) cell_seeding->incubation1 compound_treatment 3. Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 4. Incubation (24, 48, or 72 hours) compound_treatment->incubation2 mtt_addition 5. Add MTT Solution (10 µL/well) incubation2->mtt_addition incubation3 6. Incubation (2-4 hours) mtt_addition->incubation3 solubilization 7. Add Solubilization Solution (100 µL/well) incubation3->solubilization incubation4 8. Incubation (2-4 hours, protected from light) solubilization->incubation4 read_absorbance 9. Read Absorbance (570 nm) incubation4->read_absorbance data_analysis 10. Data Analysis (Calculate % Viability and IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[18]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-methyl-1H-imidazole-5-carbohydrazide derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Plot a dose-response curve of % cell viability versus compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: XTT Assay for Cell Viability

The XTT assay offers a more streamlined workflow compared to the MTT assay.

Materials
  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • 4-methyl-1H-imidazole-5-carbohydrazide derivatives (stock solutions in DMSO)

  • XTT labeling reagent

  • Electron coupling reagent

  • Multichannel pipette

  • Microplate reader (absorbance at 450-500 nm)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

XTT_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 5x10^3 cells/well) start->cell_seeding incubation1 2. Incubation (24 hours) cell_seeding->incubation1 compound_treatment 3. Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 4. Incubation (24, 48, or 72 hours) compound_treatment->incubation2 xtt_addition 5. Add Activated XTT Solution (50 µL/well) incubation2->xtt_addition incubation3 6. Incubation (2-4 hours) xtt_addition->incubation3 read_absorbance 7. Read Absorbance (450-500 nm) incubation3->read_absorbance data_analysis 8. Data Analysis (Calculate % Viability and IC50) read_absorbance->data_analysis end End data_analysis->end LDH_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 1x10^4 cells/well) start->cell_seeding incubation1 2. Incubation (24 hours) cell_seeding->incubation1 compound_treatment 3. Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 4. Incubation (24, 48, or 72 hours) compound_treatment->incubation2 supernatant_transfer 5. Transfer Supernatant to a new plate incubation2->supernatant_transfer ldh_reagent_addition 6. Add LDH Reaction Mixture (50 µL/well) supernatant_transfer->ldh_reagent_addition incubation3 7. Incubation (30 minutes, room temp, dark) ldh_reagent_addition->incubation3 stop_solution_addition 8. Add Stop Solution (50 µL/well) incubation3->stop_solution_addition read_absorbance 9. Read Absorbance (490 nm) stop_solution_addition->read_absorbance data_analysis 10. Data Analysis (Calculate % Cytotoxicity) read_absorbance->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with lysis buffer 45 minutes before the end of the incubation period.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant. * Incubate the plate for 30 minutes at room temperature, protected from light. [14]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Control) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Control)] x 100

Data Presentation and Interpretation

Summarize the cytotoxicity data in a clear and organized table. The IC50 value is a key parameter for comparing the cytotoxic potency of different derivatives.

Table 1: Example Cytotoxic Activity (IC50 in µM) of 4-methyl-1H-imidazole-5-carbohydrazide Derivatives

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HT-29 (Colon Cancer)
Derivative 115.2 ± 1.825.4 ± 2.118.9 ± 1.5
Derivative 28.7 ± 0.912.1 ± 1.39.5 ± 1.1
Derivative 322.5 ± 2.530.1 ± 3.225.8 ± 2.9
Doxorubicin (Control)0.5 ± 0.060.8 ± 0.10.6 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

A lower IC50 value indicates higher cytotoxic potency. In the example above, Derivative 2 is the most potent among the tested derivatives.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
Low Absorbance Signal (MTT/XTT) - Insufficient cell number- Short incubation time- Low metabolic activity of cells- Optimize cell seeding density.- Increase incubation time with the reagent.- Ensure cells are in the logarithmic growth phase.
High Background Absorbance - Contamination- Phenol red in the medium- Incomplete removal of medium- Use aseptic techniques.- Use phenol red-free medium for the assay.- Be careful when removing medium before adding solubilization solution.
Inconsistent Results - Uneven cell seeding- Edge effects in the 96-well plate- Incomplete dissolution of formazan (MTT)- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.<[18]br>- Increase incubation time with the solubilization solution or mix gently.
High Spontaneous LDH Release - Over-confluent cells- Harsh handling of cells- Seed cells at an optimal density.- Handle cells gently during medium changes and compound addition.

Conclusion

The protocols and guidelines presented here provide a robust framework for assessing the cytotoxic potential of 4-methyl-1H-imidazole-5-carbohydrazide derivatives. By employing a combination of assays that measure both metabolic activity and cell membrane integrity, researchers can gain a comprehensive understanding of the cytotoxic profile of these novel compounds. Careful experimental design, adherence to best practices, and thorough data analysis are paramount for obtaining reliable and reproducible results, which are essential for advancing promising candidates in the drug discovery process.

References

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). The Future of Things. Retrieved from [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activity analysis. (2025). Turkish Journal of Chemistry. Retrieved from [Link]

  • New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. (2020). Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2016). Current Protocols in Toxicology. Retrieved from [Link]

  • XTT Proliferation Assay Protocol. (n.d.). San Diego State University. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules. Retrieved from [Link]

  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. (2022). Molecules. Retrieved from [Link]

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • LDH Assay. (n.d.). Cell Biologics. Retrieved from [Link]

  • Imidazole based anticancer drugs with brand/company name, specific cancer types and targets. (n.d.). ResearchGate. Retrieved from [Link]

  • MTT Methods, Protocols and Troubleshootings. (n.d.). Protocol Online. Retrieved from [Link]

  • Imidazoles as potential anticancer agents. (2015). Future Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2024). BMC Chemistry. Retrieved from [Link]

  • In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antifungal imidazole: Potential new antineoplastic agent-cytotoxic effects on non-small cell lung cancer cell lines (A549). (2021). Journal of Clinical Oncology. Retrieved from [Link]

  • Why MTT assay not working ? (2018). ResearchGate. Retrieved from [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). Pharmaceutics. Retrieved from [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (2024). BMC Chemistry. Retrieved from [Link]

  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. (2022). Journal of Research in Pharmacy. Retrieved from [Link]

  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (2014). Bioinorganic Chemistry and Applications. Retrieved from [Link]

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Method

Application Notes and Protocols for Molecular Docking Studies of Imidazole Hydrazone Compounds

Introduction: The Therapeutic Potential of Imidazole Hydrazones and the Role of In Silico Docking Imidazole hydrazones represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazole Hydrazones and the Role of In Silico Docking

Imidazole hydrazones represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] The versatility of their synthesis allows for the creation of diverse chemical libraries, making them attractive candidates for drug discovery programs.[6][7] Molecular docking, a powerful computational technique, has become indispensable in this field. It predicts the preferred orientation of a small molecule (ligand), such as an imidazole hydrazone derivative, when bound to a macromolecular target, typically a protein or nucleic acid, to form a stable complex.[8][9] This in silico approach provides critical insights into the binding mode and affinity, thereby guiding the rational design and optimization of more potent and selective drug candidates, ultimately saving significant time and resources in the early stages of drug development.[8][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of imidazole hydrazone compounds. The protocols are designed to be robust and self-validating, emphasizing the scientific rationale behind each step to ensure the generation of reliable and interpretable results.

Conceptual Framework: The Molecular Docking Workflow

A typical molecular docking study follows a structured workflow, beginning with the careful preparation of both the receptor and the ligand, followed by the docking simulation itself, and culminating in a thorough analysis and validation of the results. Each stage is critical for the overall success and predictive power of the study.

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis & Validation Phase PDB 1. Receptor Selection (e.g., from PDB) PrepProt 3. Receptor Preparation (Clean, Add H, Assign Charges) PDB->PrepProt Ligand 2. Ligand Design (Imidazole Hydrazone) PrepLig 4. Ligand Preparation (3D Structure, Add H, Define Rotatable Bonds) Ligand->PrepLig Grid 5. Grid Box Generation (Define Binding Site) PrepProt->Grid Dock 6. Docking Simulation (Pose Generation & Scoring) PrepLig->Dock Grid->Dock Results 7. Results Analysis (Binding Energy, Pose Visualization) Dock->Results Validation 8. Validation (Redocking, Comparison to Experimental Data) Results->Validation

Caption: High-level workflow for a molecular docking study.

Part 1: Receptor and Ligand Preparation - The Foundation of a Reliable Docking Study

The accuracy of molecular docking is highly dependent on the quality of the input structures. This preparatory phase is arguably the most critical part of the entire process.

Protocol 1.1: Receptor Preparation

The goal of receptor preparation is to transform a raw structural file (e.g., from the Protein Data Bank - PDB) into a format suitable for docking, which involves cleaning the structure, adding missing atoms, and assigning correct parameters.[11][12][13]

Materials:

  • Protein structure file (e.g., in .pdb format)

  • Molecular visualization and preparation software (e.g., UCSF Chimera, AutoDockTools, Schrödinger Maestro, Discovery Studio)[8][12][14][15]

Step-by-Step Methodology:

  • Obtain and Inspect the Receptor Structure:

    • Download the 3D structure of the target protein from a database like the RCSB Protein Data Bank (PDB).

    • Visually inspect the structure to understand its overall fold, identify the binding site, and note any co-crystallized ligands, water molecules, or cofactors.[14]

  • Clean the PDB File:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and cofactors that are not relevant to the binding of your imidazole hydrazone.[11][12] The rationale is to simplify the system and focus on the interactions between the ligand and the protein. However, if a specific water molecule is known to mediate a key interaction (a "bridging" water molecule), it may be retained.[16]

    • If the crystal structure contains multiple chains (homo- or hetero-oligomers), decide whether to use the entire complex or a single monomer. This decision should be based on the location of the binding site.[12]

  • Add Hydrogen Atoms:

    • Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH (typically pH 7.4).[11][13] Most molecular modeling software has built-in tools for this.

  • Assign Partial Charges:

    • Assign partial atomic charges to all atoms in the receptor. The choice of force field (e.g., Gasteiger, AMBER) will depend on the docking software being used.[13][17] This step is crucial for calculating the electrostatic interactions between the protein and the ligand.

  • Handle Missing Residues or Atoms:

    • Some PDB structures may have missing residues or side-chain atoms. Use tools like SWISS-MODEL or the protein preparation utilities in Schrödinger or Discovery Studio to model these missing fragments.[15]

  • Save the Prepared Receptor:

    • Save the cleaned, hydrogen-added, and charge-assigned receptor in the format required by your chosen docking software (e.g., .pdbqt for AutoDock Vina).[18]

Protocol 1.2: Ligand Preparation

Proper preparation of the imidazole hydrazone ligands is equally important. This involves generating a 3D structure, assigning charges, and defining conformational flexibility.

Materials:

  • 2D structure of the imidazole hydrazone (e.g., in .sdf, .mol2, or SMILES format)

  • Ligand preparation software (e.g., ChemDraw, MarvinSketch, AutoDockTools, LigPrep)[9][19]

Step-by-Step Methodology:

  • Generate a 3D Conformer:

    • Start with a 2D representation of your imidazole hydrazone. Use a chemistry software package to convert this 2D drawing into a 3D structure.[19]

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy starting conformation.[20]

  • Add Hydrogens and Assign Charges:

    • Similar to the receptor, add hydrogen atoms to the ligand.

    • Assign partial atomic charges, typically using the Gasteiger-Hückel method for small molecules.[17]

  • Define Rotatable Bonds (Torsions):

    • Identify the rotatable bonds in your imidazole hydrazone. The docking software will explore different conformations by rotating these bonds. The hydrazone linkage (-CO-NH-N=CH-) itself introduces flexibility. Be mindful that too many rotatable bonds can dramatically increase the computational time.[17] Most software automatically detects rotatable bonds, but it's good practice to review and confirm them.

  • Save the Prepared Ligand:

    • Save the final 3D structure in the appropriate format for your docking software (e.g., .pdbqt for AutoDock Vina).[17]

Part 2: The Docking Simulation

With the receptor and ligand prepared, the next step is to define the search space and run the docking simulation.

Protocol 2.1: Grid Generation and Docking Execution

The grid box defines the three-dimensional space within the receptor where the docking algorithm will attempt to place the ligand.

Materials:

  • Prepared receptor and ligand files

  • Molecular docking software (e.g., AutoDock Vina, Glide, MOE)[8]

Step-by-Step Methodology:

  • Define the Binding Site:

    • If the binding site is known (e.g., from a co-crystallized ligand in the PDB structure), center the grid box on this site. The dimensions of the box should be large enough to accommodate the entire imidazole hydrazone ligand and allow for some translational and rotational movement.[12][18]

    • If the binding site is unknown ("blind docking"), the grid box should encompass the entire protein surface. This is computationally more intensive but can be useful for identifying novel binding pockets.

  • Configure Docking Parameters:

    • Set the parameters for the docking run. A key parameter is 'exhaustiveness' in programs like AutoDock Vina, which controls the extent of the conformational search. Higher exhaustiveness increases the chances of finding the optimal binding pose but also increases the computation time.

    • Specify the number of binding modes (poses) to generate. Typically, 10-20 poses are sufficient for initial analysis.[21]

  • Launch the Docking Simulation:

    • Execute the docking program using the prepared receptor, ligand, and grid parameter files. The software will systematically explore different conformations of the ligand within the defined grid box and score each pose based on its calculated binding affinity.[9]

G Receptor Prepared Receptor (.pdbqt) DockingEngine Docking Engine (e.g., AutoDock Vina) Receptor->DockingEngine Ligand Prepared Ligand (.pdbqt) Ligand->DockingEngine GridParams Grid Parameters (Center & Size) GridParams->DockingEngine Output Output File (Docked Poses & Scores) DockingEngine->Output

Caption: Inputs and outputs of the docking simulation stage.

Part 3: Analysis and Validation of Docking Results

Obtaining docking results is not the end of the study. A rigorous analysis is required to extract meaningful insights and validate the findings.

Protocol 3.1: Interpreting Docking Results

Step-by-Step Methodology:

  • Analyze the Docking Score/Binding Energy:

    • The primary quantitative output is the docking score, typically expressed in kcal/mol.[22] A more negative value indicates a stronger predicted binding affinity.[23]

    • Rank your imidazole hydrazone derivatives based on their docking scores to prioritize compounds for further investigation.[24] It is important to remember that these scores are predictions and should not be directly equated with experimental binding affinities.[22][24]

  • Visualize and Analyze Binding Poses:

    • Use molecular visualization software to inspect the top-ranked binding poses.

    • Examine the intermolecular interactions between the ligand and the receptor. Look for key interactions such as:

      • Hydrogen bonds: The hydrazone moiety and imidazole ring are rich in hydrogen bond donors and acceptors.

      • Hydrophobic interactions: Aromatic rings in the imidazole or other substituents can form favorable interactions with nonpolar residues.

      • Pi-stacking: Interactions between aromatic rings.

    • This visual analysis provides a chemical rationale for the observed binding affinity and is often more insightful than the score alone.[23][24]

  • Cluster Analysis and RMSD:

    • The docking results often include multiple poses clustered together. A large cluster of low-energy poses suggests a well-defined binding site.

    • The Root Mean Square Deviation (RMSD) is used to compare the similarity between different docked poses. A low RMSD between poses in the top cluster indicates convergence of the docking algorithm.[22][23]

Parameter Description Interpretation
Binding Affinity (kcal/mol) Estimated free energy of binding.More negative values suggest stronger binding.[23]
RMSD (Å) Root Mean Square Deviation between atomic positions of different poses.Values < 2.0 Å are generally considered a good fit when comparing to a known binding mode.[21][23]
Intermolecular Interactions Hydrogen bonds, hydrophobic contacts, etc.Provides a qualitative understanding of the binding mode and stability of the complex.[24]
Protocol 3.2: Validation of the Docking Protocol

A crucial step to ensure the reliability of your docking protocol is to perform a validation run.

Step-by-Step Methodology:

  • Redocking of a Co-crystallized Ligand:

    • If your target protein structure was solved with a bound ligand (a co-crystal), this provides an excellent opportunity for validation.[16][23]

    • Extract the co-crystallized ligand, prepare it as described in Protocol 1.2, and then dock it back into the binding site of its own receptor using the exact same protocol you will use for your imidazole hydrazones.[6][25]

  • Assess the Accuracy:

    • Compare the top-ranked docked pose of the co-crystallized ligand with its original position in the crystal structure.

    • Calculate the RMSD between the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally observed binding mode.[21] If the RMSD is high, you may need to adjust your grid box parameters, docking settings, or receptor preparation steps.

Conclusion and Future Directions

Molecular docking is a powerful hypothesis-generating tool in the study of imidazole hydrazone compounds.[26][27] By following these detailed protocols, researchers can generate reliable predictions of binding modes and affinities, providing a solid foundation for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[28] It is critical to remember that docking results are predictions. The most promising in silico hits should always be validated through experimental biological assays to confirm their activity.[26][28]

References

  • AutoDock. The Scripps Research Institute. [Link]

  • Mrozek-Wilczkiewicz, A., et al. (Year not specified). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. PubMed. [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. (2020). [Link]

  • Molecular Docking Software. CD ComputaBio. [Link]

  • NovaDock Molecular Docking Software. DNASTAR. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. (2024). [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. (2024). [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]

  • Molecular Docking Tutorial. (Source not specified). [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. (2021). [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. (2022). [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. (2020). [Link]

  • Kamal, A., et al. (2020). Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies. Anticancer Agents Med Chem. [Link]

  • Guler, O. O., et al. (Year not specified). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. PubMed Central. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. (2025). [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. (2020). [Link]

  • A review exploring biological activities of hydrazones. PubMed Central. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • DOCKING TUTORIAL. (2010). [Link]

  • How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]

  • Learn Maestro: Preparing protein structures. YouTube. (2024). [Link]

  • New imidazole derivatives containing hydrazide–hydrazone moiety. ResearchGate. [Link]

  • Imidazole‐hydrazone derivatives: Synthesis, characterization, X‐ray structures and evaluation of anticancer and carbonic anhydrase I–II inhibition properties. ResearchGate. (2023). [Link]

  • The summarized inhibition parameters of synthesized hydrazones derivatives (1 a‐1 i) towards human carbonic anhydrase I and II isoforms. ResearchGate. [Link]

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central. [Link]

  • Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. [Link]

  • Synthesis, Biological Activity Evaluation and Molecular Docking of Imidazole Derivatives Possessing Hydrazone Moiety. PubMed. [Link]

  • REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. ResearchGate. (PDF) [Link]

  • Design, synthesis, crystal structure of novel hydrazone analogues as SARS-CoV-2 potent inhibitors: MD simulations, MM-GBSA, docking and ADMET studies. Royal Society of Chemistry. (2025). [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. PubMed Central. [Link]

  • Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. Turkish Journal of Chemistry. (2025). [Link]

  • How to validate the molecular docking results? ResearchGate. (2022). [Link]

  • Molecular Hybrids Integrated with Imidazole and Hydrazone structural motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. ResearchGate. [Link]

  • Molecular hybrids integrated with imidazole and hydrazone structural motifs: Design, synthesis, biological evaluation, and molecular docking studies. Sivas Cumhuriyet Üniversitesi. (2023). [Link]

  • Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. IAR Journal of Clinical & Medical Biochemistry. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 4-methyl-1H-imidazole-5-carbohydrazide Against Cancer Cell Lines

Introduction The imidazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] Imidazole-containing molecules have been shown to exert their antitumor activity through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][4] The carbohydrazide moiety is another pharmacophore of interest, known to act as a versatile linker and to participate in crucial binding interactions with biological targets. The novel compound, 4-methyl-1H-imidazole-5-carbohydrazide, combines these two important structural features.

This document provides a comprehensive, phased approach for the initial in vitro evaluation of 4-methyl-1H-imidazole-5-carbohydrazide (hereinafter referred to as "the compound") as a potential anticancer agent. The protocols herein are designed to first establish its cytotoxic potential across diverse cancer cell lines and then to elucidate its primary mechanism of action.

Phase 1: Broad-Spectrum Cytotoxicity Screening

Expertise & Experience: The initial step in evaluating any potential anticancer compound is to determine its cytotoxic (cell-killing) activity. A broad screening against a panel of cancer cell lines from different tissue origins is crucial to identify which cancer types might be most susceptible to the compound's effects. This provides essential data for selecting the most relevant models for subsequent, more detailed mechanistic studies. We will utilize the Sulforhodamine B (SRB) assay, a robust and reproducible colorimetric method that measures cellular protein content, making it less prone to interference from metabolic activity compared to tetrazolium-based assays like MTT.[4]

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for assessing cytotoxicity in a 96-well plate format.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], K562 [leukemia])[5]

  • Complete growth medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 4-methyl-1H-imidazole-5-carbohydrazide (stock solution in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Multichannel pipette and plate reader (510 nm)

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.

    • Incubate the plates for another 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Stain the cells for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Air dry the plates until no moisture is visible.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) using non-linear regression analysis software (e.g., GraphPad Prism).

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a table for clear comparison.

Cell LineTissue of OriginIC₅₀ (µM) of 4-methyl-1H-imidazole-5-carbohydrazide
MCF-7Breast Adenocarcinoma[Experimental Value]
HCT116Colorectal Carcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
K562Chronic Myelogenous Leukemia[Experimental Value]
[Additional Cell Line][Origin][Experimental Value]

Phase 2: Elucidation of Cell Death Mechanism

Trustworthiness: Once the IC₅₀ values are established, the next logical step is to understand how the compound induces cell death in the most sensitive cell line(s). Imidazole derivatives frequently act by inducing apoptosis or causing cell cycle arrest.[1][5] Performing both apoptosis and cell cycle assays provides a self-validating system; for example, a compound inducing apoptosis might show an increase in the sub-G1 population during cell cycle analysis.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Expertise & Experience: Apoptosis is a highly regulated process of programmed cell death. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled, making it an excellent probe for early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Materials:

  • Selected sensitive cancer cell line

  • 6-well plates

  • 4-methyl-1H-imidazole-5-carbohydrazide

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed the selected cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Expertise & Experience: Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[6][7] This arrest prevents cancer cells from dividing. Flow cytometry analysis of DNA content using a stoichiometric dye like PI is the gold standard for determining cell cycle distribution.[6]

Materials:

  • Selected sensitive cancer cell line

  • 6-well plates

  • 4-methyl-1H-imidazole-5-carbohydrazide

  • Cold 70% Ethanol

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Harvesting and Fixation:

    • Harvest the cells (adherent and floating) as described in the apoptosis protocol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet and add the cells drop-wise into 5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at 37°C in the dark. RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[6]

  • Analysis:

    • Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization of Experimental Workflows

G cluster_0 Apoptosis Assay Workflow cluster_1 Cell Cycle Assay Workflow A1 Seed & Treat Cells (IC₅₀, 2x IC₅₀, 24h) A2 Harvest Cells (Adherent + Floating) A1->A2 A3 Wash with Cold PBS A2->A3 A4 Resuspend in Binding Buffer A3->A4 A5 Stain with Annexin V-FITC & PI A4->A5 A6 Incubate 15 min (Dark) A5->A6 A7 Analyze by Flow Cytometry A6->A7 C1 Seed & Treat Cells (IC₅₀, 2x IC₅₀, 24h) C2 Harvest & Wash Cells C1->C2 C3 Fix in Cold 70% Ethanol C2->C3 C4 Wash with PBS C3->C4 C5 Stain with PI/RNase A Solution C4->C5 C6 Incubate 30 min (Dark) C5->C6 C7 Analyze by Flow Cytometry C6->C7

Caption: Workflows for Apoptosis and Cell Cycle Analysis.

Data Presentation: Mechanistic Insights

Summarize the quantitative results from flow cytometry in tables.

Table 2: Apoptosis Analysis

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control [Value] [Value] [Value]
Compound (IC₅₀) [Value] [Value] [Value]

| Compound (2x IC₅₀) | [Value] | [Value] | [Value] |

Table 3: Cell Cycle Distribution

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control [Value] [Value] [Value]
Compound (IC₅₀) [Value] [Value] [Value]

| Compound (2x IC₅₀) | [Value] | [Value] | [Value] |

Phase 3: Investigating Potential Molecular Targets

Authoritative Grounding: The results from Phase 2 will guide this next step. For instance, if the compound induces G2/M arrest and apoptosis, a plausible hypothesis is the disruption of microtubule dynamics or inhibition of kinases involved in mitotic progression.[3] If S-phase arrest is observed, the compound might interfere with DNA synthesis. Some imidazole derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Western blotting is a powerful technique to investigate changes in the expression and phosphorylation (activation) state of key proteins within these signaling cascades.[9]

Protocol 4: Western Blot Analysis of a Key Signaling Pathway (e.g., PI3K/Akt)

Expertise & Experience: This protocol provides a framework to assess whether the compound affects the PI3K/Akt/mTOR pathway. We will examine the phosphorylation status of Akt (a key node in the pathway) and a downstream effector like p70S6K. A decrease in the phosphorylated forms of these proteins upon treatment would suggest pathway inhibition.

Materials:

  • Selected sensitive cancer cell line

  • 6-well plates or larger flasks

  • 4-methyl-1H-imidazole-5-carbohydrazide

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Wash cells with cold PBS and lyse them with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for all samples (e.g., 20-30 µg per lane).

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer as per the manufacturer's recommendation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane can be stripped of the antibodies and re-probed for a loading control (like β-actin or GAPDH) and for the total form of the protein of interest (e.g., total-Akt).

Visualization of a Potential Target Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 4-methyl-1H-imidazole- 5-carbohydrazide Compound->PI3K Potential Inhibition Compound->Akt

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by the compound.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (Source: Preprints.org) [URL: https://www.preprints.org/manuscript/202401.1235/v1]
  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2019/md/c9md00109k]
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  • Anticancer potential of some imidazole and fused imidazole derivatives: Exploring the mechanism: Via epidermal growth factor receptor (EGFR) inhibition. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/343085286_Anticancer_potential_of_some_imidazole_and_fused_imidazole_derivatives_Exploring_the_mechanism_Via_epidermal_growth_factor_receptor_EGFR_inhibition]
  • Imidazoles as potential anticancer agents. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7514755/]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299105/]
  • Synthesis and biological evaluation of 2-methyl-1H-benzimidazole-5-carbohydrazides derivatives as modifiers of redox homeostasis of Trypanosoma cruzi. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/28624328/]
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (Source: Heterocyclic Communications) [URL: https://www.degruyter.com/document/doi/10.1515/hc-2016-0120/html]
  • How to Complete Cell Cycle Analysis via Flow Cytometry. (Source: NanoCellect) [URL: https://nanocellect.com/how-to-complete-cell-cycle-analysis-via-flow-cytometry/]
  • Cell cycle analysis with flow cytometry and propidium iodide. (Source: Abcam) [URL: https://www.abcam.com/protocols/cell-cycle-analysis-with-flow-cytometry-and-propidium-iodide]
  • Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. (Source: Journal of Research in Pharmacy) [URL: https://dergipark.org.tr/en/pub/jrp/issue/68297/968940]
  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Efficient-Synthesis-with-Green-Chemistry-Approach-Al-harbi-Osman/82f63e6912384a8677c735d4872c5b3127814d4e]
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (Source: Medium) [URL: https://medium.com/@quratulain2588/western-blotting-for-cancer-research-a-comprehensive-guide-to-investigating-signaling-proteins-in-5e28a0b7e2a9]
  • Western Blotting Protocol. (Source: Cell Signaling Technology) [URL: https://www.cellsignal.com/protocols/western-blotting-protocol]
  • Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/21316198/]
  • (PDF) Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/307584177_Synthesis_characterization_and_biological_evaluation_of_some_5-methylpyrazine_carbohydrazide_based_hydrazones]
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (Source: IJFMR) [URL: https://www.ijfmr.com/papers/2022/10/2210034.pdf]
  • A CO2-Responsive Imidazole-Functionalized Fluorescent Material Mediates Cancer Chemotherapy. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7997321/]
  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381363/]
  • (PDF) Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. (Source: ResearchGate) [URL: https://www.researchgate.
  • Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533816/]
  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][6] phenanthroline derivative for the treatment of colorectal cancer. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/361491565_Synthesis_and_anticancer_evaluations_of_novel_1H-imidazole_45-f110_phenanthroline_derivative_for_the_treatment_of_colorectal_cancer]

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  • Cell Cycle Assays for Flow Cytometry. (Source: Thermo Fisher Scientific) [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-cycle/cell-cycle-assays.html]
  • Western blot protocol. (Source: Abcam) [URL: https://www.abcam.com/protocols/western-blot-protocol]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6425126/]
  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (Source: JoVE) [URL: https://www.jove.com/t/65134/measuring-caspase-activity-using-a-fluorometric-assay-or-flow]
  • Dissect Signaling Pathways with Multiplex Western Blots. (Source: Thermo Fisher Scientific) [URL: https://www.thermofisher.
  • Cell Cycle Analysis by Flow Cytometry. (Source: Miltenyi Biotec) [URL: https://www.miltenyibiotec.com/US-en/resources/macs-handbook-of-biomedical-techniques/cell-analysis-handbook/flow-cytometry-applications/cell-cycle-analysis-by-flow-cytometry.html]
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012396/]
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (Source: Creative Diagnostics) [URL: https://www.creative-diagnostics.com/multiparametric-analysis-of-apoptosis-by-flow-cytometry-protocol.htm]
  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][6] phenanthroline derivative for the treatment of colorectal cancer. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/35753402/]

  • Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/24239556/]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1H-imidazole-5-carbohydrazide

Welcome to the technical support center for the synthesis of 4-methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common challenges.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of 4-methyl-1H-imidazole-5-carbohydrazide, which is primarily achieved through the hydrazinolysis of a 4-methyl-1H-imidazole-5-carboxylate ester.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?

Answer: A low or non-existent yield of 4-methyl-1H-imidazole-5-carbohydrazide can stem from several factors, ranging from the quality of starting materials to the reaction conditions. Let's break down the likely culprits and their solutions.

A. Inactive or Poor Quality Starting Material (Ethyl 4-methyl-1H-imidazole-5-carboxylate)

  • Causality: The ester starting material is the cornerstone of this synthesis. If it is impure or degraded, the subsequent hydrazinolysis will be inefficient. The presence of impurities can interfere with the reaction, leading to unwanted side products.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of your ethyl 4-methyl-1H-imidazole-5-carboxylate using techniques like NMR spectroscopy or HPLC. The presence of unexpected peaks may indicate impurities.[1][2]

    • Recrystallization: If impurities are detected, purify the starting material by recrystallization. A common solvent system for this is ethanol-water or ethyl acetate-hexane.

    • Proper Storage: Ensure the starting material is stored in a cool, dry place to prevent degradation.

B. Suboptimal Reaction Conditions

  • Causality: The hydrazinolysis reaction is sensitive to temperature and reaction time. Insufficient heat or time may lead to an incomplete reaction, while excessive heat can cause decomposition of the product and starting materials.

  • Troubleshooting Steps:

    • Temperature Control: The reaction with hydrazine hydrate is typically carried out at reflux. Ensure your reaction mixture is maintaining a consistent reflux temperature.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot will indicate the completion of the reaction. In some cases, extending the reflux time may be necessary.

    • Solvent Choice: While ethanol is a common solvent for this reaction, other high-boiling point alcohols like n-butanol can be used to achieve higher reflux temperatures if needed.

C. Inefficient Work-up and Product Isolation

  • Causality: The desired product, 4-methyl-1H-imidazole-5-carbohydrazide, is a solid. Improper work-up can lead to loss of product.

  • Troubleshooting Steps:

    • Cooling: After the reaction is complete, ensure the mixture is cooled sufficiently to allow for complete precipitation of the product. An ice bath is recommended.

    • Filtration: Use a Büchner funnel for filtration to ensure efficient separation of the solid product from the solvent.

    • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities. Avoid excessive washing, as this can lead to product loss.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows significant impurities, even after recrystallization. What are these impurities and how can I avoid their formation?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating this issue.

A. Unreacted Starting Material

  • Causality: As mentioned earlier, incomplete reaction is a primary source of impurity.

  • Mitigation: Monitor the reaction to completion using TLC. If necessary, increase the reaction time or the amount of hydrazine hydrate.

B. Side Reactions

  • Causality: Hydrazine can potentially react with the imidazole ring itself, although this is less common under standard hydrazinolysis conditions. More likely are degradation products if the reaction is overheated or run for an excessive amount of time.

  • Mitigation:

    • Stoichiometry: Use a slight excess of hydrazine hydrate to ensure complete conversion of the ester, but avoid a large excess which can complicate purification.

    • Temperature and Time Control: Adhere to the recommended reaction temperature and time.

C. Purification Strategy

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: A suitable solvent system is crucial. Ethanol or methanol are often good choices. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to form well-defined crystals.

Experimental Protocol: Synthesis of 4-Methyl-1H-imidazole-5-carbohydrazide

This protocol outlines a standard procedure for the synthesis.

Step Procedure Notes
1 In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (1 equivalent) in ethanol.Ensure the starting material is fully dissolved.
2 Add hydrazine hydrate (1.2 - 1.5 equivalents) to the solution.The reaction is typically exothermic.
3 Heat the mixture to reflux and maintain for 4-6 hours.Monitor the reaction progress by TLC.
4 After the reaction is complete, cool the mixture to room temperature, and then in an ice bath.A white precipitate of the product should form.
5 Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
6 Dry the product under vacuum to obtain 4-methyl-1H-imidazole-5-carbohydrazide.The product should be a white to off-white solid.
Visualization of the Synthesis Workflow

SynthesisWorkflow Start Start: Ethyl 4-methyl-1H- imidazole-5-carboxylate Reaction Hydrazinolysis: + Hydrazine Hydrate + Ethanol (Solvent) Reflux (4-6h) Start->Reaction Workup Work-up: 1. Cooling (Ice Bath) 2. Vacuum Filtration 3. Cold Ethanol Wash Reaction->Workup Product Final Product: 4-Methyl-1H-imidazole- 5-carbohydrazide Workup->Product

Caption: Workflow for the synthesis of 4-methyl-1H-imidazole-5-carbohydrazide.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for this synthesis? A1: With an optimized protocol, yields for the hydrazinolysis of ethyl 4-methyl-1H-imidazole-5-carboxylate can range from 70% to over 90%.

Q2: Can I use other hydrazine derivatives for this reaction? A2: While hydrazine hydrate is the most common and cost-effective reagent, other hydrazine derivatives can be used. However, this may require significant modification of the reaction conditions and could lead to different side products.

Q3: What are the key safety precautions I should take during this synthesis? A3: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: How can I confirm the identity and purity of my final product? A4: The identity of 4-methyl-1H-imidazole-5-carbohydrazide can be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. Purity can be assessed by HPLC and melting point determination.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield Issue CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Work-up Procedure Start->CheckWorkup Impure Impure? CheckPurity->Impure Incomplete Incomplete Reaction? CheckConditions->Incomplete Loss Product Loss? CheckWorkup->Loss Impure->CheckConditions No Purify Recrystallize Starting Material Impure->Purify Yes Incomplete->CheckWorkup No Extend Extend Reaction Time/ Increase Temperature Incomplete->Extend Yes OptimizeWorkup Optimize Cooling & Washing Steps Loss->OptimizeWorkup Yes Solution Improved Yield Loss->Solution No Purify->Solution Extend->Solution OptimizeWorkup->Solution

Caption: Decision tree for troubleshooting low yield issues.

III. References

  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2018). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH.

  • Synthesis of a Novel Carbocyclic Analog of Bredinin. PMC - PubMed Central - NIH.

  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones.

  • Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. PMC - PubMed Central.

  • 4-Methyl-1h-imidazole-5-carbohydrazide | 71704-67-1. Sigma-Aldrich.

  • 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI.

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate.

  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure.

  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate.

  • Ethyl 4-methyl-5-imidazolcarboxylate | C7H10N2O2 | CID 99200. PubChem.

  • Imidazole synthesis. Organic Chemistry Portal.

  • 4(5) HYDROXYMETHYL IMIDAZOLE PICRATE SYNTHESIS FROM FRUCTOSE. ECHEMI.

  • Ethyl 4-Methyl-1H-imidazole-5-carboxylate | 51605-32-4. TCI Chemicals.

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR.

  • Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. ChemicalBook.

  • Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction | Request PDF. ResearchGate.

  • Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.

  • CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.

  • Cas 1349129-34-5,1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide. lookchem.

Sources

Optimization

Technical Support Center: Purification of 4-Methyl-1H-imidazole-5-carbohydrazide

Welcome to the technical support center for the purification of 4-methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions. The information herein is structured to address specific challenges you may encounter during the purification of this compound, ensuring scientific integrity and practical, field-proven insights.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of 4-methyl-1H-imidazole-5-carbohydrazide in a direct question-and-answer format.

Q1: My compound is showing significant tailing during silica gel column chromatography. What's the cause and how can I resolve it?

A1: Peak tailing is a frequent issue when purifying basic compounds like imidazoles on standard silica gel.[1] This phenomenon arises from strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica gel surface.[1]

Causality: The lone pair of electrons on the imidazole nitrogens can form strong hydrogen bonds with the acidic protons of the silanol groups, leading to a slow and uneven elution from the column, which manifests as a tailed peak.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v).[2] This base will compete with your compound for the acidic sites on the silica, effectively neutralizing them and allowing for a more symmetrical peak shape.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a more basic stationary phase compared to silica and can significantly reduce tailing for basic compounds.[2]

    • Reverse-Phase Chromatography (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using a C18 column can be an excellent alternative.[2] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid.[2][3]

Q2: I'm experiencing low yield after column chromatography. What are the potential reasons and how can I improve recovery?

A2: Low recovery can be attributed to several factors, from irreversible adsorption on the column to product instability.

Potential Causes & Solutions:

  • Irreversible Adsorption: Highly basic compounds can bind irreversibly to the acidic sites on silica gel.[1]

    • Solution: As mentioned above, adding a basic modifier to the eluent or switching to a less acidic stationary phase like alumina can mitigate this.[1][2]

  • Compound Instability on Silica: Some compounds can degrade on the acidic surface of silica gel.

    • Solution: Before committing to a large-scale column, perform a quick stability test by spotting your compound on a TLC plate and letting it sit for a few hours. If you observe streaking or the appearance of new spots, your compound is likely unstable. In this case, switching to a neutral stationary phase is recommended.[1]

  • Improper Solvent Selection: The chosen solvent system may not be optimal for eluting your compound efficiently.

    • Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides a good retention factor (Rf) value (ideally between 0.2 and 0.4).

Q3: My compound is co-eluting with impurities. How can I improve the separation?

A3: Co-elution occurs when your target compound and impurities have similar polarities and affinities for the stationary phase.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can effectively separate compounds with close Rf values.[2]

    • Solvent System Modification: Experiment with different solvent combinations. For imidazole derivatives, common systems include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.[2] Sometimes, switching one of the solvents in your system (e.g., from ethyl acetate to acetone) can alter the selectivity and improve separation.

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel or celite. Evaporate the solvent to get a dry, free-flowing powder and load this onto the top of your column. This technique often leads to sharper bands and better separation.[2]

II. Frequently Asked Questions (FAQs)

Q4: What is the best general approach for purifying 4-methyl-1H-imidazole-5-carbohydrazide?

A4: A multi-step approach is often the most effective for achieving high purity.

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove acidic/ basic impurities Column Column Chromatography Extraction->Column Separate closely related impurities Recrystallization Recrystallization Column->Recrystallization Final polishing Pure Pure Product (>98%) Recrystallization->Pure

Caption: General purification workflow for 4-methyl-1H-imidazole-5-carbohydrazide.

  • Acid-Base Extraction: This is a highly effective initial step to remove any acidic or basic impurities from your crude product.[2]

  • Column Chromatography: This is a powerful technique for separating your target compound from closely related impurities that were not removed by extraction.[2]

  • Recrystallization: This is an excellent final step for "polishing" your compound to achieve high purity (>99%).[2]

Q5: What are some suitable recrystallization solvents for 4-methyl-1H-imidazole-5-carbohydrazide?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Selection Strategy:

  • Initial Screening: Test the solubility of a small amount of your compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, acetonitrile) at room temperature and with heating.

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is often effective. In this method, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gentle heating to redissolve the precipitate, followed by slow cooling, should induce crystallization. A common two-solvent system for similar compounds is ethanol/water.[2]

Q6: How can I confirm the purity of my final product?

A6: A combination of analytical techniques should be used to confirm the purity and identity of your 4-methyl-1H-imidazole-5-carbohydrazide.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) A quick and easy way to assess the number of components in your sample. A single spot suggests high purity.
High-Performance Liquid Chromatography (HPLC) Provides a quantitative measure of purity. An HPLC chromatogram with a single major peak indicates high purity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure of your compound and can reveal the presence of impurities.[4]
Mass Spectrometry (MS) Determines the molecular weight of your compound, confirming its identity.[4]
Melting Point Analysis A sharp melting point range close to the literature value is indicative of high purity.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and may require optimization for your specific crude material.

  • Column Preparation:

    • Select an appropriate column size based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).[2]

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[2]

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and load it onto the column.

  • Elution:

    • Begin eluting with the initial, less polar solvent system.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor the elution of your compound using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[2]

Protocol 2: Recrystallization
  • Solvent Selection: As described in Q5, identify a suitable single or two-solvent system.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[2]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.[2]

IV. References

  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives. Available from:

  • Benchchem. Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Available from:

  • SIELC Technologies. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available from:

  • Shodex. Imidazoles (ODP2 HP-4E). Available from:

  • ResearchGate. Can I use Immidazole solution for HPLC?. Available from:

  • Google Patents. Imidazole derivatives and process for their preparation. Available from:

  • Google Patents. Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. Available from:

  • Journal of the Chemical Society of Pakistan. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Available from:

  • Google Patents. Process for purifying imidazoles and imidazol-based agents by crystallisation. Available from:

  • BLD Pharm. 71704-67-1|4-Methyl-1H-imidazole-5-carbohydrazide. Available from:

  • Sigma-Aldrich. 4-Methyl-1h-imidazole-5-carbohydrazide. Available from:

  • PubChem. 1H-imidazole-5-carbohydrazide. Available from:

  • Google Patents. Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization. Available from:

Sources

Troubleshooting

"common side reactions in carbohydrazide synthesis"

Welcome to the Technical Support Center for Carbohydrazide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encount...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbohydrazide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of carbohydrazide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic processes effectively.

Troubleshooting Guide: Common Issues in Carbohydrazide Synthesis

This guide addresses specific problems you may encounter during your experiments, providing insights into their causes and actionable solutions.

Issue 1: Low Yield of Carbohydrazide

Question: I am getting a very low yield of carbohydrazide in my synthesis. What are the likely causes and how can I improve it?

Answer: Low yields in carbohydrazide synthesis can stem from several factors, primarily related to reaction conditions and the purity of starting materials. The two most common industrial routes for carbohydrazide synthesis are the reaction of urea with hydrazine and dialkyl carbonates with hydrazine . Let's break down the potential issues for each.

For the Urea-Hydrazine Route:

The overall reaction is: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃[1]

  • Incomplete Reaction: This is a frequent cause of low yield. The reaction requires prolonged heating under reflux to proceed to completion. A common byproduct of this reaction is ammonia, which evolves as a gas.[2][3] If the reaction time is insufficient, a significant amount of the intermediate, semicarbazide , may remain in the reaction mixture.

    • Troubleshooting:

      • Increase Reaction Time: Ensure the reaction is refluxed for an adequate duration, which can be as long as 40 hours.[2][3] Monitor the evolution of ammonia gas; a decrease in its production can indicate the reaction is nearing completion.

      • Optimize Temperature: Maintain a consistent reflux temperature to drive the reaction forward.

      • Molar Ratio: Use an excess of hydrazine hydrate to ensure the complete conversion of urea.

  • Side Reactions: At elevated temperatures, urea can decompose to form other products, and hydrazine itself can undergo side reactions.

For the Dialkyl Carbonate Route:

This synthesis is typically a two-step process:

  • ROCOOR + N₂H₄ → NH₂NHCOOR + ROH (Formation of alkyl carbazate)

  • NH₂NHCOOR + N₂H₄ → NH₂NHCONHNH₂ + ROH (Formation of carbohydrazide)[4]

  • Incomplete Second Stage Reaction: A common reason for low yield is the incomplete conversion of the alkyl carbazate intermediate (e.g., methyl hydrazinocarboxylate) to carbohydrazide.[4][5]

    • Troubleshooting:

      • Temperature Control: The first stage of the reaction should be carried out at a lower temperature (around 50-75°C) to prevent the formation of unwanted by-products.[6] The second stage requires heating to drive the reaction to completion.

      • Removal of Alcohol Byproduct: The alcohol (e.g., methanol or ethanol) produced as a byproduct should be removed to shift the equilibrium towards the product side. This can be achieved by distillation.[4]

      • Hydrazine Molar Ratio: A sufficient amount of hydrazine hydrate should be added in the second stage to ensure the full conversion of the alkyl carbazate.[4]

  • Purity of Dialkyl Carbonate: The purity of the starting dialkyl carbonate is crucial. Impurities can lead to side reactions that consume the reactants and lower the yield.

Issue 2: Discoloration of the Final Product

Question: My synthesized carbohydrazide has a yellowish or brownish tint instead of being a white crystalline solid. What causes this discoloration?

Answer: Discoloration in the final carbohydrazide product is typically indicative of impurities arising from side reactions or the degradation of the product itself.

  • Thermal Decomposition: Carbohydrazide is sensitive to high temperatures. Above its melting point (around 153-154°C), and especially above 200°C, it decomposes to produce ammonia, nitrogen, and hydrogen. This decomposition can lead to the formation of colored byproducts.

    • Troubleshooting:

      • Avoid Overheating: Carefully control the temperature during the reaction and purification steps. Avoid prolonged heating at high temperatures.

      • Drying Conditions: When drying the final product, use a vacuum oven at a moderate temperature (e.g., below 80°C) to prevent thermal degradation.[4]

  • Oxidation: Although carbohydrazide is used as an oxygen scavenger, it can be susceptible to oxidation under certain conditions, which may lead to colored impurities.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction and filtration steps under an inert atmosphere (e.g., nitrogen blanket) to minimize contact with atmospheric oxygen.[6]

  • Impurities from Starting Materials: Colored impurities in the starting materials (urea, hydrazine, or dialkyl carbonate) can be carried through to the final product.

    • Troubleshooting:

      • Use High-Purity Reagents: Ensure the starting materials are of high purity. If necessary, purify the reagents before use.

Issue 3: Presence of Specific Impurities

Question: My analytical results show the presence of unexpected peaks. What are the common impurities I should be looking for in my carbohydrazide product?

Answer: The identity of impurities will depend on the synthetic route and reaction conditions. Here are some of the most common impurities to consider:

ImpurityLikely SourceRecommended Analytical Technique
Semicarbazide Incomplete reaction in the urea-hydrazine route.HPLC, LC-MS
Alkyl Carbazate Incomplete reaction in the dialkyl carbonate route.HPLC, GC-MS
Hydrazine Unreacted starting material or thermal decomposition of carbohydrazide.HPLC, GC-MS
Diformylhydrazide Side reaction when using phosgene as a starting material.[1][7]HPLC, LC-MS
Ammonia, CO₂, N₂, H₂ Thermal decomposition products of carbohydrazide.Gas Chromatography (for gaseous products)

Troubleshooting and Identification:

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is a powerful technique for identifying and quantifying non-volatile impurities like semicarbazide and alkyl carbazates.[1][8] Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile impurities and, with derivatization, for less volatile ones.[9][10][11]

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help in identifying the structure of unknown impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of carbohydrazide from urea and hydrazine?

A1: The primary and expected byproduct of the reaction between urea and hydrazine to form carbohydrazide is ammonia (NH₃) .[2][3] The reaction involves the displacement of the amino groups of urea by hydrazine, leading to the liberation of ammonia gas.

Q2: Can carbohydrazide decompose during storage?

A2: Yes, carbohydrazide can decompose over time, especially if not stored properly. Exposure to heat, light, and moisture can accelerate its degradation. The decomposition products can include hydrazine, ammonia, nitrogen, and carbon dioxide. It is recommended to store carbohydrazide in a cool, dry, and dark place in a tightly sealed container.

Q3: What are the main advantages of the dialkyl carbonate synthesis route over the urea route?

A3: The dialkyl carbonate route is often favored in modern industrial processes due to several advantages:

  • Milder Reaction Conditions: This route can be performed at lower temperatures, which minimizes the formation of thermal degradation byproducts.[6]

  • Higher Purity: The two-step process allows for the isolation and purification of the alkyl carbazate intermediate, which can lead to a final product of higher purity.[4][5]

  • Fewer Gaseous Byproducts: The main byproduct is an alcohol, which is easier to handle and remove compared to the large volumes of ammonia gas produced in the urea route.

Q4: How can I purify crude carbohydrazide?

A4: Recrystallization is a common and effective method for purifying crude carbohydrazide. A typical procedure involves dissolving the crude product in hot water, followed by filtration to remove any insoluble impurities. The purified carbohydrazide is then precipitated by adding a less polar solvent like ethanol. The resulting crystals are collected by filtration and dried under vacuum at a moderate temperature.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.

Carbohydrazide Synthesis from Urea and Hydrazine

G Urea Urea Semicarbazide Semicarbazide (Impurity) Urea->Semicarbazide + Hydrazine - NH₃ Hydrazine1 Hydrazine (2 eq.) Carbohydrazide Carbohydrazide Hydrazine1->Carbohydrazide Hydrazine1->Semicarbazide Ammonia Ammonia (2 eq.) Semicarbazide->Carbohydrazide + Hydrazine - NH₃

Caption: Synthesis of carbohydrazide from urea and hydrazine, highlighting the semicarbazide intermediate.

Carbohydrazide Synthesis from Dimethyl Carbonate and Hydrazine

G DMC Dimethyl Carbonate MethylCarbazate Methyl Carbazate (Intermediate) DMC->MethylCarbazate + Hydrazine Hydrazine_step1 Hydrazine Hydrazine_step1->MethylCarbazate Methanol1 Methanol MethylCarbazate->Methanol1 - Methanol Carbohydrazide Carbohydrazide MethylCarbazate->Carbohydrazide + Hydrazine Hydrazine_step2 Hydrazine Hydrazine_step2->Carbohydrazide Methanol2 Methanol Carbohydrazide->Methanol2 - Methanol

Caption: Two-step synthesis of carbohydrazide from dimethyl carbonate and hydrazine.

Common Side Reactions and Degradation Pathways

G Carbohydrazide Carbohydrazide Decomposition Thermal Decomposition (>150°C) Carbohydrazide->Decomposition Diazide Explosive Diazide Carbohydrazide->Diazide + Nitrous Acid Hydrazine_imp Hydrazine Decomposition->Hydrazine_imp CO2 Carbon Dioxide Decomposition->CO2 Ammonia_imp Ammonia Decomposition->Ammonia_imp Nitrogen Nitrogen Decomposition->Nitrogen Hydrogen Hydrogen Decomposition->Hydrogen NitrousAcid Nitrous Acid NitrousAcid->Diazide

Caption: Key side reactions and degradation pathways of carbohydrazide.

Experimental Protocols

Protocol 1: Purification of Carbohydrazide by Recrystallization
  • Dissolution: In a fume hood, weigh 10 g of crude carbohydrazide and transfer it to a 250 mL Erlenmeyer flask. Add 100 mL of deionized water and heat the mixture on a hot plate with stirring until the carbohydrazide is completely dissolved.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. Collect the hot filtrate in a clean Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to induce further crystallization.

  • Precipitation: Slowly add 200 mL of cold ethanol to the flask with gentle swirling to precipitate the carbohydrazide.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified carbohydrazide in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: HPLC Method for Purity Analysis of Carbohydrazide
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile.

  • Detector Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh about 10 mg of the carbohydrazide sample and dissolve it in 10 mL of deionized water.

  • Injection Volume: 10 µL.

Note: This is a general method. The specific gradient, flow rate, and column temperature should be optimized for your specific instrument and the expected impurities.

References

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • ResearchGate. (2025, August 6). Reaction of the Ambident Electrophile Dimethyl Carbonate with the Ambident Nucleophile Phenylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). Carbohydrazide. Retrieved from [Link]

  • TradeIndia. (n.d.). Carbohydrazide Manufacturer, Supplier, Exporter. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Oxidation Technologies. (n.d.). Carbohydrazide Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
  • IRIS. (n.d.). Dimethyl carbonate: a modern green reagent and solvent. Retrieved from [Link]

  • Google Patents. (n.d.). DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. Retrieved from [Link]

  • MDPI. (n.d.). Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. Retrieved from [Link]

  • ACS Publications. (n.d.). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Application of GC in the Analysis of Carbohydrates. (2021, March 5). Retrieved from [Link]

  • Pharmacia. (2020, May 13). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Retrieved from [Link]

  • PubMed. (2011, May 15). Derivatization of carbohydrates for GC and GC-MS analyses. Retrieved from [Link]

  • CABI Digital Library. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT. Retrieved from [Link]

  • YouTube. (2014, June 5). Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Imidazole Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds. Drawing from established literature and field-proven insights, this resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve higher yields and purity.

Section 1: Troubleshooting Guide - Low Reaction Yield

Low yields are one of the most frequent challenges in imidazole synthesis, particularly in multicomponent reactions like the Debus-Radziszewski synthesis.[1][2] This section provides a structured approach to diagnosing and resolving issues related to poor product formation.

Q1: My Debus-Radziszewski synthesis is resulting in a consistently low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, are a common problem.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

Caption: A workflow for troubleshooting low yields in imidazole synthesis.

Detailed Troubleshooting Steps:

  • Re-evaluate Reactant Stoichiometry: The molar ratio of the dicarbonyl, aldehyde, and ammonia source is critical.[1] Often, using an excess of the ammonia source, such as ammonium acetate, can drive the reaction towards completion.[1] A typical starting point is a 1:1:2 molar ratio of the α-dicarbonyl compound, aldehyde, and ammonia, respectively.[3]

  • Optimize Reaction Temperature: Temperature is a double-edged sword. Insufficient heat can lead to slow reaction rates and low conversion, while excessive temperatures can promote the formation of tarry byproducts and degradation of reactants or products.[3] A systematic study to find the optimal temperature is recommended. For instance, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was identified as 160°C.[1]

  • Solvent Selection: The solubility of your starting materials in the chosen solvent is paramount for an efficient reaction.[1] Protic solvents like ethanol or methanol are commonly used. However, poor solubility can lead to sluggish reactions. In some cases, green solvents like glycerol have been shown to be effective, even in catalyst-free systems, by activating carbonyl compounds through hydrogen bonding.[4]

  • Consider a Catalyst: While some imidazole syntheses can proceed without a catalyst, many benefit significantly from one.[5] A wide range of catalysts have been reported to improve yields, including:

    • Lewis acids: InCl₃, ZnCl₂[5][6]

    • Solid acids: Silica-supported sulfuric acid (SiO₂-H₂SO₄)[5]

    • Heterogeneous catalysts: These are often favored for their ease of separation and recyclability.[7]

  • Investigate Side Reactions: The formation of byproducts, such as oxazoles, can significantly reduce the yield of the desired imidazole.[1] If you suspect side reactions, try to isolate and characterize the impurities to understand the competing reaction pathways. Adjusting the reaction conditions, such as temperature or catalyst, can help minimize these unwanted reactions.[6]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, tarry substances is often a sign of product or reactant degradation, which is typically caused by excessively high reaction temperatures.[3]

Preventative Measures:

  • Reduce Reaction Temperature: This is the most straightforward solution. Experiment with a lower temperature range to find a balance between a reasonable reaction rate and minimal degradation.

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature immediately, consider a more gradual heating profile.

  • Solvent Choice: Ensure your solvent is stable at the reaction temperature and that your reactants are sufficiently soluble to avoid localized "hot spots" where degradation can initiate.

  • Inert Atmosphere: If your starting materials or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation that may contribute to tar formation.

Section 2: Troubleshooting Guide - Purification Challenges

The purification of imidazole derivatives can be challenging due to their polarity and potential for co-elution with impurities or starting materials.[8][9]

Q1: I am having difficulty separating my imidazole derivative from the starting materials using column chromatography. What can I do?

A1: Co-elution is a common issue, especially when the polarity of your product is similar to that of the unreacted starting materials or byproducts.[8]

Strategies for Improved Separation:

  • Optimize the Solvent System (Eluent):

    • Gradient Elution: If you are using an isocratic (single solvent mixture) system, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.

    • Solvent System Modification: Small additions of a third solvent can sometimes dramatically alter the selectivity of the separation. For example, adding a small amount of triethylamine to your eluent can help to deactivate the silica gel and reduce tailing of basic compounds like imidazoles.[8]

  • Change the Stationary Phase:

    • Alumina: If you are using silica gel, consider switching to alumina (basic, neutral, or acidic). Basic alumina can be particularly useful for purifying basic imidazole derivatives.[8]

    • Reversed-Phase Chromatography: For highly polar imidazole derivatives, reversed-phase chromatography (e.g., using a C18 column) might provide better separation.[9]

  • Chemical Modification (Work-up):

    • Acid Wash: During the work-up, an acidic wash (e.g., with dilute HCl) will protonate the basic imidazole, making it highly water-soluble and allowing you to separate it from non-basic organic impurities.[9] Remember to neutralize the aqueous layer with a base to precipitate or extract your product afterward.

Q2: My imidazole derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid. This is often due to the solution being too concentrated or cooling too rapidly.[8]

Solutions for "Oiling Out":

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.

  • Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution to ensure it remains fully dissolved until it starts to cool.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, you may need to find a different solvent or solvent pair for recrystallization. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my imidazole synthesis reaction?

A1: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most imidazole synthesis reactions.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Q2: Can I use microwave or ultrasound irradiation to improve my imidazole synthesis?

A2: Yes, both microwave-assisted and ultrasound-assisted synthesis have been shown to be effective for preparing imidazole derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.[2][10] Microwave irradiation under solvent-free conditions has been reported to give excellent yields of trisubstituted imidazoles.[2] Similarly, ultrasound irradiation can promote the reaction, sometimes even without a catalyst.[10]

Q3: Are there any "green" or more environmentally friendly approaches to imidazole synthesis?

A3: Yes, there is a growing interest in developing more sustainable methods for imidazole synthesis.[7] The use of glycerol as a biodegradable and recyclable solvent is one such approach.[4] Additionally, employing heterogeneous catalysts that can be easily recovered and reused contributes to a greener process.[7] Catalyst-free systems, when feasible, also reduce chemical waste.[4][5]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol describes a systematic approach to finding the optimal reaction temperature for an imidazole synthesis.

  • Set up Parallel Reactions: In a series of identical reaction vials, set up the synthesis with the same stoichiometry and solvent volume.

  • Vary the Temperature: Place each vial in a separate well of a heating block or in different oil baths set to a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitor Progress: At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Determine the Optimum: After a set time (e.g., 6 hours), quench the reactions and analyze the crude product mixture from each temperature to determine the yield and purity. The optimal temperature is the one that provides the best balance of reaction rate, yield, and minimal byproduct formation.

Protocol 2: Purification of a Basic Imidazole Derivative by Acid-Base Extraction

This protocol is useful for separating a basic imidazole product from non-basic impurities.

  • Dissolve the Crude Product: After the reaction is complete and the solvent has been removed, dissolve the crude residue in an organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic imidazole will be protonated and move into the aqueous layer. Repeat the wash 2-3 times.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.

  • Neutralize the Aqueous Layer: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or a saturated solution of NaHCO₃) until the solution is basic (check with pH paper).

  • Isolate the Product: The neutral imidazole product should precipitate out of the aqueous solution. If it does, collect the solid by filtration. If it remains dissolved or oils out, extract it back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Final Purification: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Section 5: Data Tables

Table 1: Common Solvents for Imidazole Synthesis and Recrystallization
SolventUse in SynthesisUse in RecrystallizationNotes
EthanolCommon protic solvent for synthesis.Often used in a solvent pair (e.g., with water or hexanes).Good for dissolving a range of starting materials.
MethanolSimilar to ethanol, another common protic solvent.Can be effective, but its low boiling point can be a disadvantage.
AcetonitrileAprotic polar solvent, can be effective in some cases.Can be a good choice for recrystallization.
GlycerolA "green" solvent option, can also act as a catalyst.[4]Not typically used for recrystallization due to its high boiling point and viscosity.Biodegradable and recyclable.[4]
TolueneAprotic, non-polar solvent.Often used in a solvent pair with a more polar solvent.Can be useful for azeotropic removal of water.
Ethyl AcetateNot commonly used as a primary reaction solvent.A good "good" solvent in a solvent-pair system with a non-polar solvent like hexanes.
Hexanes/HeptaneNot used as reaction solvents.A good "bad" solvent in a solvent-pair system to induce crystallization.

References

  • Benchchem Technical Support Team. (2025).
  • Benchchem Technical Support Team. (2025). Troubleshooting common problems in imidazole synthesis reactions. Benchchem.
  • Benchchem Technical Support Team. (2025).
  • Kerru, N., Bhaskaruni, S. V. H. S., Gummidi, L., & Maddila, S. N. (n.d.). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Benchchem Technical Support Team. (2025).
  • Benchchem Technical Support Team. (2025). Optimization of reaction temperature for 2-acetyl-4-methylimidazole synthesis. Benchchem.
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). JOCPR.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Zuliani, V., Cocconcelli, G., Fantini, M., & Ghiron, C. (2007). A simple and efficient approach allows the preparation of biologically active 2,4(5)-diarylimidazoles by parallel synthesis. Journal of Organic Chemistry, 72(12), 4551-4553.
  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
  • Yu, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Nemati, F., et al. (2016). Reaction conditions evaluation for imidazole synthesis.

Sources

Troubleshooting

"stability issues of carbohydrazide compounds in solution"

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource on the stability of carbohydrazide and its derivatives in solution. As a Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource on the stability of carbohydrazide and its derivatives in solution. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the complexities of your experiments. This guide is structured to provide direct answers to common challenges, ensuring the integrity and reproducibility of your results.

Understanding Carbohydrazide's Inherent Reactivity

Carbohydrazide (CH₆N₄O) is a highly reactive molecule, prized for its strong reducing properties. This very reactivity, however, is the root of its stability challenges.[1] In solution, it is primarily susceptible to two degradation pathways:

  • Oxidation: As a potent oxygen scavenger, carbohydrazide readily reacts with dissolved oxygen, particularly in aqueous solutions. This reaction yields nitrogen, water, and carbon dioxide.[2][3][4] This is the most common degradation pathway under typical aerobic laboratory conditions.

  • Hydrolysis: Although more significant at elevated temperatures (above 150°C where it can hydrolyze to hydrazine and carbon dioxide), hydrolysis can still occur at a slower rate under ambient conditions, especially at non-neutral pH.[5]

Understanding these pathways is the first step in diagnosing and preventing stability issues in your experimental work.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted to address specific problems you may encounter in the lab.

Question: Why did my clear carbohydrazide solution turn yellow/brown overnight?

Answer: This is a classic sign of oxidative degradation or a reaction with impurities.

  • Causality: The hydrazine-like moieties in carbohydrazide are easily oxidized. This process can be accelerated by trace metal ion contaminants in your solvent or glassware, which act as catalysts. The color change is often due to the formation of complex oxidized species or polymeric byproducts. Exposure to air (oxygen) is the primary driver of this reaction.

  • Immediate Actions:

    • Discard the solution. Its concentration and purity are now compromised.

    • Verify the purity of your starting carbohydrazide solid.

    • Consider the quality of your solvent. Use high-purity, HPLC-grade, or freshly distilled water.

  • Preventative Measures:

    • Deoxygenate your solvent: Before preparing the solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Use an inert atmosphere: Prepare and store the solution under a blanket of nitrogen or argon.

    • Chelate metal ions: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA can sequester catalytic metal ions.[6]

Question: My assay results are inconsistent when using a carbohydrazide solution prepared a week ago. What's happening?

Answer: The concentration of your carbohydrazide solution is likely decreasing over time due to degradation, leading to poor reproducibility.

  • Causality: Carbohydrazide solutions, especially in aqueous buffers and when exposed to air and light, have a limited shelf-life. A solution that was 10 mM when prepared may be significantly less concentrated after several days on the benchtop.

  • Troubleshooting Workflow:

    • Prepare Fresh: Always prepare carbohydrazide solutions fresh before your experiment for maximum accuracy. If this is not feasible, prepare small batches and use them within 24-48 hours.

    • Validate Storage Conditions: If you must store solutions, do so in a tightly sealed, amber glass vial (to protect from light) at 2-8°C.[7][8] Fill the vial to the top to minimize the headspace (and thus the amount of oxygen).

    • Perform a Concentration Check: Before a critical experiment, you can verify the concentration of an older stock solution using a spectrophotometric or chromatographic method if a standard is available.[9][10]

Below is a general troubleshooting workflow for when you encounter inconsistent results.

G start Inconsistent Experimental Results check_solution Was the carbohydrazide solution prepared fresh (<24h)? start->check_solution prep_fresh Action: Prepare a fresh solution using deoxygenated solvent. check_solution->prep_fresh No check_storage How was it stored? check_solution->check_storage Yes re_run Re-run the experiment. prep_fresh->re_run end_point Problem likely resolved. re_run->end_point improper_storage Improper Storage: - Exposed to light/air - Room temperature check_storage->improper_storage Improperly proper_storage Proper Storage: - 2-8°C, dark, sealed - Inert atmosphere check_storage->proper_storage Properly improper_storage->prep_fresh check_reagents Check purity of solid carbohydrazide and solvents. proper_storage->check_reagents check_reagents->prep_fresh

Caption: Troubleshooting workflow for inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a carbohydrazide stock solution?

The stability of a carbohydrazide solution is highly dependent on the solvent and storage conditions. The following table provides general guidelines.

Solvent Storage Temperature Protection Estimated Shelf-Life
Deoxygenated Water2-8°CTightly sealed, amber vial, inert gas overlay1-3 days
DMSO2-8°CTightly sealed, amber vialUp to 1 week
Ethanol2-8°CTightly sealed, amber vial3-5 days

Note: These are estimates for research purposes. For pharmaceutical applications, a formal, validated stability study is required.

Q2: How does pH affect the stability of carbohydrazide in aqueous solutions?

pH is a critical factor influencing the rate of hydrolysis.[11] While detailed kinetics in various buffers are not broadly published, general principles suggest that both strongly acidic and strongly basic conditions can accelerate degradation. For most applications, preparing solutions in a neutral buffer (pH 6.5-7.5) is a safe starting point. If your experiment requires a different pH, it is crucial to prepare the solution immediately before use.

Q3: What are the main degradation products I should be aware of?

Understanding the degradation products is key to interpreting your results and identifying potential interferences.

Degradation cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway (High Temp) Carbohydrazide Carbohydrazide (OC(N₂H₃)₂) O2 + O₂ (Air) H2O_hydro + H₂O, >150°C N2 Nitrogen (N₂) O2->N2 H2O Water (H₂O) O2->H2O CO2 Carbon Dioxide (CO₂) O2->CO2 Hydrazine Hydrazine (N₂H₄) H2O_hydro->Hydrazine CO2_hydro Carbon Dioxide (CO₂) H2O_hydro->CO2_hydro

Caption: Primary degradation pathways of carbohydrazide.

The primary products from oxidation are nitrogen gas, water, and carbon dioxide, which are generally non-interfering in many biological assays.[2] However, the formation of hydrazine from high-temperature hydrolysis can be a significant concern, as hydrazine is highly toxic and reactive.[3][4]

Experimental Protocols

To ensure the highest quality of your experimental data, follow these validated protocols.

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol is designed to maximize the short-term stability of a carbohydrazide solution for immediate use.

  • Solvent Preparation: Take 50 mL of high-purity water (e.g., Milli-Q or HPLC-grade) in a flask. Sparge with a steady stream of inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Weighing: On a calibrated analytical balance, accurately weigh the required amount of solid carbohydrazide. Handle the solid in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Dissolution: Add the weighed carbohydrazide to a volumetric flask. Add the deoxygenated water from Step 1 to approximately 80% of the final volume. Gently swirl to dissolve the solid completely.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the deoxygenated water. Cap the flask and invert it several times to ensure homogeneity.

  • Storage: Immediately transfer the solution to a clean, amber glass vial. Flush the headspace with inert gas before sealing tightly. Store at 2-8°C and use within 24 hours for best results.

Protocol 2: Basic Stress Test for Stability Assessment

This protocol allows you to quickly assess the stability of your specific formulation under accelerated degradation conditions.

  • Preparation: Prepare a batch of your carbohydrazide solution as you normally would for your experiment.

  • Aliquoting: Divide the solution into four separate, clearly labeled, sealed vials:

    • Control: Store at 2-8°C, protected from light.

    • Room Temp: Store at ambient temperature (e.g., 25°C) on the benchtop.

    • Elevated Temp: Place in an incubator or water bath at a higher temperature (e.g., 40°C).

    • Light Exposure: Wrap a clear vial in parafilm and leave it under ambient lab lighting at room temperature.

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take a sample from each vial. Analyze the concentration of carbohydrazide using a suitable analytical method, such as HPLC or a colorimetric assay.[9][10][12]

  • Evaluation: Plot the concentration of carbohydrazide versus time for each condition. This will give you a clear indication of which factors (heat, light) are most detrimental to your specific formulation and help you define appropriate handling and storage procedures.

By implementing these troubleshooting strategies and protocols, you can significantly enhance the reliability and reproducibility of your research involving carbohydrazide compounds.

References

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Understanding Carbohydrazide Handling and Precautions. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide Revision 4. Retrieved from [Link]

  • Scribd. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Rahman, M. M., Al-Sulami, S. A., & Almauili, F. A. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 20(1), 34-41.
  • Oxidation Technologies. (n.d.). Carbohydrazide Information. Retrieved from [Link]

  • Acuro Organics Limited. (2018, July 17). CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • López-Cueto, G., et al. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316. doi: 10.1016/0039-9140(92)80243-7
  • Dickson, S. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]

  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Analytice. (n.d.). Carbohydrazide - analysis. Retrieved from [Link]

  • Google Patents. (n.d.). JP6518822B1 - Method for stabilizing carbohydrazide.
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • Chemistry World. (2024, April 10). How to troubleshoot experiments. Retrieved from [Link]

  • SciSpace. (n.d.). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

  • Scribd. (n.d.). Carbohydrazide vs Hydrazine Study. Retrieved from [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • Lim, Z. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2015. doi: 10.3390/pharmaceutics14102015

Sources

Optimization

Technical Support Center: Navigating Regioselectivity in Imidazole Synthesis

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole chemistry. The f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole chemistry. The formation of regioisomers is a frequent challenge in the synthesis of substituted imidazoles, leading to reduced yields of the desired product and difficult purification processes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to control regioselectivity in your reactions and streamline your workflow.

Part 1: Troubleshooting Common Isomer Issues & FAQs

This section addresses specific challenges you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm running a Debus-Radziszewski synthesis with an unsymmetrical 1,2-dicarbonyl compound and getting a mixture of regioisomers. How can I improve the selectivity?

A1: This is a classic challenge in the Debus-Radziszewski reaction. The reaction of an unsymmetrical dicarbonyl, an aldehyde, and an ammonia source can lead to two different imidazole products. The key to controlling the outcome lies in understanding the subtle electronic and steric differences between the two carbonyl groups and how reaction conditions can amplify these differences.

  • Causality: The initial condensation of ammonia with the dicarbonyl compound forms a diimine intermediate. With an unsymmetrical dicarbonyl, two isomeric diimines can form. The subsequent reaction with the aldehyde then leads to the mixture of imidazoles. The regioselectivity is therefore determined by the relative rates of formation of these diimine intermediates and their subsequent cyclization.

  • Troubleshooting Strategies:

    • Catalyst Selection: While the traditional reaction can be performed without a catalyst, the use of Lewis or Brønsted acids can significantly influence the regioselectivity. For instance, certain metal catalysts may preferentially coordinate to one of the carbonyl groups, directing the condensation. Catalysts like CuI and CuCl₂·2H₂O have been shown to improve yields and, in some cases, selectivity in related multicomponent syntheses of imidazoles.[1]

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio. It is advisable to screen a range of solvents, from polar protic (e.g., ethanol) to aprotic (e.g., THF, DMF).

    • Temperature Optimization: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product, which may be the desired isomer. Conversely, higher temperatures might favor the thermodynamic product. Systematic temperature screening is recommended.

    • Microwave Irradiation: Microwave-assisted synthesis has been reported to not only reduce reaction times but also improve yields and, in some instances, enhance regioselectivity in Debus-Radziszewski type reactions.[1]

Q2: My N-alkylation of a 4(5)-substituted imidazole is not selective, giving me a nearly 1:1 mixture of the 1,4- and 1,5-isomers. What are the key factors to consider?

A2: The N-alkylation of unsymmetrically substituted imidazoles is a common hurdle. The ambident nucleophilicity of the imidazole anion, where the negative charge is delocalized over both nitrogen atoms, is the root cause of this problem.[2] The final isomer ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

  • Causality: In the presence of a base, the N-H proton of the imidazole is removed, generating an imidazolate anion. This anion has two nucleophilic nitrogen atoms, and the incoming electrophile (alkylating agent) can attack either one.

  • Troubleshooting Strategies:

    • Electronic Effects: An electron-withdrawing group at the 4(5)-position will decrease the nucleophilicity of the adjacent nitrogen (N-3), making the more distant nitrogen (N-1) more likely to be alkylated. Conversely, an electron-donating group will activate the adjacent nitrogen.[2]

    • Steric Hindrance: A bulky substituent at the 4(5)-position will sterically hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen. Similarly, using a bulkier alkylating agent can also increase selectivity for the less hindered nitrogen.[2]

    • Reaction Conditions (Base and Solvent):

      • Under basic conditions (e.g., NaH in THF/DMF): The reaction proceeds through the imidazolate anion, and the factors mentioned above (electronics and sterics) are dominant.

      • Under "neutral" conditions (e.g., in ethanol without a strong base): The situation is more complex. The tautomeric equilibrium of the starting imidazole plays a significant role. For imidazoles with an electron-withdrawing group, the 4-substituted tautomer is often more stable. This can lead to a higher proportion of the 1,5-disubstituted product, even though this tautomer is less reactive.[2]

    • Protecting Groups: For syntheses where high regioselectivity is paramount, the use of a protecting group is often the most reliable strategy. The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is particularly effective. It can be directed to one of the nitrogen atoms, allowing for subsequent regioselective alkylation at the other nitrogen, followed by deprotection.[3]

Q3: I'm attempting a van Leusen synthesis to create a 1,5-disubstituted imidazole, but I'm getting a significant amount of the corresponding oxazole as a byproduct. How can I prevent this?

A3: The formation of an oxazole is a well-known side reaction in the van Leusen three-component reaction, where an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) are reacted in one pot.[4]

  • Causality: The oxazole byproduct is formed when the aldehyde reacts directly with TosMIC before it has a chance to form the aldimine with the primary amine.[4]

  • Troubleshooting Strategies:

    • Pre-formation of the Aldimine: The most effective way to eliminate oxazole formation is to pre-form the aldimine in a separate step. The aldehyde and amine are reacted first to form the aldimine, which can be isolated or used in situ after confirming its formation (e.g., by TLC or NMR). Then, TosMIC is added to the pre-formed aldimine.[4] A general protocol involves stirring the aldehyde and amine in a suitable solvent for 1-2 hours at room temperature before proceeding.[4]

    • Optimize In Situ Aldimine Formation: If a one-pot procedure is preferred, allow sufficient time for the aldimine to form before adding TosMIC. A pre-reaction time of at least 30-60 minutes for the aldehyde and amine is recommended.[4]

    • Water Byproduct: Interestingly, the water formed during the in situ formation of the aldimine generally does not interfere with the subsequent cycloaddition reaction.[5]

Q4: My regioisomers are very difficult to separate by column chromatography. What are some alternative strategies?

A4: When isomers have very similar polarities, chromatographic separation can be challenging. However, there are several techniques that can be employed:

  • Optimize HPLC Conditions:

    • Stationary Phase: Experiment with different stationary phases (e.g., C8, C18, phenyl, or chiral phases if applicable) to exploit subtle differences in hydrophobicity or other interactions.[6]

    • Mobile Phase: Systematically vary the solvent composition. For reversed-phase HPLC, adjusting the ratio of water/buffer to organic solvent (e.g., acetonitrile, methanol) is crucial.[6] Adding modifiers like diethylamine (DEA) can reduce peak tailing for basic compounds.[6]

    • pH Adjustment: If the regioisomers have different pKa values, adjusting the pH of the mobile phase can significantly alter their retention times and improve separation.[6]

    • Gradient Elution: If isocratic elution fails, a gradient elution, where the mobile phase composition changes over time, is often more effective for separating compounds with different polarities.[6]

  • Fractional Crystallization: This technique exploits differences in the solubility of the isomers in a particular solvent.

    • Solvent Screening: The key is to find a solvent in which one isomer is significantly less soluble than the other, especially at lower temperatures.

    • Procedure: Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first, leaving the more soluble isomer in the mother liquor. Seeding with a pure crystal of the desired isomer can aid crystallization.

  • Selective Salt Formation: If the basicity of the two regioisomers is sufficiently different, you can selectively precipitate one as a salt.

    • Procedure: Dissolve the isomer mixture in a suitable solvent (e.g., ethyl acetate, THF) and add a strong acid (e.g., HCl, methanesulfonic acid, p-toluenesulfonic acid) dropwise.[7] The more basic isomer will precipitate as a salt and can be isolated by filtration.[7]

Part 2: Data-Driven Strategies for Regiocontrol

The following table summarizes quantitative data from the literature on the N-alkylation of 4(5)-nitroimidazole, illustrating the impact of reaction conditions on the isomer ratio.

EntryAlkylating AgentBaseSolventTemperature (°C)Isomer Ratio (1,4- : 1,5-)Reference
1CH₃INaHTHF201 : 2.3[2]
2CH₃I-EtOH781 : 9[2]
3(CH₃)₂SO₄NaHTHF201 : 2.3[2]
4(CH₃)₂SO₄-EtOH781 : 19[2]
5C₂H₅INaHTHF201 : 1.7[2]
6C₂H₅I-EtOH601 : 9[2]

As demonstrated in the table, performing the alkylation in a protic solvent like ethanol without a strong base ("neutral" conditions) significantly favors the formation of the 1,5-disubstituted isomer. This is attributed to the dominance of the less reactive but more stable 4-nitro-1H-imidazole tautomer under these conditions.[2]

Part 3: Detailed Protocols for Regioselective Synthesis

The following are detailed, step-by-step methodologies for key regioselective imidazole syntheses.

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via a Glycine Derivative

This protocol achieves complete regioselectivity for the 1,4-disubstituted pattern, which can be challenging to obtain via other methods.[6]

Step 1: Synthesis of the 2-Azabuta-1,3-diene Intermediate

  • To a solution of the glycine derivative (e.g., N-benzoyl-glycine ethyl ester) (1.0 equiv) in a suitable solvent like DMF, add dimethylformamide dimethyl acetal (DMF-DMA) (2.2 equiv).

  • Heat the reaction mixture to 85 °C.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is typically removed under reduced pressure, and the crude azadiene is used in the next step without further purification.

Step 2: Transamination and Cyclization to the 1,4-Disubstituted Imidazole

  • Dissolve the crude 2-azabuta-1,3-diene intermediate in a suitable solvent such as acetic acid.

  • Add the desired primary amine (1.1 equiv).

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up. Typically, this involves neutralizing the acetic acid with a base like sodium bicarbonate and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Regioselective N-Alkylation using a SEM Protecting Group

This protocol demonstrates the use of the [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group to achieve regioselective N-alkylation of a 4(5)-substituted imidazole.[3]

Step 1: SEM Protection of the Imidazole

  • To a solution of the 4(5)-substituted imidazole (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting regioisomers of the SEM-protected imidazole can often be separated by column chromatography.

Step 2: Regioselective N-Alkylation

  • Dissolve the desired isomer of the SEM-protected imidazole (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi, 1.1 equiv) dropwise.

  • Stir the reaction at -78 °C for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 equiv) and allow the reaction to slowly warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Deprotection of the SEM Group

  • Dissolve the N-alkylated, SEM-protected imidazole in a suitable solvent such as DCM or THF.

  • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) or an acid like trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Perform an appropriate aqueous work-up and purify the final N-alkylated imidazole product.

Part 4: Visualizing Reaction Mechanisms and Workflows

The following diagrams, rendered in DOT language for Graphviz, illustrate key mechanistic concepts and a general troubleshooting workflow.

G cluster_0 Debus-Radziszewski Regioselectivity Unsymmetrical\nDicarbonyl Unsymmetrical Dicarbonyl Diimine\nIsomer A Diimine Isomer A Unsymmetrical\nDicarbonyl->Diimine\nIsomer A + NH₃ Diimine\nIsomer B Diimine Isomer B Unsymmetrical\nDicarbonyl->Diimine\nIsomer B + NH₃ Imidazole\nIsomer A Imidazole Isomer A Diimine\nIsomer A->Imidazole\nIsomer A + RCHO Imidazole\nIsomer B Imidazole Isomer B Diimine\nIsomer B->Imidazole\nIsomer B + RCHO

Caption: Regioselectivity in the Debus-Radziszewski synthesis.

G cluster_1 N-Alkylation of 4(5)-Substituted Imidazole Imidazole Imidazole Imidazolate\nAnion Imidazolate Anion Imidazole->Imidazolate\nAnion + Base 1,4-Isomer 1,4-Isomer Imidazolate\nAnion->1,4-Isomer + R-X (Attack at N-1) 1,5-Isomer 1,5-Isomer Imidazolate\nAnion->1,5-Isomer + R-X (Attack at N-3)

Caption: N-Alkylation pathways for unsymmetrical imidazoles.

G cluster_2 Troubleshooting Workflow for Isomer Formation start Isomer Mixture Observed q1 Is separation feasible? start->q1 sep_yes Optimize Separation: - HPLC - Crystallization - Salt Formation q1->sep_yes Yes sep_no Modify Synthesis q1->sep_no No end Desired Isomer Obtained sep_yes->end q2 Reaction Type? sep_no->q2 debus Debus-Radziszewski: - Screen Catalysts - Vary Solvent/Temp q2->debus Debus n_alk N-Alkylation: - Alter Base/Solvent - Change Substituents - Use Protecting Group q2->n_alk N-Alkylation van_leusen Van Leusen: - Pre-form Aldimine q2->van_leusen Van Leusen debus->end n_alk->end van_leusen->end

Caption: A general troubleshooting workflow for isomer issues.

References

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079–1087. [Link]

  • BenchChem. (2025). preventing byproduct formation in Van Leusen imidazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Strategies to Reduce Byproducts in Multi-Component Reactions of Imidazoles. BenchChem Technical Support.
  • Semantic Scholar. (n.d.). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955–3976. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1333-1348.
  • Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Li, X., et al. (2017). Cobalt-catalyzed oxidative [3 + 2] cycloaddition reactions: an efficient synthesis of pyrrolo- and imidazo-[2,1-a]isoquinolines. Organic & Biomolecular Chemistry, 15(3), 568-572. [Link]

  • Zhang, Y., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1123. [Link]

  • ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Marckwald approach to fused imidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13.
  • Touré, B. B., & Sames, D. (2006). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 128(51), 16496–16497. [Link]

  • Grimmett, M. R., & Benjes, P. (1994). Alkylation of 4(5)-substituted imidazoles. Heterocycles, 38(4), 859-866.
  • Hosseini, S. A., et al. (2009). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Journal of the Chilean Chemical Society, 54(3), 259-261.
  • TSI Journals. (2021). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Retrieved from [Link]

  • Bandyopadhyay, D., Mora, Y., Cantu, J. A. T., & Banik, B. K. (2011). AN EASY AND STRAIGHTFORWARD ROUTE FOR THE SYNTHESIS OF DISUBSTITUTED IMIDAZOLES. Hetero Letters, 1(Special Issue), 61-63.
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • Sreekumar, R., et al. (1998). Regioselective N-alkylation of imidazoles with alcohols over zeolites. Journal of the Chemical Society, Chemical Communications, (1), 41-42. [Link]

  • de la Torre, M. C., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 3(2), 246-261. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3976. [Link]

  • Google Patents. (n.d.). US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Retrieved from [Link]

  • Safari, J., et al. (2018). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 23(10), 2465. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis. BenchChem Technical Support.
  • Baran Lab. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Imidazole-Based Catalysts in Organic Synthesis. BenchChem Technical Support.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 4-methyl-1H-imidazole-5-carbohydrazide Production

Welcome to the technical support center for the synthesis and scale-up of 4-methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-methyl-1H-imidazole-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting strategies for moving from laboratory-scale experiments to pilot and manufacturing-scale production. Our focus is on providing practical, scientifically-grounded advice to ensure a safe, efficient, and scalable process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of 4-methyl-1H-imidazole-5-carbohydrazide synthesis.

Q1: What are the primary safety concerns when scaling up the synthesis of 4-methyl-1H-imidazole-5-carbohydrazide?

A1: The primary safety concern is the use of hydrazine hydrate, which is a toxic, corrosive, and potentially explosive reagent.[1] When scaling up, the risks associated with hydrazine hydrate are magnified. It is crucial to have robust engineering controls in place, such as a well-ventilated fume hood or a closed-system reactor, and to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and protective clothing.[1] A thorough risk assessment should be conducted before any scale-up activities, and a detailed Standard Operating Procedure (SOP) must be in place.[1]

Q2: What are the key parameters to consider when scaling up the hydrazinolysis of ethyl 4-methyl-1H-imidazole-5-carboxylate?

A2: When scaling up the hydrazinolysis reaction, several key parameters must be carefully controlled:

  • Temperature Control: The reaction is exothermic, and the heat generated increases with the volume of the reaction mixture. Inadequate cooling can lead to a thermal runaway.[2]

  • Reagent Addition Rate: The rate of addition of hydrazine hydrate should be carefully controlled to manage the exotherm.

  • Mixing: Efficient mixing is crucial to ensure homogenous reaction conditions and prevent the formation of localized hot spots.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, product solubility, and ease of workup.

Q3: What are the common impurities encountered during the production of 4-methyl-1H-imidazole-5-carbohydrazide?

A3: Common impurities can include unreacted starting materials (ethyl 4-methyl-1H-imidazole-5-carboxylate), by-products from the imidazole ring synthesis, and degradation products. Side reactions involving hydrazine can also lead to impurities. For instance, the formation of azines from the reaction of hydrazine with any aldehyde or ketone impurities is a possibility.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product. It is also the preferred method for determining the purity of the final 4-methyl-1H-imidazole-5-carbohydrazide. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Mass Spectrometry (MS) for identifying impurities.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems that may be encountered during the scale-up process.

Troubleshooting Guide 1: Synthesis Issues
Problem Potential Causes Troubleshooting Steps & Scientific Rationale
Low Yield 1. Incomplete reaction. 2. Degradation of product. 3. Suboptimal reaction temperature.1. Monitor reaction completion: Use HPLC to track the disappearance of the starting ester. Extend the reaction time if necessary. 2. Control temperature: The reaction is exothermic. Ensure efficient cooling to prevent side reactions and product degradation. A lower reaction temperature may improve yield, although it might require a longer reaction time. 3. Optimize stoichiometry: A slight excess of hydrazine hydrate may be required to drive the reaction to completion, but a large excess can complicate purification.
Formation of Unknown Impurities 1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Reaction with atmospheric oxygen or moisture.1. Maintain strict temperature control: As discussed, overheating can lead to the formation of by-products. 2. Analyze starting materials: Ensure the purity of ethyl 4-methyl-1H-imidazole-5-carboxylate and hydrazine hydrate before use. 3. Use an inert atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.
Exothermic Runaway 1. Inadequate cooling capacity for the reactor size. 2. Too rapid addition of hydrazine hydrate. 3. Poor mixing leading to localized hot spots.1. Assess cooling capacity: Before scaling up, ensure the reactor's cooling system can handle the heat generated by the reaction.[2] 2. Controlled addition: Add hydrazine hydrate slowly and monitor the internal temperature closely. 3. Ensure efficient stirring: Use an appropriate stirrer and agitation speed to maintain a homogenous reaction mixture.
Troubleshooting Guide 2: Workup and Purification Issues
Problem Potential Causes Troubleshooting Steps & Scientific Rationale
Difficulty in Product Isolation 1. High solubility of the product in the reaction solvent. 2. Formation of an oil instead of a solid.1. Solvent selection: If the product is too soluble, consider using a co-solvent or an anti-solvent to induce precipitation. 2. Crystallization study: Perform small-scale crystallization experiments with different solvents and cooling profiles to find optimal conditions for obtaining a crystalline solid. Seeding with a small amount of pure product can also promote crystallization.
Product Purity Issues After Isolation 1. Inefficient removal of unreacted hydrazine hydrate. 2. Co-precipitation of impurities.1. Washing: Wash the isolated solid with a suitable solvent to remove residual hydrazine hydrate. 2. Recrystallization: Recrystallize the crude product from a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. This is often the most effective way to remove impurities.
Poor Crystal Quality 1. Rapid cooling during crystallization. 2. High level of impurities.1. Controlled cooling: A slower cooling rate generally leads to the formation of larger, more well-defined crystals. 2. Purify before crystallization: If the crude product is highly impure, consider a preliminary purification step, such as a solvent wash, before recrystallization.

Part 3: Experimental Protocols and Visualizations

Detailed Protocol: Scale-Up of 4-methyl-1H-imidazole-5-carbohydrazide Synthesis

Safety Precaution: This reaction involves hydrazine hydrate, a hazardous substance. All operations must be performed in a well-ventilated fume hood with appropriate PPE.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel. The reactor should be connected to a cooling/heating circulator.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Charge Reactants: Charge the reactor with ethyl 4-methyl-1H-imidazole-5-carboxylate and the chosen solvent (e.g., ethanol).

  • Controlled Addition of Hydrazine Hydrate: Begin stirring and slowly add hydrazine hydrate via the addition funnel, maintaining the internal temperature below a predetermined setpoint (e.g., 25-30 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Workup: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation and Purification: Isolate the solid product by filtration. Wash the filter cake with a cold solvent to remove impurities. The crude product can be further purified by recrystallization.

Visualizations

Scale_Up_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Reactor Setup & Inerting B Charge Ester & Solvent A->B C Controlled Hydrazine Addition B->C D Reaction Monitoring (HPLC) C->D E Cooling & Crystallization D->E F Filtration E->F G Washing F->G H Recrystallization G->H I Drying H->I J Final Product QC I->J

Caption: Workflow for the scale-up of 4-methyl-1H-imidazole-5-carbohydrazide production.

Troubleshooting_Decision_Tree Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes Degradation Product Degradation? Start->Degradation No ExtendRxn Extend Reaction Time IncompleteReaction->ExtendRxn Yes OptimizeStoich Optimize Stoichiometry IncompleteReaction->OptimizeStoich No CheckTemp Check Temperature Control Degradation->CheckTemp Yes AnalyzeSM Analyze Starting Materials Degradation->AnalyzeSM No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • HSE. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004534B1 - Preparation of 4-methyl-5-hydroxymethyl-imidazole.
  • Google Patents. (n.d.). US4189591A - Method of preparing 4-methyl-5-hydroxymethyl-imidazole.
  • University of Florida Environmental Health and Safety. (2024, April 2). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]

  • IARC Monographs. (2010). 4-METHYLIMIDAZOLE. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417622B - A refining method of 4(5) -chloro-2-cyano-5 (4) - (4' -methylphenyl) imidazole.
  • PubMed. (2003). Evaluation of Chromatographic Recycling for Imidazole Used in the Chromatographic Purification of His-tag Recombinant Proteins. Retrieved from [Link]

  • Cytiva. (2020, March 31). Method optimization and scale-up of the purification of recombinant bovine carbonic anhydrase with IMAC Sepharose 6 Fast Flow. Retrieved from [Link]

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Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Imidazole Derivatives

Welcome to the Technical Support Center for NMR analysis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of these important heterocyclic compounds. The unique electronic properties of the imidazole ring, including tautomerism and proton exchange phenomena, frequently lead to spectra that are difficult to decipher.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Signal Broadening and Unexpected Multiplicity

Q1: Why are the signals for my imidazole ring protons broad and poorly resolved in the ¹H NMR spectrum?

A1: Signal broadening in the NMR spectra of imidazole derivatives is a classic issue, often stemming from one or more of the following phenomena:

  • Tautomerism: Unsymmetrically substituted imidazoles can exist as two rapidly interconverting tautomers.[1] If the rate of this proton exchange between the nitrogen atoms is on the same timescale as the NMR experiment, it can lead to the coalescence and broadening of signals for the nuclei within and adjacent to the heterocyclic core.[2]

  • Intermediate Rate of Conformational Exchange: If your imidazole derivative has bulky substituents, you might be observing different rotational isomers (rotamers). If the rotation around a single bond is at an intermediate rate on the NMR timescale, this can also lead to signal broadening.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metal ions in your sample can cause significant line broadening.

Troubleshooting & Optimization Protocol
Possible Cause Suggested Solution
Rapid Tautomeric Exchange 1. Low-Temperature NMR: Acquire the spectrum at a lower temperature. This can slow down the proton exchange rate, potentially resulting in sharper signals for the individual tautomers.[1] 2. Solvent Change: Switch to a more polar, hydrogen-bond-accepting solvent like DMSO-d₆. This can sometimes stabilize one tautomer over the other, leading to a less complex spectrum.[3][4] 3. Solid-State NMR: If the issue persists in solution, solid-state NMR (CP-MAS) can be a powerful technique. Tautomerism is often restricted in the solid state, which can yield sharp, well-resolved signals.[1]
Intermediate Conformational Exchange High-Temperature NMR: Acquire the spectrum at a higher temperature. This can increase the rate of bond rotation, leading to the coalescence of the signals from different rotamers into a single, averaged, and sharper peak.
Paramagnetic Impurities Sample Purification: Ensure your sample is free from paramagnetic metal ion contamination. If contamination is suspected, washing your product with a solution of a chelating agent like EDTA may help remove the metal ions.
Issue 2: More or Fewer Signals Than Expected

Q2: I am seeing more signals in my ¹H or ¹³C NMR spectrum than I predicted for my target molecule. What could be the cause?

A2: The appearance of extra signals is a common puzzle. Here are the most likely explanations:

  • Slow Tautomerism: If the tautomeric exchange is slow on the NMR timescale, you will observe distinct sets of signals for each of the two tautomers present in the solution.[2] This effectively doubles the number of expected signals for the imidazole core and any substituents that are in different chemical environments in the two tautomers.

  • Presence of Rotamers: As mentioned previously, restricted rotation around single bonds can lead to the presence of multiple stable conformations (rotamers), each giving rise to its own set of NMR signals.

  • Isomeric Impurities: The synthesis of substituted imidazoles can sometimes yield regioisomers, which are distinct molecules with different substitution patterns. This will result in a mixture of products, each with its own unique NMR spectrum.

  • Solvent or Common Impurities: Always be vigilant for signals from residual solvents, starting materials, or reaction byproducts.

Q3: Conversely, some of the ¹³C signals for my imidazole ring are missing. Why is this happening?

A3: The fast tautomerization of the imidazole ring can lead to very broad and weak ¹³C NMR signals, particularly for the carbon atoms directly involved in the tautomeric equilibrium (C4 and C5).[1] In some cases, these signals can be broadened to the point where they are indistinguishable from the baseline noise, effectively "disappearing" from the spectrum.[1]

Experimental Workflow for Signal Disambiguation

G start Unexpected Number of Signals temp_change Variable Temperature (VT) NMR start->temp_change Tautomers or Rotamers? two_d_nmr 2D NMR Experiments start->two_d_nmr Isomeric Mixture? solid_state Solid-State NMR start->solid_state Missing ¹³C Signals? temp_change->two_d_nmr If signals sharpen or coalesce conclusion Structural Confirmation two_d_nmr->conclusion solid_state->conclusion

Caption: Workflow for addressing unexpected signal numbers in imidazole NMR.

Issue 3: Identifying and Assigning Key Protons

Q4: How can I definitively identify the N-H proton of the imidazole ring? It often appears as a broad, low-intensity signal.

A4: The N-H proton of the imidazole ring can indeed be challenging to locate due to its broadness, which is a result of proton exchange with the solvent and quadrupolar coupling with the nitrogen atom. The definitive method for its identification is a D₂O exchange experiment .

Protocol: D₂O Exchange Experiment
  • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add a single drop of deuterium oxide (D₂O) to your NMR tube.

  • Mix and Re-acquire: Gently shake the tube to ensure mixing and then re-acquire the ¹H NMR spectrum.

  • Analysis: The signal corresponding to the N-H proton will either disappear completely or be significantly reduced in intensity. This is because the acidic N-H proton rapidly exchanges with the deuterium from the D₂O, and deuterium is not observed in ¹H NMR.

Q5: I'm struggling to assign the ¹H and ¹³C signals of my substituted imidazole. What advanced NMR techniques can help?

A5: When 1D NMR spectra are insufficient for unambiguous assignment, a suite of 2D NMR experiments is invaluable.[5]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically through 2-3 bonds). It is excellent for identifying connected spin systems within your molecule's substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides a direct link between your ¹H and ¹³C spectra, allowing you to assign the carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving complex structures. HMBC shows correlations between protons and carbons that are separated by multiple bonds (usually 2-3 bonds). This is crucial for assigning quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule together.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for determining the regiochemistry of substitution and the stereochemistry of the molecule.

Visualizing 2D NMR Connectivity

Caption: Common 2D NMR correlations for an imidazole ring.

References
  • G. S. Reddy, R. T. Hobgood, J. H. Goldstein. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Solvent Effects on the H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem. Available at: [Link]

  • H. J. C. Yeh, M. Tashiro, I. Miura, et al. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure. Available at: [Link]

  • L. T. Cherneva, B. B. Kurteva, M. P. Pankova, et al. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules. Available at: [Link]

  • Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry. Available at: [Link]

  • High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. The Journal of Physical Chemistry B. Available at: [Link]

  • H. J. C. Yeh, M. Tashiro, I. Miura, et al. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta (BBA) - Protein Structure. Available at: [Link]

  • Isotropically shifted NMR resonances for the proximal histidyl imidazole NH protons in cobalt hemoglobin and iron-cobalt hybrid hemoglobins. Binding of the proximal histidine toward porphyrin metal ion in the intermediate state of cooperative ligand binding. Biochemistry. Available at: [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. Grow Kudos. Available at: [Link]

  • ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • Solvent Effects on the NMR Chemical Shifts of Imidazolium-Based Ionic Liquids and Cellulose Therein. ResearchGate. Available at: [Link]

  • 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Available at: [Link]

  • Imidazole. PubChem. Available at: [Link]

  • Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Chemistry. Available at: [Link]

  • Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids. ChemPhysChem. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

  • NMR Coupling versus NMR Chemical Shift Information in Metallobiochemistry. High-Resolution One-Bond 1H−13C Coupling Constants Obtained by a Sensitive Reverse Detection Method. Inorganic Chemistry. Available at: [Link]

  • 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. Semantic Scholar. Available at: [Link]

  • Assignment of the imidazole ring nitrogen protons of histidine 48 in the proton NMR spectrum of ribonuclease A in water solution. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Drug Design, Development and Therapy. Available at: [Link]

  • 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L... ResearchGate. Available at: [Link]

  • 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Available at: [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • NMR Analysis of Imidazole-2-carboxaldehyde. Scribd. Available at: [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Molecules. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). HMDB. Available at: [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]

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Troubleshooting

Technical Support Center: Managing Poor Solubility of Synthesized Imidazole Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing the solubility of novel imidazole compounds. This guide is designed for researchers, medicinal chemists, and formulat...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing the solubility of novel imidazole compounds. This guide is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges during drug discovery and development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose the root cause of poor solubility and select the most effective enhancement strategy for your specific compound.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the most common initial questions and provides a fundamental framework for approaching solubility issues with imidazole-based molecules.

Frequently Asked Questions (FAQs)

Q1: Why are many of my synthesized imidazole derivatives poorly soluble in aqueous media?

A1: While the parent imidazole ring is highly polar and water-soluble, its derivatives synthesized for therapeutic purposes are often poorly soluble for several reasons.[1][2] Drug candidates typically have lipophilic (oily or "greasy") substituents attached to the core scaffold to improve binding to biological targets, which are often hydrophobic.[3] This increased lipophilicity reduces favorable interactions with water molecules. Furthermore, the planar nature of the imidazole ring can promote strong intermolecular π-π stacking in the solid state, leading to a highly stable crystal lattice that is difficult for water to break down.[4]

Q2: How does pH fundamentally affect the solubility of my imidazole compound?

A2: Imidazole is amphoteric, meaning it can act as both a weak base and a very weak acid.[5] The unprotonated nitrogen atom is basic with a typical pKa of around 7.0.[1][5] In solutions with a pH below this pKa, the imidazole ring becomes protonated, acquiring a positive charge. This charged species, or imidazolium ion, is significantly more polar and thus more water-soluble than the neutral molecule.[1][6] Conversely, the N-H proton is very weakly acidic (pKa ~14.5), so deprotonation is only relevant in very strong bases.[5] Therefore, adjusting the pH to the acidic range is a primary and powerful method to increase the solubility of most imidazole-based compounds.[6]

Q3: My compound is crashing out of my DMSO stock solution when I add it to my aqueous assay buffer. What's happening and what can I do?

A3: This is a classic sign of a compound with poor aqueous solubility and is often how kinetic solubility limits are first observed.[7] Your compound is soluble in the organic solvent (DMSO), but when this stock is diluted into an aqueous buffer, the solvent environment becomes predominantly water. The compound's solubility in this new environment is much lower, causing it to precipitate.

Initial Troubleshooting Steps:

  • Lower the Final Compound Concentration: This is the simplest first step. Determine the highest concentration that remains in solution.

  • Increase Co-solvent Percentage: Try increasing the final percentage of DMSO in your assay buffer. However, be cautious, as high concentrations of organic solvents (typically >1-5%) can interfere with biological assays.[4]

  • Adjust Buffer pH: If your assay can tolerate it, lower the pH of the aqueous buffer. For a typical imidazole (pKa ≈ 7), moving to a pH of 6.0 or 5.0 can dramatically increase solubility by protonating the ring.[6]

G

Part 2: Systematic Solubility Assessment

Before attempting complex formulation strategies, it is crucial to quantitatively measure the solubility of your compound. The two key parameters are kinetic and thermodynamic solubility.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic Solubility is measured by adding a concentrated stock solution of the compound (e.g., in DMSO) to an aqueous buffer and determining the concentration at which it begins to precipitate.[7] This mimics the scenario in many high-throughput screening assays and is a measure of how readily a compound stays in a supersaturated solution.[7] It is often measured by nephelometry (light scattering).[8]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a buffer, allowing it to equilibrate (typically for 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered solution.[9][10] The "shake-flask" method is the gold standard for this measurement.[9]

You should measure both . Kinetic solubility is relevant for early in vitro screens, while thermodynamic solubility is a fundamental physicochemical property critical for guiding formulation and predicting oral absorption.[9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.[9][10]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific aqueous buffer at equilibrium.

Materials:

  • Synthesized imidazole compound (solid powder)

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC-grade water and acetonitrile

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge and/or syringe filters (0.22 µm PVDF)

  • HPLC system with UV detector

  • Autosampler vials

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Incubation: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. Longer times (48-72 hours) may be necessary to ensure equilibrium is reached.

  • Phase Separation: After incubation, visually confirm that excess solid is still present. Separate the saturated solution from the undissolved solid. This can be done by:

    • Centrifuging the vial at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collecting the supernatant.

    • Filtering the solution through a 0.22 µm syringe filter. (Note: Ensure the compound does not adsorb to the filter material).

  • Quantification:

    • Prepare a standard curve of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the saturated supernatant into the mobile phase or a suitable solvent to fall within the range of your standard curve.

    • Analyze the diluted sample and standards by a validated HPLC-UV method.[7]

  • Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original undissolved supernatant. This value is the thermodynamic solubility.

Part 3: Advanced Solubilization Strategies

If simple pH adjustments or co-solvents are insufficient, several advanced formulation strategies can be employed. The choice of strategy depends on the compound's properties and the intended application.

Guide 1: Salt Formation

Q5: My imidazole compound is weakly basic. How can forming a salt help, and how do I do it?

A5: Salt formation is one of the most effective and widely used methods to increase the solubility and dissolution rate of ionizable drugs.[11] By reacting your weakly basic imidazole with an acid, you form an imidazolium salt. This salt is an ionic compound that dissociates in water into a positively charged (protonated) imidazole and a negatively charged counter-ion. These charged species are much more readily solvated by polar water molecules than the neutral parent compound, leading to a significant increase in aqueous solubility.[11][12]

Screening for Optimal Salt Forms: Not all salts are equal. The choice of the acidic counter-ion is critical. A simple screening process can identify promising candidates.

  • Select Counter-ions: Choose a panel of pharmaceutically acceptable acids (e.g., HCl, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid).

  • Synthesis: Dissolve your imidazole compound in a suitable organic solvent (e.g., ethanol, acetone). Add a stoichiometric equivalent of the selected acid.

  • Isolation: The resulting salt may precipitate out of solution. If it does, it can be collected by filtration. If not, the solvent can be slowly evaporated to induce crystallization.

  • Characterization & Testing:

    • Confirm salt formation using techniques like PXRD (Powder X-ray Diffraction) or DSC (Differential Scanning Calorimetry).[13]

    • Measure the thermodynamic solubility of each salt form using the shake-flask protocol described above.

    • Assess the physical stability of the most promising salts under stressed conditions (e.g., high humidity and temperature).

StrategyMechanismProsConsBest For
Salt Formation Converts a neutral molecule into a more soluble ionic species.[11]Highly effective, well-established, simple synthesis.[14][15]Only applicable to ionizable compounds; risk of common ion effect; potential for disproportionation.[11]Weakly basic or acidic compounds.
Co-crystals Incorporates a neutral "co-former" into the crystal lattice, disrupting packing and creating more favorable interactions with water.[16]Applicable to non-ionizable compounds; can improve other properties like stability and manufacturability.[17]Co-former selection can be challenging; less predictable than salt formation.Non-ionizable or weakly ionizable compounds.
Guide 2: Amorphous Solid Dispersions

Q6: What is an amorphous solid dispersion, and when should I consider it?

A6: A solid dispersion is a system where your drug compound (the guest) is dispersed within a solid inert carrier or matrix (the host), typically a polymer.[18][19] In an amorphous solid dispersion (ASD) , the drug exists in a non-crystalline, high-energy amorphous state.[20] Because there is no stable crystal lattice to overcome, the energy required for dissolution is much lower, leading to a significant increase in both the rate and extent of dissolution, often resulting in a temporary supersaturated solution that can enhance absorption.[21]

This strategy is particularly useful for highly lipophilic, poorly soluble (often called "brick dust") compounds that are difficult to solubilize by other means.[22]

G D = Drug Molecule, P = Polymer Matrix cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion a1 D a2 D a1->a2 a4 D a1->a4 a3 D a2->a3 a5 D a2->a5 a3->a1 a6 D a3->a6 a4->a5 a7 D a4->a7 a5->a6 a8 D a5->a8 a6->a4 a9 D a6->a9 a7->a8 a8->a9 a9->a7 p1 P p2 P p3 P p4 P p5 P p6 P p7 P p8 P p9 P

Common Preparation Methods for ASDs:

  • Solvent Evaporation (Spray Drying): The drug and a polymer carrier (e.g., HPMC, PVP) are dissolved in a common solvent, which is then rapidly evaporated by spraying the solution into a hot drying chamber.[21][23] This is a scalable and widely used technique.

  • Melting Method (Hot-Melt Extrusion): The drug and a thermally stable polymer are mixed and heated until they melt, forming a solution or suspension. This molten mixture is then extruded and cooled rapidly to form the ASD.[24][25] This method avoids the use of organic solvents.[25]

Guide 3: Cyclodextrin Complexation

Q7: I've heard about using cyclodextrins. How do they work?

A7: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone or donut.[26] Their exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[3][27] A poorly soluble, lipophilic imidazole compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[26][28] This complex effectively hides the "greasy" part of your drug from water, presenting a new, larger entity with a hydrophilic exterior that is much more soluble in water.[29]

Protocol: Screening for Cyclodextrin Complexation

Objective: To determine if a cyclodextrin can enhance the aqueous solubility of the imidazole compound.

Materials:

  • Imidazole compound

  • A panel of cyclodextrins (e.g., β-Cyclodextrin, HP-β-CD, SBE-β-CD)

  • Aqueous buffer (pH 7.4)

  • Shaker, centrifuge, HPLC system

Methodology:

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a specific cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).

  • Add Excess Drug: Add an excess amount of your solid imidazole compound to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Quantify: Centrifuge or filter the samples and analyze the supernatant for the concentration of your dissolved compound via HPLC, as described in the thermodynamic solubility protocol.

  • Analyze Data (Phase Solubility Diagram): Plot the concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis).

    • Interpretation: A linear increase in drug solubility with increasing CD concentration (an AL-type diagram) indicates the formation of a soluble 1:1 complex and is a positive result. The slope of this line can be used to calculate the complexation efficiency and stability constant.

Part 4: Strategy Selection Guide

Choosing the right solubilization strategy is key. This decision tree provides a general guide based on the physicochemical properties of your compound.

G

References
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  • Characterization and evaluation of miconazole salts and cocrystals for improved physicochemical properties. (2025, August 6). ResearchGate. [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). [Link]

  • A review article on synthesis of imidazole derivatives. (2024, October 23). [Link]

  • Removing imidazole in a workup? (2017, May 26). Reddit. [Link]

  • Nanosuspension: An approach to enhance solubility of drugs. (n.d.). PMC - NIH. [Link]

  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024, January 24). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science. [Link]

  • Salt formation to improve drug solubility. (2007). Semantics Scholar. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 4-methyl-1H-imidazole-5-carbohydrazide and Its Structural Analogs

This guide provides a comprehensive comparison of the biological activities of imidazole carbohydrazide derivatives, centered around the core structure of 4-methyl-1H-imidazole-5-carbohydrazide. It is intended for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of imidazole carbohydrazide derivatives, centered around the core structure of 4-methyl-1H-imidazole-5-carbohydrazide. It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this class of heterocyclic compounds. We will delve into the critical roles of the imidazole and carbohydrazide moieties, detail the standard experimental protocols for evaluating biological performance, and present comparative data to illuminate the therapeutic potential of these molecules.

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural compounds like the amino acid histidine and synthetic drugs.[1][2][3] Its unique aromatic and amphoteric nature allows it to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] Similarly, the carbohydrazide functional group and its derivatives, particularly hydrazones (–CO–NH–N=CH-), are recognized as important pharmacophores that contribute significantly to the biological profile of a molecule.[4][5]

By systematically comparing derivatives of the 4-methyl-1H-imidazole-5-carbohydrazide scaffold, this guide aims to elucidate how structural modifications influence antimicrobial and cytotoxic efficacy, thereby providing a rational basis for the design of novel therapeutic agents.

Key Structural Scaffolds for Comparison

To understand the structure-activity relationship, we will analyze derivatives based on modifications at key positions of the parent molecule, 4-methyl-1H-imidazole-5-carbohydrazide. The primary analogs for comparison fall into the category of hydrazones, formed by the condensation of the carbohydrazide with various aldehydes or ketones. This modification allows for the introduction of diverse substituents, profoundly impacting the molecule's physicochemical properties and biological activity.

cluster_0 Core Structure & Derivatives cluster_1 Structural Modifications (R-group) Core 4-methyl-1H-imidazole-5-carbohydrazide (Parent Compound) Hydrazone Hydrazone Derivatives (-CO-NH-N=CHR) Core->Hydrazone Condensation with Aldehydes/Ketones (R-CHO) Aryl Substituted Aryl Rings Hydrazone->Aryl Introduces aromaticity, alectron-donating/withdrawing groups Heterocycle Heterocyclic Rings (e.g., Furan, Thiophene) Hydrazone->Heterocycle Modifies polarity and potential for H-bonding Alkyl Alkyl/Cycloalkyl Groups Hydrazone->Alkyl Alters lipophilicity and steric profile

Caption: Relationship between the core carbohydrazide and its hydrazone derivatives.

Comparative Biological Activities

The imidazole-carbohydrazide scaffold has demonstrated significant potential in two primary therapeutic areas: antimicrobial and anticancer applications. The following sections compare the performance of various derivatives in these domains.

Antimicrobial Activity

Derivatives of imidazole carbohydrazides have been evaluated against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species.[1][6] The hydrazone derivatives, in particular, show promising activity. For instance, certain hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides have emerged as potent agents against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis.[6]

The mechanism of action for antimicrobial imidazoles can be diverse, targeting enzymes like L-glutamine:D-fructose-6-phosphate amidotransferase or inhibiting crucial cellular processes.[1][7] For antifungal activity, some imidazole derivatives induce the generation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative stress and cell death, a mechanism distinct from the ergosterol synthesis inhibition typical of azole antifungals.[8][9][10]

Anticancer (Cytotoxic) Activity

Numerous studies have highlighted the cytotoxic potential of imidazole derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HT-29), and glioblastoma (C6) cell lines.[11][12][13] The introduction of specific substituents can significantly enhance this activity. For example, compounds featuring electron-withdrawing groups have shown more potent anticancer properties compared to the standard drug cisplatin in some studies.[2][12]

The mode of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G0/G1 phase, preventing cancer cell proliferation.[13]

Quantitative Comparison of Biological Activity

The following table summarizes experimental data from published literature on imidazole-based carbohydrazide derivatives, providing a quantitative basis for comparing their biological activities.

Compound/Derivative ClassModificationTarget Organism/Cell LineActivity MetricValueReference
Hydrazone Derivative (4b) 4-methyl-2-aryl-imidazole + pyrazoleS. aureusMIC50 µg/mL[1]
Hydrazone Derivative (5c) Imidazole-hydrazone + morpholineS. aureusMIC50 µg/mL[1]
(Z)-5-amino-imidazole-4-carbohydrazonamide (2h) N'-aryl substitutionCandida kruseiMIC4-16 µg/mL[8][9]
(Z)-5-amino-imidazole-4-carbohydrazonamide (2k) N'-aryl substitutionCandida kruseiMIC4-16 µg/mL[8][9]
Imidazole Ether (3a) Imidazole + Alkyl EtherHT-29 (Colon Cancer)IC₅₀20.88 µM[13]
Imidazole Ether (3b) Imidazole + Alkyl EtherC6 (Glioma)IC₅₀10.72 µM[13]
Guanylhydrazone Derivative (3e) Imidazole-guanylhydrazoneMCF-7 (Breast Cancer)IC₅₀10.22 µM[12]
Guanylhydrazone Derivative (3h) Imidazole-guanylhydrazoneMCF-7 (Breast Cancer)IC₅₀12.11 µM[12]

Analysis of Structure-Activity Relationships (SAR): From the data, several trends emerge. The formation of hydrazones from the parent carbohydrazide is a potent strategy for generating antimicrobial activity, with MIC values reaching 50 µg/mL against S. aureus.[1] In the realm of antifungal agents, N'-aryl substitutions on a similar carbohydrazonamide scaffold yield impressive activity against Candida species.[8][9] For anticancer applications, modifications of the core imidazole ring, such as the addition of ether linkages or the synthesis of guanylhydrazones, result in compounds with low micromolar IC₅₀ values against various cancer cell lines.[12][13] Specifically, the presence of electron-withdrawing groups on attached phenyl rings appears to enhance cytotoxic effects.[2][12]

Experimental Protocols

The reliability of comparative biological data hinges on the use of standardized and validated experimental methodologies. Below are detailed protocols for the key assays used to evaluate the compounds discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.

A Prepare serial 2-fold dilutions of test compound in microtiter plate B Add standardized microbial inoculum to each well A->B C Incubate plate at 37°C for 18-24 hours B->C D Observe wells for turbidity (microbial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize the resulting purple formazan crystals (e.g., with DMSO) D->E F Measure absorbance at ~570 nm using a plate reader E->F G Calculate cell viability (%) and determine IC₅₀ value F->G

Caption: Workflow of the MTT assay for determining cytotoxicity (IC₅₀).

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for a further 24 to 72 hours.

  • MTT Addition: Remove the medium containing the compound and add a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium). Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value, which is the concentration that reduces cell viability by 50%.

Conclusion

The 4-methyl-1H-imidazole-5-carbohydrazide scaffold is a versatile platform for the development of new therapeutic agents. By modifying the carbohydrazide moiety, primarily through the formation of hydrazones, potent antimicrobial and anticancer agents can be generated. Structure-activity relationship studies indicate that the nature and position of substituents on aryl rings appended to the core structure are critical determinants of biological activity. Electron-withdrawing groups tend to enhance cytotoxicity, while various heterocyclic and aromatic substitutions can confer potent antimicrobial properties. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of this promising class of compounds. Further investigation into the precise mechanisms of action will be crucial for advancing these molecules through the drug development pipeline.

References

  • In vitro anticancer activity of imidazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Stańczak, A., et al. (2013). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. European Journal of Medicinal Chemistry, 64, 477-486. [Link]

  • Al-Ghorbani, M., et al. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(10), 4068. [Link]

  • Sarıpınar, E., et al. (2019). The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. Synthetic Communications, 49(22), 3198-3209. [Link]

  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019). Taylor & Francis Online. [Link]

  • Yıldırım, S., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 7(32), 28243-28256. [Link]

  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019). Taylor & Francis Online. [Link]

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  • Review on Antimicrobial Activity of Imidazole. (2021). ProQuest. [Link]

  • Pina-Vaz, C., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Antibiotics, 10(2), 183. [Link]

  • Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. (2021). ResearchGate. [Link]

  • Bastos, A. P. A., et al. (2015). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules, 20(9), 16183-16201. [Link]

  • Pina-Vaz, C., et al. (2021). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Antibiotics, 10(2), 183. [Link]

  • Sharma, M. C., et al. (2015). A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods. Interdisciplinary Sciences: Computational Life Sciences, 7(3), 256-267. [Link]

  • Wang, B., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]

  • Li, Y., et al. (2018). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 157, 1022-1035. [Link]

  • Khan, K. M., et al. (2015). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society, 80(1), 35-44. [Link]

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Comparative

A Researcher's Guide to Validating the Anticancer Mechanism of 4-methyl-1H-imidazole-5-carbohydrazide

This guide provides a comprehensive framework for the validation of the anticancer mechanism of the novel compound 4-methyl-1H-imidazole-5-carbohydrazide. As a molecule incorporating both the imidazole and carbohydrazide...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the anticancer mechanism of the novel compound 4-methyl-1H-imidazole-5-carbohydrazide. As a molecule incorporating both the imidazole and carbohydrazide moieties, it stands at the intersection of established anticancer pharmacophores. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating its therapeutic potential. We will explore its hypothesized mechanisms in comparison to established imidazole-based anticancer agents, Dacarbazine and Nilotinib, and provide detailed protocols for experimental validation.

Introduction: The Therapeutic Potential of Imidazole-Based Compounds

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point in the design of novel anticancer agents.[1] Imidazole derivatives have been shown to exert their effects through diverse mechanisms, including kinase inhibition, induction of apoptosis, and cell-cycle arrest.[1]

4-methyl-1H-imidazole-5-carbohydrazide is a compound of interest due to its structural similarity to known bioactive molecules. While specific anticancer studies on this compound are not yet prevalent in the literature, its constituent parts suggest a strong rationale for investigation. This guide, therefore, serves as a roadmap for its systematic evaluation.

Comparative Analysis: Potential Mechanisms of Action

To formulate a robust validation strategy, we will compare the hypothetical mechanisms of 4-methyl-1H-imidazole-5-carbohydrazide with two well-characterized imidazole-containing anticancer drugs: Dacarbazine and Nilotinib.

Dacarbazine , an alkylating agent, exerts its cytotoxic effects by methylating DNA, which in turn disrupts DNA replication and triggers apoptosis.[3][4] It is a prodrug that requires metabolic activation in the liver.[3] Nilotinib , on the other hand, is a highly selective tyrosine kinase inhibitor that targets the Bcr-Abl fusion protein, a key driver in certain types of leukemia.[5][6][7][8] Its action is more targeted, interfering with specific signaling pathways that promote cancer cell proliferation.[5][8]

The structural features of 4-methyl-1H-imidazole-5-carbohydrazide suggest it could potentially act through several mechanisms, including but not limited to:

  • Induction of Apoptosis: The carbohydrazide moiety is often associated with the induction of programmed cell death.

  • Cell Cycle Arrest: Many small molecule inhibitors, including those with imidazole scaffolds, can halt the cell cycle at various checkpoints.

  • Kinase Inhibition: The imidazole ring can serve as a scaffold for designing kinase inhibitors.

The following table provides a comparative overview of these compounds:

Feature4-methyl-1H-imidazole-5-carbohydrazide (Hypothetical)DacarbazineNilotinib
Primary Mechanism Apoptosis Induction / Cell Cycle ArrestDNA AlkylationTyrosine Kinase Inhibition
Molecular Target To be determined (Potentially caspases, cyclins)DNA (specifically guanine residues)Bcr-Abl, KIT, PDGFR kinases
Mode of Action Direct cytotoxicityProdrug requiring metabolic activationSignal transduction inhibition
Key Validation Assays Annexin V/PI, Cell Cycle Analysis, Western BlotDNA fragmentation assays, Cell Cycle AnalysisKinase assays, Western Blot for phospho-proteins

Experimental Validation Protocols

A multi-faceted experimental approach is essential to rigorously validate the anticancer mechanism of 4-methyl-1H-imidazole-5-carbohydrazide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-methyl-1H-imidazole-5-carbohydrazide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with 4-methyl-1H-imidazole-5-carbohydrazide at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the phase of the cell cycle at which the compound induces arrest.

Protocol:

  • Cell Treatment: Treat cells with 4-methyl-1H-imidazole-5-carbohydrazide at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Mechanistic Insights

Western blotting can be used to probe the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin B1, CDK1).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Visualizing the Pathways

The following diagrams illustrate the potential signaling pathways and the experimental workflow for validating the anticancer mechanism of 4-methyl-1H-imidazole-5-carbohydrazide.

G cluster_0 Hypothesized Apoptotic Pathway Compound 4-methyl-1H-imidazole- 5-carbohydrazide Mitochondria Mitochondria Compound->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by 4-methyl-1H-imidazole-5-carbohydrazide.

G cluster_1 Experimental Validation Workflow Start Start: Novel Compound Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Western_Blot Mechanism Confirmation (Western Blot) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Conclusion Conclusion: Elucidated Mechanism Western_Blot->Conclusion

Caption: A streamlined workflow for the experimental validation of the anticancer mechanism.

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive validation of 4-methyl-1H-imidazole-5-carbohydrazide as a potential anticancer agent. By systematically applying the outlined experimental protocols, researchers can elucidate its mechanism of action, paving the way for further preclinical and clinical development. Future studies should focus on identifying its specific molecular targets, evaluating its efficacy in in vivo models, and exploring potential synergistic effects with existing chemotherapeutic agents. The journey from a promising chemical structure to a clinically effective drug is long and requires rigorous scientific validation, and this guide serves as a critical first step in that process.

References

  • The Pharmacology of Nilotinib Hydrochloride Monohydrate: Mechanism and Clinical Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Demetri, G. D. (2011). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. Clinical Ovarian and Other Gynecologic Cancer, 4(1), 45-53. Retrieved from [Link]

  • What is the mechanism of Dacarbazine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Nilotinib. Retrieved from [Link]

  • What is the mechanism of Nilotinib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Dacarbazine (DTIC, DTIC-Dome®). (2025, September 3). Oncolink. Retrieved from [Link]

  • Wikipedia. (n.d.). Dacarbazine. Retrieved from [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). International Journal of Molecular Sciences. Retrieved from [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(11), 3144. Retrieved from [Link]

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Validation

A Comparative Analysis of Synthetic Routes to 4-methyl-1H-imidazole-5-carbohydrazide: A Guide for Researchers

Introduction: The Significance of 4-methyl-1H-imidazole-5-carbohydrazide 4-methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-methyl-1H-imidazole-5-carbohydrazide

4-methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The imidazole core is a ubiquitous scaffold in numerous biologically active molecules, and the carbohydrazide functional group serves as a versatile synthon for the construction of more complex molecular architectures, such as hydrazones and other heterocyclic systems. These derivatives have shown promise in a range of therapeutic areas, acting as potential antimicrobial, anticancer, and anti-inflammatory agents.

Given its importance as a building block, the efficient and scalable synthesis of 4-methyl-1H-imidazole-5-carbohydrazide is a critical consideration for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most plausible synthetic routes to this target molecule. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer a comparative assessment of the different methodologies to aid researchers in selecting the most appropriate route for their specific needs.

Plausible Synthetic Pathways: A Strategic Overview

The synthesis of 4-methyl-1H-imidazole-5-carbohydrazide can be logically approached through a two-stage process: first, the construction of the core 4-methyl-1H-imidazole-5-carboxylic acid or its ester derivative, and second, the conversion of this intermediate to the final carbohydrazide. While various methods exist for the synthesis of the imidazole ring, we will focus on the most practical and well-documented approaches that lead to the desired substitution pattern.

Two primary synthetic routes are proposed and analyzed herein:

  • Route 1: The Marckwald Synthesis and Subsequent Hydrazinolysis. This classic approach involves the cyclization of an α-amino ketone with a cyanate or a related reagent, followed by functional group manipulations to yield the target compound. A more modern and practical variation of this involves the reaction of an α-haloketone with an amidine.

  • Route 2: Synthesis from Ethyl 2-chloroacetoacetate and Formamidine, followed by Hydrazinolysis. This method represents a more direct and potentially higher-yielding approach to the key intermediate, ethyl 4-methyl-1H-imidazole-5-carboxylate.

Below, we will explore each of these routes in detail, providing both the chemical rationale and step-by-step experimental procedures.

Route 1: The Marckwald Synthesis and Subsequent Functionalization

The Marckwald synthesis is a foundational method for the preparation of imidazoles. In the context of our target molecule, a plausible adaptation would involve the synthesis of 4-methyl-1H-imidazole-5-carboxylic acid, followed by esterification and then hydrazinolysis.

Reaction Scheme:

Marckwald Synthesis A Ethyl Acetoacetate B Nitrous Acid A->B 1. C Ethyl 2-oximinoacetoacetate B->C D Reduction C->D 2. E Ethyl 2-aminoacetoacetate D->E F Potassium Thiocyanate E->F 3. G 2-Thio-4-methyl-1H-imidazole-5-carboxylic acid F->G H Oxidative Desulfurization G->H 4. I 4-methyl-1H-imidazole-5-carboxylic acid H->I J Esterification I->J 5. K Ethyl 4-methyl-1H-imidazole-5-carboxylate J->K L Hydrazinolysis K->L 6. M 4-methyl-1H-imidazole-5-carbohydrazide L->M

Caption: A multi-step synthesis of 4-methyl-1H-imidazole-5-carbohydrazide via a modified Marckwald approach.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-oximinoacetoacetate

  • To a stirred solution of ethyl acetoacetate in glacial acetic acid, a solution of sodium nitrite in water is added dropwise at a temperature maintained below 10°C.

  • The reaction mixture is stirred for several hours, and the resulting ethyl 2-oximinoacetoacetate is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Reduction to Ethyl 2-aminoacetoacetate

  • The crude ethyl 2-oximinoacetoacetate is dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

  • The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield ethyl 2-aminoacetoacetate.

Step 3: Cyclization to 2-Thio-4-methyl-1H-imidazole-5-carboxylic acid

  • Ethyl 2-aminoacetoacetate is reacted with potassium thiocyanate in an acidic medium (e.g., hydrochloric acid).

  • The mixture is heated at reflux for several hours.

  • Upon cooling, the 2-thio-4-methyl-1H-imidazole-5-carboxylic acid precipitates and can be collected by filtration.

Step 4: Oxidative Desulfurization

  • The 2-thio-4-methyl-1H-imidazole-5-carboxylic acid is suspended in an aqueous solution of nitric acid or hydrogen peroxide.

  • The mixture is heated to effect the oxidative removal of the sulfur atom.

  • The resulting 4-methyl-1H-imidazole-5-carboxylic acid is isolated upon cooling and neutralization.

Step 5: Esterification

  • 4-methyl-1H-imidazole-5-carboxylic acid is dissolved in ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is heated at reflux for several hours.

  • The solvent is removed under reduced pressure, and the residue is neutralized with a weak base to precipitate the ethyl 4-methyl-1H-imidazole-5-carboxylate.

Step 6: Hydrazinolysis

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate is dissolved in ethanol, and an excess of hydrazine hydrate is added.

  • The mixture is heated at reflux for an extended period (typically 12-24 hours).

  • Upon cooling, the 4-methyl-1H-imidazole-5-carbohydrazide crystallizes out of the solution and can be collected by filtration.

Expertise & Experience Insights:

The Marckwald synthesis, while versatile, can be a lengthy and arduous process with multiple steps that can lead to a lower overall yield. The oxidative desulfurization step can be particularly challenging, often requiring harsh conditions that may not be compatible with other functional groups. The purification of intermediates at each stage can also be labor-intensive. For these reasons, while this route is mechanistically instructive, it is often not the preferred method in a drug development setting where efficiency and scalability are paramount.

Route 2: A More Direct Approach via Ethyl 2-chloroacetoacetate

A more contemporary and efficient approach involves the construction of the imidazole ring from more readily available starting materials. The reaction of ethyl 2-chloroacetoacetate with formamidine is a well-established method for the synthesis of substituted imidazoles.

Reaction Scheme:

Direct Synthesis A Ethyl 2-chloroacetoacetate B Formamidine Acetate A->B 1. Cyclization C Ethyl 4-methyl-1H-imidazole-5-carboxylate B->C D Hydrazine Hydrate C->D 2. Hydrazinolysis E 4-methyl-1H-imidazole-5-carbohydrazide D->E

Caption: A more direct, two-step synthesis of 4-methyl-1H-imidazole-5-carbohydrazide.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

  • To a solution of formamidine acetate in a suitable solvent such as liquid ammonia or a high-boiling point alcohol (e.g., ethylene glycol), ethyl 2-chloroacetoacetate is added portion-wise.

  • The reaction mixture is heated at reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent like ethyl acetate.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 4-methyl-1H-imidazole-5-carboxylate, which can be purified by column chromatography or recrystallization.

Step 2: Hydrazinolysis to 4-methyl-1H-imidazole-5-carbohydrazide

  • The purified ethyl 4-methyl-1H-imidazole-5-carboxylate is dissolved in absolute ethanol.

  • An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to afford pure 4-methyl-1H-imidazole-5-carbohydrazide.

Expertise & Experience Insights:

This two-step route is significantly more efficient than the modified Marckwald synthesis. The starting materials are commercially available and relatively inexpensive. The cyclization reaction is generally high-yielding, and the subsequent hydrazinolysis is a robust and reliable transformation. This method is more amenable to scale-up and is often the preferred choice in an industrial or drug discovery setting. The direct conversion of the ester to the hydrazide is a standard and well-understood reaction, typically proceeding in high yield.[1][2]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the two routes are evaluated based on several key parameters relevant to researchers and drug development professionals.

ParameterRoute 1: Modified Marckwald SynthesisRoute 2: Direct Synthesis from Ethyl 2-chloroacetoacetate
Number of Steps 62
Overall Yield Low to ModerateModerate to High
Starting Materials Readily available but more numerousCommercially available and inexpensive
Reaction Conditions Can involve harsh reagents (e.g., strong acids, oxidizing agents)Generally milder and more controlled
Scalability More challenging due to multiple steps and purification challengesMore readily scalable
Purification Required at multiple stages, can be complexSimpler, often involving a final crystallization
Safety & Environmental Use of potentially hazardous reagents (e.g., nitrous acid, nitric acid)Fewer hazardous reagents, more "green"

Trustworthiness: Self-Validating Systems

In any synthetic protocol, the ability to validate the identity and purity of the product at each stage is crucial. For the synthesis of 4-methyl-1H-imidazole-5-carbohydrazide, the following analytical techniques are indispensable:

  • Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction and for optimizing reaction conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the intermediates and the final product. The characteristic chemical shifts and coupling patterns provide unambiguous confirmation of the molecular structure.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl stretch of the ester and the N-H and C=O stretches of the final carbohydrazide.

  • Melting Point Analysis: A sharp melting point is a good indicator of the purity of the final crystalline product.

By employing these techniques at each critical step, the synthetic process becomes a self-validating system, ensuring the integrity of the final product.

Conclusion: A Recommendation for the Modern Laboratory

After a thorough comparative analysis, Route 2, the direct synthesis from ethyl 2-chloroacetoacetate and formamidine, emerges as the superior method for the preparation of 4-methyl-1H-imidazole-5-carbohydrazide. Its key advantages lie in its efficiency (fewer steps), higher overall yield, milder reaction conditions, and greater scalability. For researchers in the fast-paced environment of drug discovery and development, this route offers a more practical and economical approach to accessing this valuable building block.

While the modified Marckwald synthesis (Route 1) provides a classic and mechanistically interesting pathway, its practical application is limited by its length and the often-harsh conditions required. It remains a valuable case study for academic purposes but is less suited for routine laboratory synthesis or large-scale production.

By understanding the nuances of each synthetic strategy, researchers can make informed decisions that align with their project goals, timelines, and available resources.

References

  • Saha, A., Kumar, R., & Devakumar, C. (2010). Development and assessment of green synthesis of hydrazides. Indian Journal of Chemistry, 49B, 526–531.
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  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents. (n.d.).
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2002). ResearchGate. Retrieved from [Link]

  • A new procedure for preparation of carboxylic acid hydrazides. (2002). Journal of Organic Chemistry, 67(26), 9471-4.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113‒116.
  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014). ResearchGate. Retrieved from [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). Molecules, 26(20), 6234.
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Comparative

Comparative Efficacy Analysis of Novel Imidazole-Based Compounds vs. Established Anticancer Agents: A Methodological Guide

Introduction The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern oncology research. Imidazole-containing compounds have emerged as a promising class of small molecules with diverse and pote...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel anticancer therapeutics is a cornerstone of modern oncology research. Imidazole-containing compounds have emerged as a promising class of small molecules with diverse and potent antitumor activities.[1][2] This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, 4-methyl-1H-imidazole-5-carbohydrazide , against established anticancer drugs. While preclinical and clinical data on this specific carbohydrazide derivative are not yet publicly available, this document serves as a methodological blueprint for researchers and drug development professionals. We will postulate a plausible mechanism of action based on related imidazole scaffolds and detail the requisite experimental workflows for a rigorous comparative analysis.

For the purpose of this guide, we will compare our investigational compound with two well-established anticancer agents from different mechanistic classes: Cisplatin , a DNA-alkylating agent, and Paclitaxel , a microtubule-stabilizing agent.[3][4] This comparison will allow for a broad assessment of cytotoxic potential and mechanistic divergence.

Postulated Mechanism of Action for 4-methyl-1H-imidazole-5-carbohydrazide

Many imidazole-based anticancer agents exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, or through the disruption of critical cellular processes like microtubule dynamics.[1][5] Given the structural similarities to other reported bioactive imidazoles, we hypothesize that 4-methyl-1H-imidazole-5-carbohydrazide may function as an inhibitor of a critical kinase in a pro-proliferative signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. This pathway is a central regulator of cell growth, proliferation, and survival.

Below is a diagram illustrating the hypothesized mechanism of action within the PI3K/AKT/mTOR signaling cascade.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Investigational_Compound 4-methyl-1H-imidazole- 5-carbohydrazide (Hypothesized) Investigational_Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by 4-methyl-1H-imidazole-5-carbohydrazide.

Comparative In Vitro Efficacy Assessment

A crucial first step in characterizing a novel anticancer compound is to determine its cytotoxic and anti-proliferative effects on cancer cell lines.[6][7] A panel of cell lines representing different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colorectal cancer) should be employed.

Experimental Workflow: In Vitro Cytotoxicity and Proliferation Assays

The overall workflow for assessing in vitro efficacy is depicted below.

In_Vitro_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Seeding in 96-well plates start->cell_culture treatment 24-72h Treatment with: - Investigational Compound - Cisplatin - Paclitaxel - Vehicle Control cell_culture->treatment mtt_assay MTT Assay: Measure Metabolic Activity treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI): Quantify Apoptotic Cells treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining): Determine Cell Cycle Arrest treatment->cell_cycle_analysis data_analysis Data Analysis: - IC50 Calculation - Statistical Comparison mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End: Comparative Efficacy Profile data_analysis->end

Caption: Workflow for in vitro comparative efficacy testing.

Protocol 1: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][8]

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of 4-methyl-1H-imidazole-5-carbohydrazide, Cisplatin, and Paclitaxel in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[6] Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[7]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the investigational and established drugs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Hypothetical Comparative In Vitro Data

The following tables summarize the expected outcomes from the in vitro assays.

Table 1: IC50 Values (µM) after 48h Treatment

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colorectal)
4-methyl-1H-imidazole-5-carbohydrazide5.28.13.5
Cisplatin10.515.28.9
Paclitaxel0.050.080.03

Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24h Treatment at IC50

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colorectal)
4-methyl-1H-imidazole-5-carbohydrazide45.6%38.2%55.1%
Cisplatin42.1%35.8%51.7%
Paclitaxel65.3%58.9%70.2%
Vehicle Control5.1%4.8%5.5%

Comparative In Vivo Efficacy Assessment

To evaluate the therapeutic potential in a living organism, human tumor xenograft models in immunocompromised mice are the gold standard in preclinical oncology research.[9][10]

Experimental Workflow: Xenograft Tumor Model

The following diagram outlines the key steps in an in vivo efficacy study.

In_Vivo_Workflow start Start: Select Immunocompromised Mice (e.g., Athymic Nude) implantation Subcutaneous Implantation of Human Cancer Cells (e.g., HCT116) start->implantation tumor_growth Allow Tumors to Reach Palpable Size (~100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups: - Vehicle Control - Investigational Compound - Cisplatin - Paclitaxel tumor_growth->randomization treatment Administer Treatment via Appropriate Route (e.g., i.p., i.v.) for a Defined Period (e.g., 21 days) randomization->treatment monitoring Monitor Tumor Volume and Body Weight Twice Weekly treatment->monitoring endpoint Study Endpoint: - Euthanize Mice - Excise and Weigh Tumors monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition (%TGI) - Statistical Significance endpoint->analysis end End: Comparative In Vivo Efficacy analysis->end

Caption: Workflow for in vivo comparative efficacy using a xenograft model.

Protocol 3: Subcutaneous Xenograft Model

Methodology:

  • Animal Acclimatization: Acclimatize athymic nude mice for at least one week before the experiment.[10]

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in a mixture of serum-free medium and Matrigel into the flank of each mouse.[10]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[10][11]

  • Treatment Administration: Administer the investigational compound, Cisplatin, and Paclitaxel at predetermined doses and schedules. A vehicle control group will receive the delivery vehicle alone.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the animals as an indicator of toxicity.[10]

  • Study Endpoint: At the end of the study (e.g., day 21), euthanize the animals, and excise and weigh the tumors.[10]

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Hypothetical Comparative In Vivo Data

Table 3: Efficacy in HCT116 Colorectal Cancer Xenograft Model

Treatment GroupDosing ScheduleFinal Average Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Average Body Weight Change (%)
Vehicle ControlDaily, i.p.1520 ± 210-+2.5%
4-methyl-1H-imidazole-5-carbohydrazide (20 mg/kg)Daily, i.p.680 ± 15055.3%-1.8%
Cisplatin (5 mg/kg)Q3D, i.p.750 ± 18050.7%-8.5%
Paclitaxel (10 mg/kg)Q3D, i.v.480 ± 12068.4%-5.2%

Conclusion

This guide outlines a rigorous, multi-faceted approach to evaluating the preclinical efficacy of a novel investigational compound, 4-methyl-1H-imidazole-5-carbohydrazide, in comparison to standard-of-care chemotherapeutic agents. The proposed workflow, integrating in vitro cytotoxicity and apoptosis assays with in vivo xenograft models, provides a robust framework for generating the necessary data to establish a comprehensive efficacy profile.[7][12] Based on our hypothetical data, 4-methyl-1H-imidazole-5-carbohydrazide demonstrates significant anticancer activity, with an efficacy profile that is competitive with Cisplatin and warrants further investigation, potentially with an improved toxicity profile as suggested by the lower body weight change in the in vivo model. The superior potency of Paclitaxel in these models underscores its established clinical efficacy. This structured comparative approach is essential for identifying promising new drug candidates and guiding their progression toward clinical development.

References

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-methyl-1H-imidazole-5-carbohydrazide

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth, technical comparison of potential cross-reactivity for 4-meth...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth, technical comparison of potential cross-reactivity for 4-methyl-1H-imidazole-5-carbohydrazide. We will explore the causality behind experimental choices, describe self-validating protocols, and present data in a clear, comparative format.

Introduction: The Imperative of Specificity

4-methyl-1H-imidazole-5-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its structural similarity to endogenous molecules and other therapeutic agents necessitates a thorough evaluation of its cross-reactivity in biological assays. Cross-reactivity, the binding of an antibody or other detection agent to non-target molecules, can lead to inaccurate quantification and false-positive results, compromising the integrity of research and development.[2][3] This guide outlines a systematic approach to identifying and quantifying the potential cross-reactivity of 4-methyl-1H-imidazole-5-carbohydrazide.

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The first step in a cross-reactivity study is to identify compounds with structural similarities to the target analyte. For 4-methyl-1H-imidazole-5-carbohydrazide, potential cross-reactants can be categorized based on shared structural motifs.

Table 1: Potential Cross-Reactants for 4-methyl-1H-imidazole-5-carbohydrazide

Category Compound Name Rationale for Inclusion
Imidazole Analogs 4-Methyl-1H-imidazolePrecursor and potential metabolite.[4][5]
HistamineEndogenous imidazole-containing biogenic amine.
L-HistidineAmino acid precursor to histamine.
Carbohydrazide Derivatives IsoniazidA carbohydrazide-containing drug.
HydralazineA hydrazine-containing drug.
Structurally Related Heterocycles 1-Methyl-1H-imidazole-5-carbohydrazideIsomeric variant.
4-Hydroxy-1-methyl-1H-imidazole-5-carboxamideStructurally similar imidazole derivative.[6]
1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxideA more complex imidazole carbohydrazide derivative.[7]

The selection of these compounds is based on the principle that molecules with similar shapes and functional groups are more likely to be recognized by the same antibody or binding protein.

Experimental Design: A Multi-Faceted Approach to Ensure Trustworthiness

A robust cross-reactivity study employs multiple analytical platforms to provide a comprehensive assessment. The choice of methodology is critical and should be tailored to the intended application of the analytical method for 4-methyl-1H-imidazole-5-carbohydrazide.

Competitive Immunoassay: The Gold Standard for Antibody-Based Detection

Competitive immunoassays are a highly sensitive and specific method for detecting small molecules.[8][9][10] The principle relies on the competition between the target analyte (4-methyl-1H-imidazole-5-carbohydrazide) and a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is determined by the concentration of the test compound required to inhibit the binding of the labeled analyte by 50% (IC50).

Experimental Workflow for Competitive Immunoassay

Competitive_Immunoassay cluster_prep Preparation cluster_assay Assay cluster_detection Detection plate Coat microplate with anti-4-methyl-1H-imidazole-5-carbohydrazide antibody add_samples Add standards, controls, or cross-reactants to wells plate->add_samples samples Prepare standards, controls, and potential cross-reactants samples->add_samples conjugate Prepare enzyme-labeled 4-methyl-1H-imidazole-5-carbohydrazide add_conjugate Add enzyme-labeled conjugate to all wells conjugate->add_conjugate add_samples->add_conjugate incubation Incubate to allow competition add_conjugate->incubation wash Wash to remove unbound reagents incubation->wash add_substrate Add substrate for enzyme wash->add_substrate read Read absorbance/fluorescence add_substrate->read

Caption: Workflow of a competitive immunoassay for cross-reactivity testing.

Protocol for Competitive Immunoassay:

  • Coating: Microtiter plates are coated with a specific antibody raised against 4-methyl-1H-imidazole-5-carbohydrazide.

  • Competition: A fixed concentration of enzyme-conjugated 4-methyl-1H-imidazole-5-carbohydrazide is added to the wells along with varying concentrations of either the unlabeled standard or the potential cross-reactant.

  • Incubation: The plate is incubated to allow for competitive binding to the antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Detection: A substrate for the enzyme is added, and the resulting signal (e.g., color or fluorescence) is measured. The signal is inversely proportional to the concentration of the unlabeled analyte or cross-reactant.

  • Data Analysis: The IC50 values for the standard and each potential cross-reactant are calculated. The percent cross-reactivity is then determined using the following formula:

    % Cross-Reactivity = (IC50 of 4-methyl-1H-imidazole-5-carbohydrazide / IC50 of Potential Cross-Reactant) x 100%

Chromatographic Methods: Orthogonal Verification for Unambiguous Identification

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of small molecules.[4][5] These methods provide an orthogonal approach to confirm the specificity of an immunoassay and to investigate potential cross-reactivity in complex matrices.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis extraction Extract analytes from matrix (e.g., plasma, urine) derivatization Optional: Derivatize for improved chromatography extraction->derivatization injection Inject sample into LC system derivatization->injection separation Separate compounds on chromatographic column injection->separation detection Detect and quantify using mass spectrometry separation->detection chromatogram Analyze chromatograms for retention time and peak area detection->chromatogram mass_spectra Confirm identity using mass spectra detection->mass_spectra

Caption: General workflow for LC-MS based cross-reactivity analysis.

Protocol for LC-MS Analysis:

  • Sample Preparation: Samples are prepared by spiking a relevant biological matrix (e.g., plasma, urine) with 4-methyl-1H-imidazole-5-carbohydrazide and each potential cross-reactant individually and in combination.

  • Chromatographic Separation: The samples are injected into an LC system equipped with a column that can resolve the target analyte from the potential cross-reactants.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. Specific precursor-to-product ion transitions for each compound are monitored using multiple reaction monitoring (MRM) for quantitative analysis.[11][12]

  • Data Analysis: The retention times and mass spectra of the peaks are compared to those of certified reference standards to confirm the identity of each compound. The ability of the method to distinguish and accurately quantify 4-methyl-1H-imidazole-5-carbohydrazide in the presence of potential cross-reactants is evaluated.

Data Presentation and Interpretation: A Clear and Objective Comparison

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate easy comparison.

Table 2: Hypothetical Cross-Reactivity Data for 4-methyl-1H-imidazole-5-carbohydrazide

Compound IC50 (ng/mL) % Cross-Reactivity LC-MS Resolution
4-methyl-1H-imidazole-5-carbohydrazide 10 100% Baseline Resolved
4-Methyl-1H-imidazole>10,000<0.1%Baseline Resolved
Histamine>10,000<0.1%Baseline Resolved
L-Histidine>10,000<0.1%Baseline Resolved
Isoniazid5,0000.2%Baseline Resolved
Hydralazine>10,000<0.1%Baseline Resolved
1-Methyl-1H-imidazole-5-carbohydrazide5020%Partially Co-eluting
4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide1,0001%Baseline Resolved
1-benzyl-5-methyl-1H-imidazole-4-carbohydrazide 3-oxide>10,000<0.1%Baseline Resolved

Interpretation of Results:

  • A high percent cross-reactivity in the immunoassay indicates that the antibody recognizes the cross-reactant. In this hypothetical example, 1-Methyl-1H-imidazole-5-carbohydrazide shows significant cross-reactivity.

  • The LC-MS data provides orthogonal confirmation. If two compounds are "Baseline Resolved," the method can distinguish between them. "Partially Co-eluting" suggests that the chromatographic method may not fully separate the compounds, which could lead to interference if both are present in a sample.

Conclusion: Ensuring Method Specificity and Data Integrity

A thorough investigation of cross-reactivity is a critical component of method validation for 4-methyl-1H-imidazole-5-carbohydrazide. By employing a combination of high-sensitivity immunoassays and high-specificity chromatographic techniques, researchers can confidently assess the selectivity of their analytical methods. This systematic approach, grounded in sound scientific principles, ensures the generation of reliable and trustworthy data, which is essential for advancing drug discovery and development. The FDA provides guidelines for the validation of analytical methods, which include assessments of specificity and cross-reactivity.[13][14][15]

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Comparative

Evaluating the Selectivity of 4-methyl-1H-imidazole-5-carbohydrazide for Cancer Cells: A Comparative Guide

This guide provides a comprehensive framework for evaluating the cancer cell selectivity of the novel compound 4-methyl-1H-imidazole-5-carbohydrazide. While specific experimental data for this particular molecule is not...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cancer cell selectivity of the novel compound 4-methyl-1H-imidazole-5-carbohydrazide. While specific experimental data for this particular molecule is not yet publicly available, this document outlines the essential comparative studies and experimental protocols necessary to determine its potential as a selective anticancer agent. The methodologies described herein are based on established principles in cancer drug discovery and are intended for researchers, scientists, and drug development professionals.

The Imperative for Selectivity in Cancer Therapy

A critical challenge in cancer chemotherapy is the indiscriminate cytotoxicity of many agents, which affects both malignant and healthy cells, leading to severe side effects for patients. An ideal anticancer drug should exhibit high selectivity, meaning it is significantly more toxic to cancer cells than to normal cells.[1][2] The imidazole scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents, with various derivatives reported to induce apoptosis, and cell cycle arrest, and inhibit key signaling pathways in cancer cells.[3][4] This guide will delineate a systematic approach to assess whether 4-methyl-1H-imidazole-5-carbohydrazide possesses this crucial property.

Experimental Design: A Multi-faceted Approach

To rigorously evaluate the selectivity of 4-methyl-1H-imidazole-5-carbohydrazide, a multi-pronged experimental strategy is essential. This involves a comparative analysis of its cytotoxic effects on a panel of cancer cell lines versus non-cancerous cell lines, alongside a known chemotherapeutic agent as a benchmark.

Cell Line Panel Selection

The choice of cell lines is critical for a meaningful assessment of selectivity. The panel should include:

  • A diverse range of cancer cell lines: Representing different tumor types to identify potential tissue-specific activity. For instance, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma) are commonly used.[3][5]

  • Relevant non-cancerous cell lines: These serve as the control for determining the therapeutic window. The choice should ideally correspond to the tissues of origin of the cancer cell lines. For example, MCF-10A (non-tumorigenic breast epithelial cells) can be used alongside MCF-7.[6] Another option is the use of primary cells like peripheral blood mononuclear cells (PBMCs).[7]

Table 1: Proposed Cell Line Panel for Selectivity Screening

Cell LineTypeTissue of OriginRationale
MCF-7 CancerBreast AdenocarcinomaRepresents a common type of hormone-responsive breast cancer.
A549 CancerLung CarcinomaA widely used model for non-small cell lung cancer.
HepG2 CancerHepatocellular CarcinomaRepresents a prevalent form of liver cancer.
MCF-10A Non-CancerousBreast EpitheliumA non-tumorigenic control for breast cancer cell lines.
WI-38 Non-CancerousFetal Lung FibroblastA normal control for lung cancer cell lines.
Primary PBMCs Non-CancerousBloodRepresents systemic exposure and potential hematological toxicity.
Comparator Compound Selection

A well-characterized anticancer drug should be included in all assays to provide a benchmark for the performance of 4-methyl-1H-imidazole-5-carbohydrazide. Doxorubicin , a widely used chemotherapeutic agent with known cytotoxicity across a broad range of cancers, serves as an excellent positive control.

Core Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the selectivity of our test compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (on selected sensitive cancer cell line) A Prepare stock solutions of 4-methyl-1H-imidazole-5-carbohydrazide and Doxorubicin B Seed cancer and non-cancerous cell lines in 96-well plates A->B C Treat cells with a range of compound concentrations B->C D Perform MTT assay after 48-72h incubation to assess cell viability C->D E Calculate IC50 values and Selectivity Index (SI) D->E F Cell Cycle Analysis (Flow Cytometry) E->F If promising SI G Apoptosis Assay (Annexin V/PI Staining) E->G If promising SI H Western Blot for key apoptotic proteins E->H If promising SI I ROS Production Assay E->I If promising SI J Data Analysis and Interpretation E->J F->J G->J H->J I->J

Caption: Experimental workflow for evaluating cancer cell selectivity.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells from the selected panel into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-methyl-1H-imidazole-5-carbohydrazide and Doxorubicin in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Calculation of the Selectivity Index (SI)

The Selectivity Index is a crucial parameter for quantifying the preferential cytotoxicity of a compound towards cancer cells. It is calculated as follows:

SI = IC50 in non-cancerous cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells.[8] Compounds with an SI value greater than 3 are generally considered to be selective.[8]

Table 2: Hypothetical IC50 and Selectivity Index Data

CompoundCell LineIC50 (µM)Selectivity Index (SI)
4-methyl-1H-imidazole-5-carbohydrazide MCF-7156.7
A549254.0
HepG2185.6
MCF-10A100-
WI-38>100-
Doxorubicin MCF-70.52.0
A5490.81.25
HepG20.61.67
MCF-10A1.0-
WI-381.0-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Deeper Mechanistic Insights

Should 4-methyl-1H-imidazole-5-carbohydrazide demonstrate a promising selectivity index, further investigations into its mechanism of action are warranted. Many imidazole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest.[3][4]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining can be used to determine the effect of the compound on cell cycle progression.

Protocol:

  • Treat a sensitive cancer cell line (e.g., MCF-7) with the IC50 concentration of 4-methyl-1H-imidazole-5-carbohydrazide for 24 and 48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A and stain with PI.

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction

Annexin V-FITC and PI double staining is a standard method to detect apoptosis.

Protocol:

  • Treat a sensitive cancer cell line with the IC50 concentration of the compound for 24 and 48 hours.

  • Harvest the cells and resuspend them in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram illustrates the expected outcomes of apoptosis induction.

G cluster_0 Untreated Cells cluster_1 Treated Cells a Viable Cells Annexin V (-) PI (-) b Early Apoptotic Annexin V (+) PI (-) c Late Apoptotic/Necrotic Annexin V (+) PI (+)

Caption: Cellular states in an Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This guide provides a foundational experimental framework for the initial evaluation of the cancer cell selectivity of 4-methyl-1H-imidazole-5-carbohydrazide. A favorable selectivity index, coupled with mechanistic insights into its mode of action, would establish a strong rationale for further preclinical development. Subsequent studies could involve in vivo animal models to assess efficacy and safety in a more complex biological system. The ultimate goal is to identify and develop novel therapeutic agents that can selectively target and eliminate cancer cells, thereby improving patient outcomes and quality of life.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Books.
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Validation

A Comparative Guide to the Synthetic Efficiency of Novel Imidazole Carbohydrazide Derivatives

This guide provides an in-depth analysis and comparison of synthetic methodologies for preparing imidazole carbohydrazide derivatives, a class of compounds of significant interest to researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and comparison of synthetic methodologies for preparing imidazole carbohydrazide derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2] We will explore both classical multi-step synthesis and modern, greener alternatives, benchmarking their synthetic efficiency using key performance indicators and established green chemistry metrics. This document is intended to empower researchers to make informed decisions when selecting a synthetic route, balancing the need for efficiency, scalability, and environmental responsibility.

Introduction: The Importance of Imidazole Carbohydrazides

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[2][3] When functionalized with a carbohydrazide moiety, these derivatives gain access to a broader range of biological targets, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The carbohydrazide group serves as a versatile pharmacophore and a synthetic handle for further molecular elaboration. Consequently, the efficient and sustainable synthesis of these derivatives is a critical endeavor in the drug discovery pipeline.

Part 1: A Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a pivotal decision in chemical research and development, profoundly impacting project timelines, costs, and environmental footprint. Here, we compare a conventional multi-step approach to the synthesis of an imidazo[1,2-a]pyridine-2-carbohydrazide with a greener, microwave-assisted one-pot alternative for the synthesis of polysubstituted imidazoles, which can be adapted for carbohydrazide derivatives.

Route 1: Conventional Multi-Step Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide

This classical approach involves a sequential, multi-step process, which is well-established and reliable, though often at the cost of process efficiency. The synthesis proceeds through two main stages: the formation of an ester intermediate followed by hydrazinolysis.

A 2-Aminopyridine + Ethyl 3-bromopyruvate B Ethyl imidazo[1,2-a]pyridine-2-carboxylate (Ester Intermediate) A->B Reflux in Ethanol D Imidazo[1,2-a]pyridine-2-carbohydrazide (Final Product) B->D Hydrazinolysis C Hydrazine Hydrate C->D

Caption: Workflow of the conventional multi-step synthesis.

This method, while effective, involves multiple reaction and workup steps, leading to a longer overall process time and the potential for material loss at each stage.

Route 2: Microwave-Assisted One-Pot Synthesis of Polysubstituted Imidazoles

In contrast to the conventional method, modern synthetic strategies often employ microwave irradiation and one-pot procedures to enhance reaction rates, improve yields, and reduce waste. This approach aligns with the principles of green chemistry.

cluster_0 One-Pot Reaction Vessel A Benzil + Aromatic Aldehyde + Ammonium Acetate B Microwave Irradiation (Solvent-Free or Green Solvent) A->B C Polysubstituted Imidazole B->C

Sources

Comparative

A Comparative Guide to the In Silico Performance of 4-Methyl-1H-imidazole-5-carbohydrazide Derivatives

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of identifying promising therapeutic agents. Among these, derivatives of the 4-meth...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of identifying promising therapeutic agents. Among these, derivatives of the 4-methyl-1H-imidazole-5-carbohydrazide scaffold have garnered significant attention due to their versatile pharmacological potential. This guide provides a comprehensive comparison of the molecular docking scores of various derivatives of this core structure, offering researchers, scientists, and drug development professionals critical insights into their potential as inhibitors of various biological targets. The data presented herein is supported by detailed experimental protocols and aims to elucidate the structure-activity relationships that govern the binding affinities of these compounds.

Introduction: The Power of In Silico Screening in Drug Discovery

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug design, it is an invaluable tool for predicting the binding affinity and mode of interaction of a small molecule ligand with the active site of a target protein. This in silico approach allows for the rapid screening of large libraries of virtual compounds, prioritizing those with the highest predicted efficacy for synthesis and further biological evaluation. The docking score, typically expressed in kcal/mol, is a measure of the binding energy, with more negative values indicating a stronger and more favorable interaction. The imidazole ring, a key component of the compounds discussed, is a privileged structure in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules.[2][3]

Synthesis of 4-Methyl-1H-imidazole-5-carbohydrazide Derivatives

The foundational molecule, 4-methyl-2-phenyl-1H-imidazole-5-carbohydrazide, serves as a versatile starting material for the synthesis of a diverse array of derivatives. The general synthetic pathways involve the initial formation of the carbohydrazide from the corresponding carboxylic acid, followed by reactions to introduce various functionalities, such as hydrazones, pyrazoles, and other heterocyclic moieties.

General Synthesis Protocol

A common synthetic route begins with the reaction of a 4-methyl-2-substituted-1H-imidazole-5-carboxylic acid with hydrazine hydrate to yield the core carbohydrazide.[4] This intermediate can then be reacted with a variety of aldehydes or ketones in the presence of a catalytic amount of acid to form Schiff bases (hydrazones).[4] Further cyclization reactions can lead to the formation of more complex heterocyclic systems.

Below is a representative workflow for the synthesis of these derivatives:

Synthesis_Workflow Start 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid Step1 React with Hydrazine Hydrate Start->Step1 Intermediate 4-Methyl-2-phenyl-1H-imidazole-5-carbohydrazide Step1->Intermediate Step2a Condensation with Aldehydes/Ketones Intermediate->Step2a Step2b Reaction with Hydrazonyl Halides Intermediate->Step2b Product_Hydrazone Hydrazone Derivatives (Schiff Bases) Step2a->Product_Hydrazone Intermediate_Hydrazone Hydrazide-Hydrazone Intermediate Step2b->Intermediate_Hydrazone Step3 Cyclization Intermediate_Hydrazone->Step3 Product_Pyrazole Pyrazole Derivatives Step3->Product_Pyrazole caption General synthetic workflow for derivatives.

Caption: General synthetic workflow for derivatives.

Molecular Docking Methodology: A Validated Protocol

The comparative docking scores presented in this guide were obtained using established and validated molecular docking protocols. A typical workflow involves protein preparation, ligand preparation, grid generation, and the docking simulation itself.

Step-by-Step Docking Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and Kollman charges are assigned.

  • Ligand Preparation: The 2D structures of the 4-methyl-1H-imidazole-5-carbohydrazide derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field, and Gasteiger charges are computed.

  • Grid Generation: A grid box is defined around the active site of the target protein. The grid box dimensions are set to encompass the entire binding pocket, allowing the ligand to explore all possible binding conformations.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina.[4] The program exhaustively searches for the optimal binding pose of the ligand within the defined grid box and calculates the binding affinity (docking score) for each pose.

Docking_Workflow PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) PDB->Protein_Prep Grid_Gen Grid Box Generation (Define active site) Protein_Prep->Grid_Gen Ligand_Draw Ligand Structure Drawing (2D) Ligand_Prep Ligand Preparation (3D conversion, energy minimization) Ligand_Draw->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Docking score, binding interactions) Docking->Analysis caption A typical molecular docking workflow.

Caption: A typical molecular docking workflow.

Comparative Analysis of Docking Scores

The following table summarizes the reported docking scores for various 4-methyl-1H-imidazole-5-carbohydrazide derivatives against different biological targets. This comparative data provides a valuable resource for identifying promising candidates for specific therapeutic applications.

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Reference
3-methyl-5-(4-methyl-2-(4-chlorophenyl)-1H-imidazol-5-yl)-4-(2-phenylhydrazineylidene)-4H-pyrazole (4b )L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] (2VF5)-8.7[4]
4-methyl-N'-(-1-(4-methylpiperazin-1-yl)-1-(2-(p-tolyl)hydrazineylidene)propan-2-ylidene)-2-phenyl-1H-imidazole-5-carbohydrazide (5c )L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] (2VF5)-8.7[4]
Natural Ligand (GLP)L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P] (2VF5)-6.2[4]

Discussion: Unraveling Structure-Activity Relationships

The molecular docking results provide crucial insights into the structure-activity relationships (SAR) of 4-methyl-1H-imidazole-5-carbohydrazide derivatives. The significantly lower binding energies of derivatives 4b and 5c compared to the natural ligand suggest a high affinity for the active site of GlcN-6-P synthase, positioning them as potent potential inhibitors.[4]

The strong performance of these derivatives can be attributed to the specific structural modifications. The introduction of a pyrazole ring in compound 4b and a methylpiperazinyl moiety in compound 5c appears to facilitate additional favorable interactions within the binding pocket of the enzyme. These interactions may include hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues.

The causality behind these strong interactions lies in the ability of the extended and more complex structures of the derivatives to occupy and interact with multiple sub-pockets within the enzyme's active site. The core imidazole and carbohydrazide moieties likely serve as a crucial anchor, while the appended functional groups explore and bind to adjacent regions, thereby enhancing the overall binding affinity.

Conclusion and Future Directions

This comparative guide highlights the potential of 4-methyl-1H-imidazole-5-carbohydrazide derivatives as a promising scaffold for the development of novel therapeutic agents. The presented docking scores, supported by detailed synthetic and computational methodologies, provide a solid foundation for further research. The superior in silico performance of specific derivatives against GlcN-6-P synthase suggests their potential as antimicrobial agents.

Future research should focus on synthesizing a broader range of derivatives and evaluating their biological activity against a wider panel of targets, including those implicated in cancer and inflammatory diseases. The integration of in silico screening with in vitro and in vivo studies will be crucial in validating these computational predictions and advancing the most promising compounds through the drug discovery pipeline. The self-validating nature of this iterative process, where computational predictions guide experimental work and experimental results refine computational models, will be paramount to the successful development of new drugs based on this versatile chemical scaffold.

References

  • Al-Hourani, B. J., Al-Adhami, R. M., & El-Elimat, T. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(15), 5789. [Link]

  • Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204. [Link]

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  • Ramu, A., Subbaraj, P., Raman, N., & Dharmaraja, J. (2014). Novel mixed ligand complexes of bioactive Schiff base (E)-4-(phenyl (phenylimino) methyl) benzene-1, 3-diol and 2-aminophenol/2-aminobenzoic acid: synthesis, spectral characterization, antimicrobial and nuclease studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 65-73.
  • Dilek, N. (2023). Synthesis, characterization, and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 13(1), 4679.
  • Al-Hourani, B. J., Al-Adhami, R. M., & El-Elimat, T. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 28(15), 5789.
  • Isloor, A. M., Kalluraya, B., & Rao, M. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry, 6(2), 197-204.
  • Terzioglu, N., & Gürsoy, A. (2003). Synthesis and anticancer evaluation of some new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][4][5][6]thiadiazole-5-carbohydrazide. European journal of medicinal chemistry, 38(7-8), 781-786.

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • Dilek, N. (2023). Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antiproliferative activities. Turkish Journal of Chemistry, 47(2), 418-435.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-methyl-1H-imidazole-5-carbohydrazide

Introduction: Understanding the Hazard Profile 4-methyl-1H-imidazole-5-carbohydrazide is a unique molecule incorporating both an imidazole ring and a carbohydrazide functional group. This structure suggests a hazard prof...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Hazard Profile

4-methyl-1H-imidazole-5-carbohydrazide is a unique molecule incorporating both an imidazole ring and a carbohydrazide functional group. This structure suggests a hazard profile that combines the characteristics of both moieties. Imidazole and its derivatives are known to be corrosive, causing severe skin burns and eye damage, and some are suspected reproductive toxins or carcinogens.[1][2][3][4][5][6] Hydrazide compounds are also recognized as hazardous, with many being toxic and requiring special disposal considerations.[7][8][9] Therefore, 4-methyl-1H-imidazole-5-carbohydrazide must be handled as a hazardous substance with the utmost care.

This guide provides a detailed protocol for the safe disposal of 4-methyl-1H-imidazole-5-carbohydrazide, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). It is advisable to consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat.

All handling and disposal operations should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[1] An emergency eyewash station and a safety shower must be readily accessible.[1][2][6][10]

Step-by-Step Disposal Protocol

The primary and most critical rule for the disposal of 4-methyl-1H-imidazole-5-carbohydrazide is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste. [3][11]

Step 1: Waste Collection and Segregation

  • All waste containing 4-methyl-1H-imidazole-5-carbohydrazide, whether in solid form, in solution, or as contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated hazardous waste container.[1]

  • The waste container must be made of a compatible material, be in good condition, and have a secure, sealable lid.

  • Segregate this waste stream from other chemical waste to prevent potentially hazardous reactions. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2]

Step 2: Labeling of Waste Containers

  • Properly label the hazardous waste container as soon as the first waste is added.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-methyl-1H-imidazole-5-carbohydrazide"

    • The associated hazards (e.g., "Corrosive," "Toxic," "Potential Carcinogen/Reproductive Toxin")

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • The storage area should be away from direct sunlight, heat, and sources of ignition.[1]

  • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Once the waste container is full or is no longer being used, contact your institution's EHS department to arrange for a chemical waste pickup.[11]

  • Do not attempt to treat or neutralize the chemical waste unless you are a trained professional with a specific, approved protocol from your EHS department. Some treatment methods for hydrazines can produce carcinogenic byproducts.[7]

Spill Management

In the event of a spill:

  • Small Spill (within a fume hood):

    • Ensure your PPE is intact.

    • Use an appropriate absorbent material (e.g., chemical absorbent pads, sand) to contain and clean up the spill.

    • Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Immediately evacuate the area.

    • Alert others in the vicinity.

    • If safe to do so, close the doors to the affected area to contain any vapors.

    • Contact your institution's emergency response team and EHS department immediately.[1]

Data Summary for Hazard Assessment

While specific quantitative data for 4-methyl-1H-imidazole-5-carbohydrazide is limited, the table below summarizes key hazard information based on related compounds.

Hazard ClassificationDescriptionSource Analogy
Acute Toxicity Harmful if swallowed.[1][3]Imidazole, 4-Methylimidazole[2][4]
Skin Corrosion/Irritation Causes severe skin burns.[1][3]Imidazole, 4-Methylimidazole[2][4]
Eye Damage/Irritation Causes serious eye damage.[1][3]Imidazole, 4-Methylimidazole[2][4]
Carcinogenicity/Reproductive Toxicity May damage the unborn child; suspected of causing cancer.[2][3][4]Imidazole, 4-Methylimidazole, Hydrazines[7][9]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides.[1][2]Imidazole, 4-Methylimidazole[2]
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-methyl-1H-imidazole-5-carbohydrazide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start Start: Generation of Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood collect_waste Collect in Designated Hazardous Waste Container fume_hood->collect_waste spill Spill Occurs fume_hood->spill Potential Spill label_container Securely Seal & Label Container collect_waste->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Proper Disposal by EHS contact_ehs->end spill_size Large or Outside Hood? spill->spill_size cleanup Clean up with Absorbent Material spill_size->cleanup No evacuate Evacuate & Call Emergency Response spill_size->evacuate Yes cleanup->collect_waste Dispose of as Hazardous Waste

Caption: Disposal workflow for 4-methyl-1H-imidazole-5-carbohydrazide.

Conclusion: A Culture of Safety

The proper management and disposal of hazardous chemicals like 4-methyl-1H-imidazole-5-carbohydrazide are fundamental to a safe and responsible research environment. By adhering to these guidelines and, most importantly, consulting with your institution's EHS professionals, you contribute to a culture of safety that protects yourself, your colleagues, and the wider community.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. Atlanta (GA): U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved January 14, 2026, from [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved January 14, 2026, from [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved January 14, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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